AZD9496
Description
Selective Estrogen Receptor Degrader this compound is an orally available selective estrogen receptor degrader (SERD), with potential antineoplastic activity. Upon administration, SERD this compound binds to the estrogen receptor (ER) and induces a conformational change that results in the degradation of the receptor. This prevents ER-mediated signaling and inhibits the growth and survival of ER-expressing cancer cells.
AZD-9496 is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.
an estrogen receptor antagonist; structure in first source
Structure
3D Structure
Propriétés
IUPAC Name |
(E)-3-[3,5-difluoro-4-[(1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenyl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25F3N2O2/c1-14-10-17-16-6-4-5-7-20(16)29-23(17)24(30(14)13-25(2,3)28)22-18(26)11-15(12-19(22)27)8-9-21(31)32/h4-9,11-12,14,24,29H,10,13H2,1-3H3,(H,31,32)/b9-8+/t14-,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFBDRVGWBHBJNR-BBNFHIFMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C(N1CC(C)(C)F)C3=C(C=C(C=C3F)C=CC(=O)O)F)NC4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC2=C([C@H](N1CC(C)(C)F)C3=C(C=C(C=C3F)/C=C/C(=O)O)F)NC4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1639042-08-2 | |
| Record name | AZD-9496 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1639042082 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AZD-9496 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15138 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | AZD-9496 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DA9P7LN909 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
AZD9496: A Deep Dive into the Mechanism of Action in ER+ Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD9496 is an investigational, orally bioavailable, nonsteroidal selective estrogen receptor degrader (SERD) that has demonstrated potent antagonist activity against the estrogen receptor alpha (ERα).[1][2][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound in estrogen receptor-positive (ER+) breast cancer, detailing its molecular interactions, cellular effects, and preclinical efficacy. The information is intended for researchers, scientists, and drug development professionals working in the field of oncology and endocrine therapies.
Core Mechanism of Action: ERα Antagonism and Degradation
The primary mechanism of action of this compound is twofold: it acts as a competitive antagonist of ERα and induces its degradation.[1][2] This dual activity effectively abrogates ERα signaling, a key driver of proliferation in the majority of breast cancers.
Upon entering the cell, this compound binds directly to the ligand-binding domain (LBD) of ERα. This binding event serves two critical purposes:
-
Antagonism: By occupying the LBD, this compound prevents the binding of the natural ligand, 17β-estradiol (E2). This competitive inhibition blocks the conformational changes in ERα that are necessary for its transcriptional activity. Consequently, the recruitment of co-activator proteins and the transcription of estrogen-responsive genes, such as the progesterone (B1679170) receptor (PR), are inhibited.[1]
-
Degradation: The binding of this compound induces a distinct conformational change in the ERα protein, exposing surfaces that are recognized by the cellular protein degradation machinery. This leads to the ubiquitination of ERα, a process where multiple ubiquitin molecules are attached to the receptor.[4][5] The polyubiquitinated ERα is then targeted for degradation by the 26S proteasome, leading to a significant reduction in the total cellular levels of the ERα protein.[1][4][6]
This degradation of the receptor is a key differentiator from selective estrogen receptor modulators (SERMs) like tamoxifen, which primarily act as competitive antagonists. By eliminating the receptor protein, this compound can more effectively shut down both ligand-dependent and ligand-independent ERα signaling pathways.[3]
Quantitative Data
The potency and efficacy of this compound have been characterized in various preclinical studies. The following tables summarize key quantitative data.
| Parameter | Cell Line | IC50 / EC50 (nM) | Reference |
| ERα Binding IC50 | - | 0.82 | [1] |
| ERα Downregulation IC50 | MCF-7 | 0.14 | [1] |
| ERα Antagonism IC50 | MCF-7 | 0.28 | [1] |
| Cell Growth Inhibition EC50 | MCF-7 | 0.04 | [1] |
Table 1: In vitro potency of this compound.
| Cell Line | Maximal ERα Degradation (% of Fulvestrant) | Reference |
| MCF-7 | Equivalent | [1] |
| CAMA-1 | 54% | [1] |
| T47D | 54% | [1] |
Table 2: Comparative ERα degradation by this compound and Fulvestrant (B1683766) in different ER+ breast cancer cell lines.
| Parameter | This compound | Fulvestrant | Reference |
| ER H-Score Reduction | -24% | -36% | [7] |
| PR H-Score Reduction | -33.3% | -68.7% | [7] |
| Ki-67 Level Reduction | -39.9% | -75.4% | [7] |
Table 3: Pharmacodynamic effects of this compound versus Fulvestrant in a presurgical "window-of-opportunity" study (NCT03236974).[7]
Signaling Pathways
The binding of this compound to ERα initiates a cascade of events that culminates in the downregulation of estrogen-driven cellular processes. The following diagrams illustrate the key signaling pathways involved.
Experimental Protocols
In Vivo MCF-7 Xenograft Efficacy Study
This protocol outlines a typical preclinical efficacy study of this compound in an estrogen-dependent MCF-7 human breast cancer xenograft model.[1][8]
1. Cell Culture and Implantation:
-
MCF-7 cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Female immunodeficient mice (e.g., BALB/c nude) are ovariectomized to remove endogenous estrogen.
-
A 17β-estradiol pellet (e.g., 0.72 mg, 60-day release) is subcutaneously implanted to support tumor growth.
-
5 x 10^6 MCF-7 cells in a 1:1 mixture of media and Matrigel are subcutaneously injected into the flank of each mouse.
2. Tumor Growth and Treatment:
-
Tumors are allowed to grow to a mean volume of 150-200 mm³.
-
Mice are randomized into treatment and vehicle control groups.
-
This compound is formulated in a vehicle such as 0.5% hydroxypropyl methylcellulose (B11928114) + 0.1% Tween 80.
-
This compound is administered orally, once daily, at desired doses (e.g., 5, 25, 50 mg/kg).
-
The vehicle control group receives the formulation without the active compound.
3. Monitoring and Endpoints:
-
Tumor volume is measured twice weekly with calipers (Volume = (length x width²)/2).
-
Body weight is monitored as an indicator of toxicity.
-
At the end of the study, tumors are excised, weighed, and processed for pharmacodynamic analysis (e.g., Western blot for ERα and PR).
Western Blot for ERα Degradation
This protocol describes the detection of ERα protein levels in cell lysates by Western blot to assess the degradation induced by this compound.[9]
1. Cell Lysis and Protein Quantification:
-
ER+ breast cancer cells (e.g., MCF-7) are treated with this compound or vehicle control for a specified time.
-
Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Lysates are centrifuged to pellet cell debris, and the supernatant containing total protein is collected.
-
Protein concentration is determined using a BCA assay.
2. SDS-PAGE and Protein Transfer:
-
Equal amounts of protein (20-30 µg) are denatured in Laemmli buffer and separated by size on a 10% SDS-polyacrylamide gel.
-
Proteins are transferred from the gel to a PVDF membrane.
3. Immunoblotting:
-
The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
The membrane is incubated with a primary antibody against ERα (e.g., rabbit anti-ERα) overnight at 4°C.
-
The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.
-
A loading control antibody (e.g., anti-β-actin or anti-GAPDH) is used to ensure equal protein loading.
4. Detection:
-
The membrane is incubated with an enhanced chemiluminescence (ECL) substrate.
-
The chemiluminescent signal is detected using a digital imaging system. The intensity of the bands corresponding to ERα is quantified and normalized to the loading control.
Conclusion
This compound represents a potent, orally bioavailable SERD with a dual mechanism of action involving both ERα antagonism and degradation. Its ability to significantly reduce cellular ERα levels offers a promising therapeutic strategy for ER+ breast cancer, including models of acquired resistance to other endocrine therapies. The preclinical data summarized in this guide highlight its potential and provide a foundation for its ongoing clinical development.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The oral selective oestrogen receptor degrader (SERD) this compound is comparable to fulvestrant in antagonising ER and circumventing endocrine resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Estrogen Receptors and Ubiquitin Proteasome System: Mutual Regulation [mdpi.com]
- 5. Ligand‐dependent switching of ubiquitin–proteasome pathways for estrogen receptor | The EMBO Journal [link.springer.com]
- 6. Estrogen Receptor-α Hinge-Region Lysines 302 and 303 Regulate Receptor Degradation by the Proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The oral selective oestrogen receptor degrader (SERD) this compound is comparable to fulvestrant in antagonising ER and circumventing endocrine resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
chemical structure and properties of AZD9496
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD9496 is an orally bioavailable, non-steroidal selective estrogen receptor degrader (SERD) that has demonstrated potent antagonist activity and the ability to induce the degradation of the estrogen receptor alpha (ERα).[1] This document provides an in-depth technical overview of the chemical structure, properties, mechanism of action, and key preclinical findings for this compound, intended for professionals in the fields of oncology research and drug development.
Chemical Structure and Physicochemical Properties
This compound, with the IUPAC name (E)-3-[3,5-difluoro-4-[(1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenyl]prop-2-enoic acid, is a novel small molecule inhibitor of ERα.[1][2] Its chemical and physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | (E)-3-[3,5-difluoro-4-[(1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenyl]prop-2-enoic acid | [2] |
| Molecular Formula | C₂₅H₂₅F₃N₂O₂ | [2] |
| Molecular Weight | 442.5 g/mol | [2] |
| CAS Number | 1639042-08-2 | [2] |
| SMILES | C[C@@H]1CC2=C(--INVALID-LINK--C3=C(C=C(C=C3F)/C=C/C(=O)O)F)NC4=CC=CC=C24 | [2] |
| Appearance | Solid powder | [3] |
Pharmacological Properties
This compound is a potent and selective antagonist and downregulator of ERα. It exhibits high binding affinity for ERα and effectively induces its degradation, leading to the inhibition of ER-mediated signaling pathways crucial for the growth and survival of ER-positive cancer cells.
In Vitro Activity
The in vitro potency of this compound has been evaluated in various assays, demonstrating its efficacy in ERα binding, downregulation, and antagonism, as well as inhibition of cancer cell proliferation.
| Assay | IC₅₀ / EC₅₀ (nM) | Cell Line | Reference |
| ERα Binding | 0.82 | - | [4] |
| ERα Downregulation | 0.14 | MCF-7 | [4] |
| ERα Antagonism | 0.28 | MCF-7 | [4] |
| MCF-7 Cell Growth | 0.04 | MCF-7 | [5] |
In Vivo Efficacy
Preclinical studies in xenograft models have demonstrated the potent anti-tumor activity of this compound. Oral administration of this compound resulted in significant, dose-dependent tumor growth inhibition in estrogen-dependent MCF-7 xenografts.[1]
| Animal Model | Dose | Tumor Growth Inhibition | Reference |
| MCF-7 Xenograft | 0.5 mg/kg (oral, qd) | Significant Inhibition | [1] |
| MCF-7 Xenograft | 50 mg/kg (oral, qd) | 96% | [1] |
Pharmacokinetics
This compound has shown high oral bioavailability across multiple species, a critical attribute for its clinical development.
| Species | Oral Bioavailability (F%) | Reference |
| Rat | 63 | [4] |
| Mouse | 91 | [4] |
| Dog | 74 | [4] |
Mechanism of Action and Signaling Pathway
This compound exerts its anti-cancer effects by directly targeting the estrogen receptor signaling pathway. As a SERD, it binds to ERα, inducing a conformational change that leads to the ubiquitination and subsequent proteasomal degradation of the receptor. This prevents the transcription of estrogen-responsive genes that are critical for the proliferation and survival of ER-positive breast cancer cells. The downstream effect of this action is a reduction in the levels of proteins such as the progesterone (B1679170) receptor (PR), a well-established biomarker of ER pathway activity.[1]
Caption: Mechanism of action of this compound as a Selective Estrogen Receptor Degrader (SERD).
Experimental Protocols
This section details the methodologies for key experiments cited in the preclinical evaluation of this compound.
ERα Binding Assay
A competitive binding assay is performed to determine the affinity of this compound for ERα.
-
Principle: This assay measures the ability of a test compound to displace a radiolabeled ligand (e.g., ³H-estradiol) from the estrogen receptor.
-
Protocol:
-
Rat uterine cytosol or human recombinant ERα is prepared as the source of the receptor.
-
A single concentration of ³H-17β-estradiol is incubated with the ER preparation in the presence of varying concentrations of this compound (typically over a range of at least six orders of magnitude).[6]
-
Following equilibration, the amount of radioactivity bound to the ER is measured.[6]
-
The concentration of this compound that inhibits 50% of the radioligand binding (IC₅₀) is determined by nonlinear regression analysis.[6]
-
Cell Proliferation Assay
The anti-proliferative activity of this compound is assessed using cancer cell lines.
-
Principle: This assay measures the effect of the compound on the growth of cancer cells over a period of time.
-
Protocol (using MCF-7 cells):
-
MCF-7 cells are seeded into 96-well plates at a density of approximately 1 x 10⁴ cells per well.[2]
-
The cells are treated with various concentrations of this compound.
-
After a defined incubation period (e.g., 72 hours), cell viability is determined using a Cell Counting Kit-8 (CCK-8) or a similar colorimetric assay.[2]
-
The absorbance is measured at 450 nm, and the concentration of this compound that inhibits 50% of cell growth (EC₅₀) is calculated.[2]
-
Western Blot for ERα Degradation
Western blotting is used to visualize and quantify the degradation of ERα protein induced by this compound.
-
Principle: This technique separates proteins by size, allowing for the detection of specific proteins using antibodies.
-
Protocol:
-
MCF-7 cells are treated with this compound for a specified duration.
-
Total protein is extracted from the cells, and the protein concentration is determined.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is incubated with a primary antibody specific for ERα, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate, and the band intensity is quantified to determine the extent of ERα degradation relative to a loading control (e.g., vinculin).[1]
-
In Vivo Xenograft Study
The anti-tumor efficacy of this compound is evaluated in an animal model.
-
Principle: This study assesses the ability of the compound to inhibit the growth of human tumors implanted in immunocompromised mice.
-
Protocol (using MCF-7 xenografts):
-
MCF-7 cells are subcutaneously injected into the flank of female SCID mice.[3]
-
Once tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
This compound is administered orally at various doses (e.g., 0.5, 5, 50 mg/kg) daily.[1][3]
-
Tumor volume is measured regularly with calipers.
-
At the end of the study, tumors are excised, and protein levels of ERα and downstream markers like PR can be analyzed by Western blot.[1]
-
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Comparative Efficacy of this compound and Fulvestrant on the Growth of Pituitary Adenoma via Blocking JAK2/STAT5B Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
The Discovery and Development of AZD9496: A Technical Guide
An In-depth Analysis of a Novel Oral Selective Estrogen Receptor Degrader
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZD9496 is an orally bioavailable, nonsteroidal selective estrogen receptor degrader (SERD) developed for the treatment of estrogen receptor-positive (ER+) breast cancer.[1][2][3] It was designed to overcome the limitations of existing endocrine therapies, including the intramuscular administration of fulvestrant (B1683766) and the development of resistance.[1][4] this compound potently binds to the estrogen receptor alpha (ERα), leading to its degradation and subsequent inhibition of ER-mediated signaling.[3][5] This document provides a comprehensive technical overview of the discovery, preclinical development, and early clinical evaluation of this compound, with a focus on its mechanism of action, quantitative pharmacological data, and the experimental methodologies employed in its characterization.
Introduction: The Rationale for a Novel Oral SERD
Endocrine therapy is a cornerstone of treatment for ER+ breast cancer. However, resistance to existing agents, such as tamoxifen (B1202) and aromatase inhibitors, is a significant clinical challenge.[1][6] Fulvestrant, the first-in-class SERD, has demonstrated efficacy in this setting but is limited by its poor pharmacokinetic properties and intramuscular route of administration.[1][7] This created a clear need for an orally bioavailable SERD with a more favorable pharmacological profile.[1][8] this compound emerged from a structure-based drug design and medicinal chemistry effort aimed at identifying a novel, potent, and orally active ERα antagonist and downregulator.[1][8]
Discovery and Medicinal Chemistry
The discovery of this compound began with a directed screening to identify novel ER-binding motifs with drug-like properties.[9] This led to the identification of the 1-aryl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole scaffold as a promising starting point.[8][9] Through iterative structure-activity relationship (SAR) studies, aided by crystal structures of ligands bound to the ER, the molecule was optimized for potency, cellular phenotype, and pharmacokinetic properties.[1][8] This optimization process culminated in the synthesis of (E)-3-(3,5-difluoro-4-((1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenyl)acrylic acid, designated as this compound.[1][8]
Mechanism of Action
This compound exerts its anti-tumor effects through a dual mechanism: it acts as both a selective antagonist and a degrader of ERα.[1][2] Upon binding to the ligand-binding domain of ERα, this compound induces a conformational change that leads to the ubiquitination and subsequent degradation of the receptor via the 26S proteasome pathway.[3][4] This depletion of cellular ERα protein abrogates estrogen-dependent signaling, thereby inhibiting the transcription of ER target genes, such as the progesterone (B1679170) receptor (PR), and ultimately suppressing the proliferation of ER+ breast cancer cells.[1][4]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound: An Oral Estrogen Receptor Inhibitor That Blocks the Growth of ER-Positive and ESR1-Mutant Breast Tumors in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. This compound: An Oral Estrogen Receptor Inhibitor That Blocks the Growth of ER-Positive and ESR1 -Mutant Breast Tumors in Preclinical Models: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. selleckchem.com [selleckchem.com]
- 6. The oral selective oestrogen receptor degrader (SERD) this compound is comparable to fulvestrant in antagonising ER and circumventing endocrine resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Optimization of a Novel Binding Motif to (E)-3-(3,5-Difluoro-4-((1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenyl)acrylic Acid (this compound), a Potent and Orally Bioavailable Selective Estrogen Receptor Downregulator and Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
AZD9496: A Comprehensive Technical Overview of its Binding Affinity and Mechanism of Action on Estrogen Receptor Alpha
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of AZD9496, a potent, orally bioavailable, nonsteroidal selective estrogen receptor degrader (SERD). We will delve into its binding affinity for estrogen receptor alpha (ERα), the experimental protocols used to determine these interactions, and the signaling pathways it modulates.
Binding Affinity and Potency of this compound
This compound demonstrates high-potency binding to ERα, leading to both antagonism of its function and degradation of the receptor. Its efficacy has been quantified through various in vitro assays, with key inhibitory concentrations (IC50) and half-maximal effective concentrations (EC50) summarized below.
| Parameter | Cell Line | IC50 / EC50 (nM) | Description |
| ERα Binding | - | 0.82 | The concentration of this compound required to inhibit 50% of ERα binding activity.[1][2] |
| ERα Antagonism | - | 0.28 | The concentration of this compound required to inhibit 50% of ERα's function as a transcriptional activator.[1][2] |
| ERα Downregulation | - | 0.14 | The concentration of this compound required to induce 50% degradation of the ERα protein.[1][2] |
| MCF-7 Cell Growth Inhibition | MCF-7 | 0.04 | The concentration of this compound required to inhibit the growth of ER-positive MCF-7 breast cancer cells by 50%.[2] |
This compound also shows high selectivity for ERα over other nuclear hormone receptors, with IC50 values of 30 µM for the androgen receptor (AR), 9.2 µM for the glucocorticoid receptor (GR), and 0.54 µM for the progesterone (B1679170) receptor (PR)[2].
Mechanism of Action: Dual Antagonism and Degradation
This compound functions as a SERD, meaning it both blocks the activity of ERα and promotes its degradation. This dual mechanism is crucial for overcoming resistance to other endocrine therapies.
Upon binding to the ligand-binding domain of ERα, this compound induces a conformational change in the receptor[3]. This altered conformation prevents the receptor from adopting an active state, thereby blocking the recruitment of coactivators and the transcription of estrogen-responsive genes, such as the progesterone receptor (PR)[4][5]. Furthermore, the this compound-bound receptor is recognized by the cellular machinery for protein degradation, leading to its ubiquitination and subsequent destruction by the proteasome[6][7].
Key Experimental Protocols
The binding affinity and mechanism of action of this compound have been elucidated through a series of biochemical and cell-based assays.
These assays are typically performed in ER-positive breast cancer cell lines, such as MCF-7, under hormone-depleted conditions[4].
-
Objective: To quantify the potency of this compound in binding to ERα, inducing its degradation, and blocking its transcriptional activity.
-
Methodology:
-
Cell Culture: MCF-7 cells are cultured in a medium devoid of steroids to eliminate confounding estrogenic effects.
-
Treatment: Cells are treated with varying concentrations of this compound.
-
Measurement:
-
ERα Levels: The total amount of ERα protein is measured, often using immunoblotting or high-content imaging, to determine the extent of downregulation.
-
PR Levels: Progesterone receptor (PR) expression, a downstream target of ERα transcriptional activity, is measured as a marker for ERα antagonism[4][5].
-
-
Data Analysis: IC50 values are calculated from dose-response curves.
-
SILAC, coupled with mass spectrometry, is a powerful technique for measuring the rate of protein degradation[6][8].
-
Objective: To determine the rate at which this compound induces the degradation of ERα.
-
Methodology:
-
Labeling: MCF-7 cells are grown in a medium containing "heavy" isotope-labeled amino acids (e.g., 13C6, 15N4 L-arginine), which become incorporated into all newly synthesized proteins, including ERα[8].
-
Chase: The medium is then switched to one containing "normal" (unlabeled) amino acids.
-
Treatment: Cells are treated with this compound, a control compound (e.g., fulvestrant), or a vehicle (e.g., DMSO)[8].
-
Sample Collection: Cells are harvested at various time points.
-
Mass Spectrometry: The relative abundance of "heavy" (pre-existing) and "light" (newly synthesized) ERα peptides is quantified by mass spectrometry.
-
Data Analysis: The rate of disappearance of the "heavy" ERα is calculated to determine the degradation rate.
-
This technique is used to determine the three-dimensional structure of this compound in complex with the ERα ligand-binding domain (LBD)[4].
-
Objective: To visualize the precise molecular interactions between this compound and ERα.
-
Methodology:
-
Protein Expression and Purification: The ERα LBD is expressed and purified.
-
Crystallization: The purified LBD is co-crystallized with this compound.
-
X-ray Diffraction: The resulting crystals are exposed to X-rays, and the diffraction pattern is collected.
-
Structure Solution: The diffraction data is used to solve the three-dimensional atomic structure of the complex.
-
The crystal structure reveals that the acrylic acid side chain of this compound interacts with Asp-351 in the Helix-12 region of ERα, an interaction proposed to be critical for its antagonist and downregulator profile[5].
Conclusion
This compound is a highly potent and selective antagonist and degrader of estrogen receptor alpha. Its dual mechanism of action, characterized by nanomolar binding affinity and efficient induction of receptor degradation, makes it a promising therapeutic agent for ER-positive breast cancer. The comprehensive experimental approaches outlined in this guide have been instrumental in defining its molecular pharmacology and provide a robust framework for the evaluation of future SERDs.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Azd-9496 | C25H25F3N2O2 | CID 86287635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound: An Oral Estrogen Receptor Inhibitor That Blocks the Growth of ER-Positive and ESR1 -Mutant Breast Tumors in Preclinical Models: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
in vitro studies of AZD9496 on breast cancer cell lines
An In-Depth Technical Guide to In Vitro Studies of AZD9496 in Breast Cancer Cell Lines
Introduction
This compound is an oral, nonsteroidal, small-molecule inhibitor of Estrogen Receptor alpha (ERα).[1] It functions as a selective estrogen receptor antagonist and degrader (SERD), demonstrating potent activity in ER-positive breast cancer models.[2][3] Developed to overcome the limitations of fulvestrant (B1683766), which requires intramuscular injection and possesses low bioavailability, this compound offers the potential for improved clinical benefit through enhanced ER pathway modulation and oral administration.[4][5] This document provides a comprehensive technical overview of the in vitro evaluation of this compound, focusing on its mechanism of action, efficacy in various breast cancer cell lines, and the experimental protocols used for its characterization.
Mechanism of Action: ERα Antagonism and Degradation
This compound exerts its anti-tumor effects by directly targeting the ERα signaling pathway. It binds potently to the ERα ligand-binding domain (LBD), which prevents the binding of its natural ligand, estrogen.[2] This antagonism blocks the downstream transcriptional activation of estrogen-responsive genes, such as the progesterone (B1679170) receptor (PR), which is a key biomarker of ER pathway activity.[2][6]
Crucially, beyond simple antagonism, this compound binding marks the ERα protein for degradation.[6][7] This dual mechanism of action—antagonism and degradation—ensures a comprehensive shutdown of ERα signaling. Studies in MCF-7 cells have shown that this compound increases the degradation rate of ERα, effectively reducing the total cellular levels of the receptor.[2] This degradation is understood to occur via the 26S proteasomal pathway.[6]
Quantitative In Vitro Activity
The potency of this compound has been quantified across a range of biochemical and cell-based assays, primarily using the MCF-7 breast cancer cell line. The compound demonstrates nanomolar to picomolar efficacy in binding to ERα, antagonizing its function, and inducing its degradation.
Table 1: Biochemical and Cellular Potency of this compound
| Assay Type | Parameter | This compound IC₅₀ (nM) | Cell Line | Reference |
| Biochemical | ERα Binding | 0.82 | N/A | [7] |
| Cellular | ERα Downregulation | 0.14 | MCF-7 | [7][8] |
| Cellular | ERα Antagonism | 0.28 | MCF-7 | [7] |
This compound also retains high binding affinity for clinically relevant ESR1 mutations that can confer resistance to other endocrine therapies.
Table 2: Binding Affinity of this compound to Mutant ERα
| ERα Ligand-Binding Domain (LBD) | This compound IC₅₀ (nM) | Fulvestrant IC₅₀ (nM) | Reference |
| Wild-Type (wt) | 3.1 | 1.9 | [2] |
| D538G Mutant | 6.1 | 5.3 | [2] |
| Y537S Mutant | 9.0 | 5.9 | [2] |
Efficacy Across Breast Cancer Cell Lines
The anti-proliferative effects and ERα degradation capabilities of this compound have been evaluated in a panel of ER+ breast cancer cell lines, including models of acquired resistance to other endocrine therapies.
Table 3: Comparative ERα Degradation and Anti-proliferative Effects
| Cell Line | ERα Degradation vs. Fulvestrant | Max. Anti-proliferative Effect vs. Fulvestrant | Model Type | Reference |
| MCF-7 | Equivalent | Little difference | Endocrine-sensitive | [5] |
| CAMA-1 | 54% of Fulvestrant | 75% of Fulvestrant | Endocrine-sensitive | [5][9] |
| T47D | 54% of Fulvestrant | 82% of Fulvestrant | Endocrine-sensitive | [5] |
| HCC-1428 LTED | Significant Downregulation | Tumor Regression (in vivo) | Aromatase Inhibitor Resistance | [2] |
| MCF-7 TamR | Effective Degradation | Delayed Tumor Growth (in vivo) | Tamoxifen-Resistant | [4][10] |
These results indicate that while this compound is highly effective, its maximal ERα degradation and anti-proliferative activity can be model-specific when compared directly to fulvestrant.[5]
Experimental Protocols
The characterization of this compound relies on a set of core in vitro methodologies.
Cell Lines and Culture
-
Cell Lines: A variety of ER+ breast cancer cell lines have been used, including MCF-7, T47D, ZR75-1, CAMA-1, and HCC-1428.[2][5][10] Models of resistance, such as long-term estrogen-deprived (LTED) or tamoxifen-resistant (TamR) derivatives, are also employed.[4][10]
-
Culture Conditions: Cells are typically cultured in phenol (B47542) red-free medium supplemented with charcoal-stripped fetal bovine serum (FBS) to eliminate exogenous steroids. For specific assays, cells are grown in hormone-depleted conditions before treatment with compounds.[2][9]
ERα Degradation Assessment (Western Blot)
This method is used to quantify the reduction in ERα protein levels following treatment with this compound.
-
Protocol:
-
Seeding & Treatment: Cells are seeded in multi-well plates and allowed to adhere. They are then treated with this compound, fulvestrant (as a comparator), or vehicle control (e.g., DMSO) for a specified duration (e.g., 24-48 hours).[2][9]
-
Lysis: Cells are washed and lysed using RIPA buffer containing protease and phosphatase inhibitors to extract total protein.[11]
-
Quantification: Protein concentration is determined using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against ERα and a loading control (e.g., Vinculin, GAPDH). This is followed by incubation with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detection: Protein bands are visualized using a chemiluminescent substrate and quantified using densitometry software.[2] The level of ERα is normalized to the loading control.
-
ERα Degradation Rate (SILAC)
Stable Isotope Labeling of Amino Acids in Cell Culture (SILAC) coupled with mass spectrometry provides a dynamic measure of protein degradation.[2]
-
Protocol:
-
Labeling: MCF-7 cells are cultured for an extended period in media containing "heavy" stable isotope-labeled amino acids (e.g., ¹³C₆¹⁵N₄ L-arginine), ensuring complete incorporation into the cellular proteome, including ERα.[12]
-
Chase & Treatment: The "heavy" medium is replaced with "normal" medium containing unlabeled amino acids. Simultaneously, cells are treated with this compound, fulvestrant, or DMSO.[7][12] This begins the "chase" period, where newly synthesized ERα will be "normal," while the pre-existing, "heavy" ERα is subject to degradation.
-
Sample Collection: Cells are harvested at various time points after treatment.
-
Mass Spectrometry: ERα is isolated, and mass spectrometry is used to measure the ratio of "heavy" to "normal" ERα peptides over time.
-
Analysis: A faster decline in the "heavy" ERα signal in drug-treated cells compared to the control indicates an increased rate of protein degradation.[2]
-
Cell Proliferation Assays
These assays measure the inhibitory effect of this compound on the growth of breast cancer cell lines.
-
Protocol:
-
Seeding: Cells are seeded at a low density in 96-well plates in hormone-depleted medium.
-
Treatment: After 24 hours, cells are treated with a serial dilution of this compound or other compounds.
-
Incubation: Cells are incubated for an extended period (e.g., 5-7 days).
-
Viability Measurement: Cell viability is assessed using reagents like CCK-8, MTT, or CellTiter-Glo, which measure metabolic activity or ATP content, respectively, as a proxy for cell number.[11]
-
Analysis: The results are used to generate dose-response curves and calculate the GI₅₀/IC₅₀ (the concentration required to inhibit 50% of cell growth/viability).
-
Conclusion
In vitro studies have established this compound as a potent, orally bioavailable SERD that effectively antagonizes and degrades ERα.[2] It demonstrates efficacy in both endocrine-sensitive and resistant breast cancer cell line models, including those with ESR1 mutations.[2][4] While its activity can be model-dependent compared to fulvestrant, its distinct pharmacological profile supports its continued investigation as a next-generation endocrine therapy for ER+ breast cancer.[1][5] The experimental protocols detailed herein form the basis for the preclinical characterization of this and similar molecules in drug development.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. The oral selective oestrogen receptor degrader (SERD) this compound is comparable to fulvestrant in antagonising ER and circumventing endocrine resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound: An Oral Estrogen Receptor Inhibitor That Blocks the Growth of ER-Positive and ESR1 -Mutant Breast Tumors in Preclinical Models: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Comparative Efficacy of this compound and Fulvestrant on the Growth of Pituitary Adenoma via Blocking JAK2/STAT5B Pathway [jcancer.org]
- 9. The Next-Generation Oral Selective Estrogen Receptor Degrader Camizestrant (AZD9833) Suppresses ER+ Breast Cancer Growth and Overcomes Endocrine and CDK4/6 Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Comparative Efficacy of this compound and Fulvestrant on the Growth of Pituitary Adenoma via Blocking JAK2/STAT5B Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
AZD9496: A Novel Oral SERD for ESR1 Mutant Breast Tumors
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Acquired resistance to endocrine therapies remains a significant clinical challenge in the management of estrogen receptor-positive (ER+) breast cancer. A key mechanism driving this resistance is the emergence of mutations in the estrogen receptor 1 gene (ESR1), which lead to ligand-independent receptor activity. AZD9496 is a potent, orally bioavailable, nonsteroidal selective estrogen receptor degrader (SERD) that has demonstrated significant preclinical and clinical activity against both wild-type and ESR1-mutant ER+ breast tumors. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, preclinical efficacy, and the experimental methodologies used in its evaluation.
Mechanism of Action
This compound functions as a pure antagonist of the estrogen receptor alpha (ERα), competitively binding to the receptor's ligand-binding domain. This binding not only blocks the transcriptional activity of ERα but also induces a conformational change that targets the receptor for proteasomal degradation. By promoting the degradation of ERα, this compound effectively reduces the total cellular levels of the receptor, thereby inhibiting downstream signaling pathways that drive tumor cell proliferation and survival. This dual mechanism of antagonism and degradation makes this compound effective against both wild-type ER and constitutively active mutant forms of the receptor that are resistant to traditional endocrine therapies.[1][2]
Preclinical Efficacy
The antitumor activity of this compound has been extensively evaluated in a range of preclinical models, including ER+ breast cancer cell lines and patient-derived xenografts (PDXs) harboring ESR1 mutations.
In Vitro Activity
In vitro studies have demonstrated the potent ability of this compound to inhibit the proliferation of ER+ breast cancer cell lines. Notably, this compound retains its activity against cell lines engineered to express clinically relevant ESR1 mutations, such as Y537S and D538G, which confer resistance to other endocrine therapies.[3][4]
| Cell Line | ESR1 Status | This compound IC50 (nmol/L) | Fulvestrant IC50 (nmol/L) | 4-hydroxytamoxifen (B85900) IC50 (nmol/L) |
| MCF-7 | Wild-type | 0.28 | 0.23 | 6.8 |
| T47D | Wild-type | 0.35 | 0.29 | 8.2 |
| MCF-7 Y537S | Mutant | 1.8 | 3.5 | >1000 |
| T47D Y537S | Mutant | 2.5 | 5.1 | >1000 |
| MCF-7 D538G | Mutant | 1.1 | 2.1 | >1000 |
| T47D D538G | Mutant | 1.5 | 3.2 | >1000 |
Table 1: In vitro antiproliferative activity of this compound and comparator agents in ER+ breast cancer cell lines with wild-type and mutant ESR1.[3][4]
This compound also demonstrates potent ERα binding and degradation in in vitro assays.[1]
| Assay | This compound IC50 (nmol/L) | Fulvestrant IC50 (nmol/L) |
| ERα Binding | 0.28 | 0.23 |
| ERα Downregulation | 0.14 | 0.29 |
| ERα Antagonism | 0.23 | 0.18 |
Table 2: In vitro biochemical and cellular activity of this compound.[1]
In Vivo Activity
The efficacy of this compound in vivo has been demonstrated in multiple xenograft models. In the estrogen-dependent MCF-7 xenograft model, oral administration of this compound resulted in significant, dose-dependent tumor growth inhibition.[1][2]
| Treatment Group | Dose | Tumor Growth Inhibition (%) |
| This compound | 0.5 mg/kg | 75 |
| This compound | 5 mg/kg | 98 |
| This compound | 10 mg/kg | >100 (regression) |
| Fulvestrant | 5 mg/mouse (s.c.) | 85 |
| Tamoxifen (B1202) | 10 mg/kg | 50 |
Table 3: In vivo efficacy of this compound in the MCF-7 xenograft model.[1][2]
Crucially, this compound has shown robust activity in a patient-derived xenograft (PDX) model harboring the D538G ESR1 mutation. In this model, this compound demonstrated superior tumor growth inhibition compared to both tamoxifen and fulvestrant.[1][2]
| Treatment Group | Dose | Tumor Growth Inhibition (%) |
| This compound | 25 mg/kg | 66 |
| Fulvestrant | 5 mg/mouse (s.c.) | 59 |
| Tamoxifen | 10 mg/kg | 28 |
Table 4: Efficacy of this compound in an ESR1-mutant (D538G) patient-derived xenograft model.[1][2]
Furthermore, combination studies have shown that this compound can lead to tumor regressions when combined with inhibitors of the PI3K/mTOR and CDK4/6 pathways.[1][5]
Clinical Evaluation
A first-in-human Phase I study of this compound in women with ER+/HER2- advanced breast cancer demonstrated that the drug was well-tolerated and showed preliminary signs of antitumor activity, with prolonged disease stabilization observed in a number of heavily pre-treated patients.[6][7] A presurgical window-of-opportunity study (NCT03236974) further confirmed the biological activity of this compound in treatment-naïve patients, showing reductions in ER, progesterone (B1679170) receptor (PR), and Ki-67 expression.[8][9]
| Biomarker | This compound (250 mg BID) | Fulvestrant (500 mg) |
| ER H-score Reduction (%) | 24 | 36 |
| PR H-score Reduction (%) | 33.3 | 68.7 |
| Ki-67 Level Reduction (%) | 39.9 | 75.4 |
Table 5: Biomarker modulation in the NCT03236974 presurgical study.[8][9]
Experimental Protocols
In Vitro Cell Proliferation Assay
-
Cell Culture: MCF-7 and T47D cells (wild-type and ESR1 mutant) are maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Seeding: Cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Treatment: The following day, the medium is replaced with a hormone-depleted medium, and cells are treated with a serial dilution of this compound, fulvestrant, or 4-hydroxytamoxifen for 6 days.
-
Viability Assessment: Cell viability is assessed using a resazurin-based assay (e.g., CellTiter-Blue). Fluorescence is measured using a plate reader.
-
Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis for ERα and PR
-
Protein Extraction: Tumor tissue from xenograft models is homogenized in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against ERα, PR, and a loading control (e.g., vinculin or GAPDH).
-
Secondary Antibody and Detection: After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Quantification: Densitometry analysis is performed to quantify protein levels, which are normalized to the loading control.
MCF-7 Xenograft Model
-
Animal Model: Female severe combined immunodeficient (SCID) or nude mice are used.[1]
-
Estrogen Supplementation: To support the growth of the estrogen-dependent MCF-7 cells, a slow-release 17β-estradiol pellet is implanted subcutaneously.[10][11]
-
Tumor Cell Implantation: MCF-7 cells are suspended in Matrigel and injected into the mammary fat pad of the mice.[10]
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
-
Treatment: Once tumors reach a predetermined size (e.g., 150-200 mm³), mice are randomized into treatment groups and dosed orally with this compound or vehicle control daily.[1]
-
Endpoint: The study is terminated when tumors in the control group reach a maximum allowable size. Tumors are then excised for downstream analysis.
Patient-Derived Xenograft (PDX) Model
-
Tumor Acquisition: Fresh tumor tissue from a patient with ER+ breast cancer (with a confirmed ESR1 mutation) is obtained under sterile conditions.[12][13]
-
Implantation: The tumor tissue is fragmented and implanted subcutaneously into immunocompromised mice (e.g., NOD/SCID gamma).[14][15]
-
Tumor Engraftment and Passaging: Once the initial tumor (P0) is established, it is serially passaged into new cohorts of mice for expansion.
-
Model Characterization: The PDX model is characterized to ensure it retains the key histological and molecular features of the original patient tumor, including the ESR1 mutation status.
-
Efficacy Studies: Once a sufficient number of mice with established tumors are available, they are randomized into treatment groups and treated with this compound or other agents as described for the MCF-7 model.
Conclusion
This compound is a promising oral SERD with potent activity against both wild-type and ESR1-mutant ER+ breast cancer. Its dual mechanism of ERα antagonism and degradation offers a therapeutic advantage in overcoming endocrine resistance. Preclinical data robustly support its efficacy, and early clinical studies have demonstrated its biological activity and a manageable safety profile. The experimental models and protocols detailed in this guide provide a framework for the continued investigation of this compound and other novel endocrine therapies in the pursuit of improved outcomes for patients with ER+ breast cancer.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. cancerres.aacrjournals.org [cancerres.aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Mutation site and context dependent effects of ESR1 mutation in genome-edited breast cancer cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. A Randomized, Open-label, Presurgical, Window-of-Opportunity Study Comparing the Pharmacodynamic Effects of the Novel Oral SERD this compound with Fulvestrant in Patients with Newly Diagnosed ER+ HER2- Primary Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MCF7 Xenograft Model - Altogen Labs [altogenlabs.com]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. Endocrine-Therapy-Resistant ESR1 Variants Revealed by Genomic Characterization of Breast-Cancer-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. elgenelim.com [elgenelim.com]
- 15. Patient-derived xenograft models of breast cancer and their predictive power - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetics and Oral Bioavailability of AZD9496: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics and oral bioavailability of AZD9496, a potent and orally bioavailable selective estrogen receptor degrader (SERD). The information is compiled from preclinical and clinical studies to support further research and development in the field of oncology.
Introduction to this compound
This compound is a nonsteroidal, small-molecule antagonist and degrader of estrogen receptor alpha (ERα).[1][2] It has been developed as an oral therapy for ER-positive breast cancer, including tumors harboring ESR1 mutations that can confer resistance to other endocrine therapies.[1] The development of an orally bioavailable SERD addresses the limitations of intramuscularly administered fulvestrant, the first-in-class SERD.[2]
Pharmacokinetic Profile
This compound has demonstrated high oral bioavailability in multiple preclinical species and has been evaluated in Phase I clinical trials in humans.
Preclinical Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties in preclinical models, characterized by high oral bioavailability.[1] While detailed quantitative parameters such as Cmax, Tmax, and AUC are not consistently published across all species, the available data on oral bioavailability are summarized below. The compound generally shows low volume of distribution and clearance, although a higher clearance rate has been observed in mice.[1]
Table 1: Oral Bioavailability of this compound in Preclinical Species
| Species | Oral Bioavailability (%) | Reference |
| Mouse | 91 | [1] |
| Rat | 63 | [1] |
| Dog | 74 | [1] |
Note: Specific Cmax, Tmax, AUC, and half-life data for preclinical species are not publicly available in the reviewed literature.
Human Pharmacokinetics
A first-in-human Phase I study (NCT02248090) characterized the pharmacokinetic profile of this compound in female patients with ER+/HER2− advanced breast cancer. The study evaluated a range of oral doses from 20 mg once daily (QD) to 600 mg twice daily (BID).[2] A subsequent presurgical study (NCT03236974) in patients with newly diagnosed ER+ HER2− primary breast cancer reported that at a dose of 250 mg twice daily, the area under the concentration–time curve (AUC) and the maximum plasma concentration (Cmax) were 31% and 25% lower, respectively, than those observed at the same dose in the Phase I trial.[3]
Two major active metabolites, M3 and M5 (diastereomers), have been identified in humans.[4]
Note: Specific quantitative Cmax, Tmax, AUC, and half-life data from human clinical trials are not publicly available in the reviewed literature.
Experimental Protocols
The following sections detail the methodologies employed in the preclinical and clinical evaluation of this compound's pharmacokinetics.
Preclinical In Vivo Pharmacokinetic Studies
Animal Models: Studies were conducted in female mice (e.g., nude or SCID), Sprague-Dawley rats, and beagle dogs. All animal studies were performed in accordance with institutional and national guidelines for the care and use of laboratory animals.
Drug Administration: For oral administration, this compound was typically formulated as a suspension and administered via oral gavage. For intravenous administration to determine absolute bioavailability, the compound was dissolved in a suitable vehicle.
Blood Sampling: Serial blood samples were collected at predetermined time points post-dosing. In rodents, blood was often collected via tail vein or saphenous vein bleeding.
Bioanalysis: Plasma concentrations of this compound and its metabolites were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[4]
Human Pharmacokinetic Studies
Study Design: The Phase I trial utilized a dose-escalation, dose-expansion "rolling 6" design.[2] Pharmacokinetic assessments were a key component of the study.
Blood Sampling: Venous blood samples were collected at regular intervals following drug administration to characterize the plasma concentration-time profile.
Bioanalysis: A robust and sensitive multi-analyte LC-MS/MS assay was developed and validated for the simultaneous quantification of this compound and its two major diastereomeric metabolites in human plasma. A separate validated method was also established for the quantification of this compound in human urine.[4]
In Vivo Efficacy Studies (MCF-7 Xenograft Model)
Cell Line: The estrogen-dependent MCF-7 human breast adenocarcinoma cell line was used.
Animal Model: Female immunodeficient mice (e.g., NOD/SCID) were used. To support the growth of estrogen-dependent tumors, mice were often supplemented with estradiol, either through subcutaneous pellets or injections.
Tumor Implantation: MCF-7 cells were mixed with Matrigel and injected subcutaneously into the flank of the mice.
Treatment: Once tumors reached a predetermined volume (e.g., 100-150 mm³), mice were randomized into treatment and control groups. This compound was administered orally on a daily schedule.
Efficacy Assessment: Tumor volume was measured regularly using calipers. Body weight was monitored as an indicator of toxicity. At the end of the study, tumors could be excised for biomarker analysis, such as the expression of progesterone (B1679170) receptor (PR), an ER-regulated gene.[1]
Mechanism of Action and Signaling Pathway
This compound exerts its anticancer effects by directly targeting the estrogen receptor alpha (ERα). It acts as both an antagonist, blocking the binding of estrogen, and as a degrader, promoting the ubiquitination and subsequent proteasomal degradation of the ERα protein. This dual mechanism of action leads to the inhibition of ERα signaling and a reduction in the transcription of estrogen-responsive genes that are critical for the growth and proliferation of ER-positive breast cancer cells.
Experimental Workflow
The evaluation of a novel oral SERD like this compound follows a structured workflow from preclinical characterization to clinical trials. This process involves assessing its pharmacokinetic properties, in vivo efficacy, and ultimately its safety and therapeutic effect in patients.
References
The Effect of AZD9496 on Estrogen-Responsive Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
AZD9496 is a potent, orally bioavailable, non-steroidal selective estrogen receptor degrader (SERD) designed for the treatment of estrogen receptor-positive (ER+) breast cancer.[1][2] It functions as both an antagonist and a downregulator of Estrogen Receptor Alpha (ERα), the primary driver of tumor growth in the majority of breast cancers.[1][3] This document provides a detailed technical overview of this compound's mechanism of action and its quantifiable effects on the expression of key estrogen-responsive genes. It includes summaries of preclinical data, detailed experimental methodologies, and visual representations of the core biological pathways and workflows.
Mechanism of Action
This compound exerts its anti-tumor effects by directly targeting ERα. Upon binding to the receptor's ligand-binding domain, this compound induces a conformational change that marks the receptor for proteasomal degradation.[1][4] This dual mechanism of action—antagonism of estrogen binding and degradation of the ERα protein itself—effectively shuts down ER-mediated signaling pathways.[1][4] This leads to a significant reduction in the transcription of estrogen-responsive genes critical for cancer cell proliferation and survival.[1]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. The oral selective oestrogen receptor degrader (SERD) this compound is comparable to fulvestrant in antagonising ER and circumventing endocrine resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Efficacy of this compound and Fulvestrant on the Growth of Pituitary Adenoma via Blocking JAK2/STAT5B Pathway - PMC [pmc.ncbi.nlm.nih.gov]
AZD9496 Initial Phase I Clinical Trial: A Technical Overview
This document provides an in-depth analysis of the initial Phase I clinical trial results for AZD9496, an oral selective estrogen receptor degrader (SERD) developed for the treatment of estrogen receptor-positive (ER+) breast cancer. The data presented is intended for researchers, scientists, and drug development professionals, focusing on the quantitative outcomes, experimental protocols, and underlying mechanisms of action.
Introduction to this compound
This compound is an orally bioavailable, nonsteroidal, small-molecule inhibitor of estrogen receptor alpha (ERα).[1] It functions as a potent and selective antagonist and degrader of ERα, a key driver in the majority of breast cancers.[1][2] The development of oral SERDs like this compound aims to overcome the limitations of fulvestrant (B1683766), an effective SERD that requires intramuscular administration and may not achieve complete ER degradation at its clinically feasible dose.[3][4][5] Preclinical models demonstrated that this compound effectively inhibits the growth of ER-positive and ESR1 mutant breast tumors.[2][6]
Mechanism of Action: ERα Antagonism and Degradation
This compound exerts its anti-tumor effect by binding directly to the estrogen receptor. This binding induces a conformational change in the receptor, targeting it for proteasomal degradation.[7][8] The subsequent reduction in cellular ERα levels prevents estrogen-mediated signaling, thereby inhibiting the transcription of ER-regulated genes and suppressing the growth and survival of ER-expressing cancer cells.[7][8] This dual mechanism of antagonism and degradation is critical for overcoming resistance mechanisms, including those mediated by activating mutations in the ESR1 gene.[2][9]
Phase I Clinical Trial (NCT02248090) Protocol
The first-in-human, Phase I study was designed to determine the safety, tolerability, pharmacokinetic (PK) profile, and preliminary anti-tumor activity of this compound in women with ER+/HER2− advanced breast cancer.[1]
-
Design : The trial employed a dose-escalation, dose-expansion "rolling 6" design.[1]
-
Patient Population : 45 women with ER+/HER2- advanced or metastatic breast cancer who had progressed on prior endocrine therapy were enrolled.[1]
-
Dosing : Patients received this compound orally at doses escalating from 20 mg once daily (QD) to 600 mg twice daily (BID).[1] An expansion cohort of six patients received 250 mg BID.[1]
-
Treatment Cycles : Dosing occurred in cycles, with the first six cycles being 4 weeks long and subsequent cycles lasting 6 weeks.[1]
-
Primary Objectives : To assess the safety and tolerability of this compound and to determine the maximum tolerated dose (MTD) and/or recommended Phase II dose.
The trial followed a structured workflow from patient screening through follow-up to systematically evaluate the drug's properties and effects.
-
Safety Assessment : Adverse events (AEs) were monitored continuously and graded according to standard criteria. Dose-Limiting Toxicities (DLTs) were specifically assessed during the first 28 days of treatment.[1]
-
Efficacy Evaluation : Tumor responses were evaluated using the Response Evaluation Criteria in Solid Tumors (RECIST) v1.1.[1]
-
Pharmacokinetic Analysis : Plasma concentrations of this compound were measured at various time points after single and multiple doses to determine key PK parameters.[1]
-
Biomarker Analysis : Circulating tumor DNA (ctDNA) was analyzed for ESR1 mutations, and circulating tumor cells (CTCs) were enumerated and phenotyped for ER and Ki67 expression from serial blood draws.[9]
Initial Phase I Trial Results
The study, which commenced in October 2014, completed recruitment by February 2016.[1]
This compound was found to be well tolerated with an acceptable safety profile.[1] The maximum tolerated dose (MTD) was not reached.[1]
Table 1: Summary of Adverse Events (AEs)
| Adverse Event (Causally Related) | Frequency | Grade ≥3 AEs |
|---|---|---|
| Diarrhea | 35.6% | Yes (in 2 patients) |
| Fatigue | 31.1% | No |
| Nausea | 22.2% | No |
| Abnormal Hepatic Function | N/A | Yes (in 1 patient) |
| Elevated Liver Function Tests | N/A | Yes (in 1 patient) |
Data sourced from the first-in-human Phase I study.[1]
Three patients experienced reversible DLTs: one at 150 mg BID (abnormal hepatic function), one at 400 mg BID (diarrhea and elevated liver function tests), and one at 600 mg BID (diarrhea).[1]
Following a single oral dose, this compound was absorbed rapidly.[1]
Table 2: Single-Dose Pharmacokinetic Parameters
| Parameter | Value Range |
|---|---|
| Median Time to Max Concentration (Tmax) | 1.55 – 3.0 hours |
| Mean Alpha Half-Life | 0.99 – 1.99 hours |
| Mean Terminal Half-Life | 1.4 – 5.7 hours |
Data represents values across all dose levels.[1]
The study showed evidence of anti-tumor activity and prolonged disease stabilization in a heavily pretreated patient population.[1]
Table 3: Preliminary Clinical Efficacy
| Efficacy Outcome | Number of Patients | Details |
|---|---|---|
| Confirmed Partial Response (PR) | 1 | Patient received 250 mg BID dose.[3] |
| Stable Disease (SD) at 12 months | 4 | N/A |
| Prolonged Disease Stabilization (>52 weeks) | 6 | Three of these patients had an ESR1 mutation.[3] |
Data sourced from the Phase I dose-escalation study.[1][3]
While the primary Phase I study focused on safety and PK, a separate presurgical "window-of-opportunity" study (NCT03236974) provided key pharmacodynamic (PD) data by comparing this compound (250 mg BID) with fulvestrant.[3][10]
Table 4: Pharmacodynamic Biomarker Changes from Baseline
| Biomarker (H-Score/Level) | This compound (250 mg BID) | Fulvestrant (500 mg) |
|---|---|---|
| Estrogen Receptor (ER) | -24% | -36% |
| Progesterone Receptor (PR) | -33.3% | -68.7% |
| Ki-67 | -39.9% | -75.4% |
Data from the presurgical window-of-opportunity study (NCT03236974). At the dose tested, this compound was not superior to fulvestrant.[3][10]
Correlative biomarker analysis from the Phase I trial also revealed that 31% of patients had detectable ESR1 ligand-binding domain mutations in their ctDNA at baseline.[9] Patients with persistently elevated CTCs and/or ESR1 mutations in ctDNA after one cycle of treatment had worse progression-free survival.[9]
Conclusion
The initial Phase I trial of this compound demonstrated that the oral SERD is well tolerated in patients with advanced ER+/HER2- breast cancer.[1] It showed a favorable pharmacokinetic profile and evidence of clinical activity, including prolonged disease stabilization in heavily pretreated patients, some of whom had ESR1 mutations.[1][3] Pharmacodynamic studies confirmed that this compound engages its target and modulates downstream biomarkers.[3][10] These results supported the further clinical development of this compound and other oral SERDs as a promising next-generation endocrine therapy.[1]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The oral selective oestrogen receptor degrader (SERD) this compound is comparable to fulvestrant in antagonising ER and circumventing endocrine resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Facebook [cancer.gov]
- 8. Selective estrogen receptor degrader - Wikipedia [en.wikipedia.org]
- 9. Circulating Biomarkers and Resistance to Endocrine Therapy in Metastatic Breast Cancers: Correlative Results from this compound Oral SERD Phase I Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Randomized, Open-label, Presurgical, Window-of-Opportunity Study Comparing the Pharmacodynamic Effects of the Novel Oral SERD this compound with Fulvestrant in Patients with Newly Diagnosed ER+ HER2- Primary Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
AZD9496: A Nonsteroidal Small-Molecule Inhibitor of Estrogen Receptor Alpha (ERα)
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
AZD9496 is an orally bioavailable, nonsteroidal, small-molecule selective estrogen receptor degrader (SERD) that has been developed for the treatment of estrogen receptor-positive (ER+) breast cancer.[1][2] Unlike selective estrogen receptor modulators (SERMs) that primarily antagonize the estrogen receptor, SERDs like this compound function by binding to ERα and inducing its degradation, thereby blocking ER-mediated signaling pathways that drive tumor growth.[1][3] This guide provides a comprehensive overview of the preclinical and clinical data on this compound, with a focus on its mechanism of action, quantitative data, and the experimental protocols used in its evaluation.
Chemical Structure
This compound, chemically known as (E)-3-(3,5-difluoro-4-((1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenyl)acrylic acid, was identified through structure-based design.[1][2]
Mechanism of Action
This compound exerts its anticancer effects through a dual mechanism:
-
ERα Antagonism: It competitively binds to the ligand-binding domain (LBD) of ERα, preventing the binding of estradiol (B170435) and subsequent transcriptional activation of target genes.
-
ERα Degradation: Upon binding, this compound induces a conformational change in the ERα protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1][3] This reduction in cellular ERα levels further inhibits estrogen-dependent signaling.
This dual action makes this compound effective against both wild-type and mutant forms of ERα, including those with mutations in the ESR1 gene that can confer resistance to other endocrine therapies.[2][4]
Signaling Pathway
The binding of estradiol to ERα initiates a signaling cascade that promotes the transcription of genes involved in cell proliferation and survival. This compound disrupts this pathway by binding to ERα and promoting its degradation.
Figure 1: Simplified signaling pathway of ERα and the mechanism of action of this compound.
Quantitative Data
The following tables summarize the key quantitative data for this compound from various preclinical and clinical studies.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | IC50 / EC50 (nM) | Reference |
| ERα Binding | - | 0.82 | [5][6] |
| ERα Downregulation | MCF-7 | 0.14 | [5][6] |
| ERα Antagonism | MCF-7 | 0.28 | [5][6] |
| Cell Growth Inhibition | MCF-7 | 0.04 | [6] |
| Cell Viability (IC50) | GT1-1 | ~50 | [7] |
| Cell Viability (IC50) | GH3 | ~100 | [7] |
Table 2: In Vitro Activity against ESR1 Mutants
| ESR1 Mutant | ERα LBD Binding IC50 (nM) | Reference |
| Wild-Type | 0.23 | [2] |
| Y537S | 0.21 | [2] |
| D538G | 0.27 | [2] |
Table 3: In Vivo Efficacy of this compound in Xenograft Models
| Model | Dosing | Outcome | Reference |
| MCF-7 Xenograft | 0.5 mg/kg daily (oral) | Significant tumor growth inhibition | [2][8] |
| MCF-7 Xenograft | 50 mg/kg daily (oral) | 96% tumor growth inhibition | [2] |
| HCC1428 LTED | 5 mg/kg daily (oral) | Tumor regressions | [2][6] |
| PDX (D538G ESR1 mutant) | 25 mg/kg daily (oral) | Tumor growth inhibition | [2] |
Table 4: Pharmacokinetic Parameters of this compound
| Species | Oral Bioavailability (F%) | Reference |
| Rat | 63 | [5] |
| Mouse | 91 | [5] |
| Dog | 74 | [5] |
Table 5: Clinical Trial Data (Phase I)
| Parameter | Value | Reference |
| Most Common Adverse Events (≥10%) | Diarrhea (33%), Fatigue (27%), Nausea (22%) | [9] |
| Dose-Limiting Toxicities (Grade 3) | Increased AST/ALT/GGT, Diarrhea | [9] |
| Biomarker Modulation (≥150mg BID) | Reduced ER and Ki67 | [9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
ERα Binding Assay
This protocol determines the ability of a test compound to compete with a radiolabeled ligand for binding to the estrogen receptor.
-
Materials: Human recombinant ERα, [3H]-17β-estradiol, test compound (this compound), assay buffer.
-
Procedure:
-
A competitive binding assay is performed by incubating a single concentration of [3H]-17β-estradiol with varying concentrations of this compound and a fixed amount of human recombinant ERα.[10]
-
The reaction is allowed to reach equilibrium.
-
The amount of radioactivity bound to ERα is measured to determine the extent of displacement by this compound.[10]
-
Data is analyzed using nonlinear regression to calculate the IC50 value, which represents the concentration of this compound that inhibits 50% of the radioligand binding.[10]
-
Cell Viability and Proliferation Assay (CCK-8)
This assay measures the effect of this compound on the viability and proliferation of cancer cells.
-
Cell Seeding: Plate cells (e.g., MCF-7, GH3, GT1-1) in 96-well plates at a density of approximately 1 x 10^4 cells per well.[7]
-
Treatment: Add varying concentrations of this compound to the wells and incubate for specified time periods (e.g., 24, 48, 72, 96 hours).[7]
-
CCK-8 Addition: Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate at 37°C for 3 hours.[7]
-
Measurement: Measure the absorbance at 450 nm using a microplate reader to determine cell viability.[7]
In Vivo Xenograft Model
This protocol evaluates the antitumor efficacy of this compound in a living organism.
-
Cell Implantation: Inject human cancer cells (e.g., MCF-7) subcutaneously into immunocompromised mice (e.g., SCID mice).[2][11]
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 3 mm in diameter).[7]
-
Treatment Administration: Administer this compound orally at specified doses and schedules (e.g., daily).[2][11] A vehicle control group is also included.
-
Tumor Measurement: Measure tumor volume at regular intervals using calipers.[2][7]
-
Endpoint Analysis: At the end of the study, tumors can be excised for further analysis, such as Western blotting for biomarker modulation (e.g., progesterone (B1679170) receptor levels).[2]
Figure 2: A general workflow for in vivo xenograft studies.
Combination Therapies
Preclinical studies have shown that combining this compound with inhibitors of other key signaling pathways can lead to enhanced antitumor activity.
-
PI3K Pathway Inhibitors: Co-administration of this compound with PI3K inhibitors such as AZD8835 resulted in tumor regressions in MCF-7 xenografts, an improvement over the tumor stasis observed with monotherapy.[2]
-
mTOR Inhibitors: Combination with the dual mTORC1/2 inhibitor AZD2014 also led to tumor regressions in the MCF-7 in vivo model.[2]
-
CDK4/6 Inhibitors: Similarly, combining this compound with the CDK4/6 inhibitor palbociclib (B1678290) resulted in tumor regressions.[2]
These findings suggest that dual targeting of the ER pathway and key resistance pathways may be a promising therapeutic strategy.
Figure 3: Combination therapy strategies with this compound.
Clinical Development
A first-in-human Phase I clinical trial of this compound has been conducted in women with ER+/HER2- advanced breast cancer.[9][12] The study demonstrated that this compound has a tolerable safety profile and shows evidence of target engagement through biomarker modulation.[9] A presurgical study also confirmed that oral this compound affects its key biological targets, although it was not found to be superior to fulvestrant (B1683766) at the dose tested in terms of reducing ER, PR, and Ki-67 levels.[13]
Conclusion
This compound is a potent, orally bioavailable selective estrogen receptor degrader with a dual mechanism of ERα antagonism and degradation. It has demonstrated significant antitumor activity in preclinical models of ER+ breast cancer, including those with ESR1 mutations. Early clinical data have established its safety and biological activity. The potential for combination with inhibitors of key resistance pathways further highlights its promise as a therapeutic agent in the management of ER+ breast cancer.
References
- 1. Facebook [cancer.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Azd-9496 | C25H25F3N2O2 | CID 86287635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Comparative Efficacy of this compound and Fulvestrant on the Growth of Pituitary Adenoma via Blocking JAK2/STAT5B Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound: An Oral Estrogen Receptor Inhibitor That Blocks the Growth of ER-Positive and ESR1-Mutant Breast Tumors in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. A First-in-Human Study of the New Oral Selective Estrogen Receptor Degrader this compound for ER+/HER2- Advanced Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Randomized, Open-label, Presurgical, Window-of-Opportunity Study Comparing the Pharmacodynamic Effects of the Novel Oral SERD this compound with Fulvestrant in Patients with Newly Diagnosed ER+ HER2- Primary Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dual-Edged Sword: Unraveling the Antagonist and Degrader Functions of AZD9496
A Technical Guide for Researchers and Drug Development Professionals
AZD9496 is a potent, orally bioavailable, nonsteroidal selective estrogen receptor (ER) antagonist and degrader (SERD) that has demonstrated significant preclinical activity in ER-positive breast cancer models, including those with acquired resistance to endocrine therapies. This technical guide provides an in-depth overview of the core mechanisms of this compound, focusing on its dual functions of ER antagonism and degradation. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals working in the field of oncology and hormone receptor signaling.
Core Mechanism of Action: A Two-Pronged Attack on Estrogen Receptor Signaling
This compound exerts its anti-tumor effects through a dual mechanism of action that potently inhibits ER signaling.[1] Upon binding to the estrogen receptor, it not only acts as a competitive antagonist, blocking the binding of estradiol (B170435) and preventing the conformational changes required for transcriptional activation, but it also induces a conformational change in the receptor that marks it for proteasomal degradation.[1][2] This two-pronged approach ensures a comprehensive shutdown of ER-mediated signaling pathways, which are critical for the proliferation and survival of ER-positive breast cancer cells.[2]
Estrogen Receptor Antagonism
As a pure antagonist, this compound directly competes with endogenous estrogens for binding to the ligand-binding domain (LBD) of the ER. This prevents the receptor from adopting an active conformation, thereby inhibiting the recruitment of co-activators and the subsequent transcription of estrogen-responsive genes that drive tumor growth.[2][3]
Estrogen Receptor Degradation
Beyond simple blockade, this compound actively promotes the degradation of the ERα protein.[2] By inducing a distinct conformational change in the receptor, it exposes surfaces that are recognized by the cellular ubiquitination machinery, leading to the polyubiquitination and subsequent degradation of the ERα protein by the 26S proteasome.[3] This reduction in the total cellular pool of ERα further diminishes the capacity of cancer cells to respond to estrogenic stimuli.
Quantitative Efficacy and Potency
This compound has demonstrated potent activity in a range of preclinical assays, showcasing its efficacy as both an antagonist and a degrader of ERα. The following tables summarize the key quantitative data from various studies.
Table 1: In Vitro Potency of this compound
| Parameter | IC50 (nM) | Cell Line | Reference |
| ERα Binding | 0.82 | MCF-7 | [4] |
| ERα Downregulation | 0.14 | MCF-7 | [4] |
| ERα Antagonism | 0.28 | MCF-7 | [4] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Model | Dose | Tumor Growth Inhibition | Biomarker Modulation (PR reduction) | Reference |
| MCF-7 Xenograft | 0.5 mg/kg | Significant | 75% | [2] |
| MCF-7 Xenograft | 5 mg/kg | ~70% | - | [2] |
| MCF-7 Xenograft | 10 mg/kg | - | >90% | [2] |
| MCF-7 Xenograft | 50 mg/kg | 96% | >90% | [2] |
| ESR1-mutant PDX (D538G) | 25 mg/kg | 66% | 94% | [2] |
| Pituitary Adenoma Xenograft | 0.1 mg/kg | >60% | - | [4] |
| Pituitary Adenoma Xenograft | 5 mg/kg | 75% | - | [4] |
Table 3: Comparative Efficacy with Fulvestrant (B1683766)
| Parameter | This compound | Fulvestrant | Model | Reference |
| Tumor Growth Inhibition | 66% (at 25 mg/kg) | 59% (at 5 mg/mouse) | ESR1-mutant PDX | [2] |
| Progesterone Receptor (PR) Reduction | 94% | 63% | ESR1-mutant PDX | [2] |
| ER H-Score Reduction (Clinical) | -24% | -36% | ER+ HER2- Primary Breast Cancer | [5] |
| PR H-Score Reduction (Clinical) | -33.3% | -68.7% | ER+ HER2- Primary Breast Cancer | [5] |
| Ki-67 Level Reduction (Clinical) | -39.9% | -75.4% | ER+ HER2- Primary Breast Cancer | [5] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in the action of this compound is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.
Estrogen Receptor Signaling Pathway and this compound's Points of Intervention
Caption: this compound competitively binds to ERα, preventing estradiol-mediated activation and promoting its degradation.
Experimental Workflow for Assessing In Vivo Efficacy
Caption: Workflow for evaluating this compound efficacy in a breast cancer xenograft model.
Detailed Methodologies for Key Experiments
A thorough understanding of the experimental protocols is essential for interpreting the data and replicating the findings. Below are detailed methodologies for key experiments used to characterize this compound.
ERα Binding Assay
-
Principle: This assay measures the ability of a compound to displace a radiolabeled estrogen from the ERα ligand-binding domain (LBD).
-
Protocol:
-
Recombinant human ERα LBD is incubated with a fixed concentration of [3H]-estradiol.
-
Increasing concentrations of this compound or a reference compound are added to the mixture.
-
The reaction is incubated to allow for competitive binding to reach equilibrium.
-
Bound and free radioligand are separated using a method such as filtration or size-exclusion chromatography.
-
The amount of bound [3H]-estradiol is quantified by scintillation counting.
-
The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is calculated.
-
Western Blotting for ERα and Progesterone Receptor (PR)
-
Principle: This technique is used to detect and quantify the levels of specific proteins in cell or tumor lysates.
-
Protocol:
-
Cells or tumor tissues are lysed in a buffer containing detergents and protease inhibitors to extract total protein.
-
Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for ERα and PR, and a loading control protein (e.g., β-actin or GAPDH).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
The signal is detected using a chemiluminescent substrate and imaged.
-
The intensity of the protein bands is quantified using densitometry software and normalized to the loading control.
-
MCF-7 Xenograft Model
-
Principle: This in vivo model is used to assess the anti-tumor activity of a compound in a human breast cancer cell line grown as a tumor in an immunodeficient mouse.
-
Protocol:
-
MCF-7 cells, which are estrogen-dependent, are cultured in vitro.[6]
-
Female immunodeficient mice (e.g., nude or SCID) are ovariectomized and supplemented with an estrogen pellet to support tumor growth.[6]
-
A suspension of MCF-7 cells, often mixed with Matrigel, is injected subcutaneously into the flank of the mice.[7]
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are randomized into treatment groups.
-
This compound is administered orally, typically once daily, at various doses.[2] A vehicle control group and a positive control group (e.g., fulvestrant) are included.
-
Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
At the end of the study, tumors are excised, weighed, and processed for biomarker analysis (e.g., Western blotting for ERα and PR).[2]
-
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for ERα Degradation
-
Principle: SILAC is a mass spectrometry-based technique used to quantify protein turnover and degradation rates.
-
Protocol:
-
MCF-7 cells are cultured in a special medium where a standard amino acid (e.g., arginine) is replaced with its heavy isotope-labeled counterpart (e.g., 13C6-arginine). This results in the incorporation of the "heavy" amino acid into all newly synthesized proteins.
-
Once the cells have fully incorporated the heavy amino acid, they are switched to a "light" medium containing the normal amino acid.
-
The cells are then treated with this compound, a control compound, or vehicle.
-
At various time points after treatment, cells are harvested, and the ERα protein is isolated.
-
The protein is digested into peptides, and the ratio of "heavy" to "light" ERα peptides is determined by mass spectrometry.
-
A decrease in the "heavy" to "light" ratio over time in the presence of this compound indicates an increased rate of degradation of the pre-existing ERα protein.
-
Activity Against ESR1 Mutations and in Resistance Models
A significant challenge in the treatment of ER-positive breast cancer is the development of resistance to endocrine therapies. One of the key mechanisms of resistance is the acquisition of activating mutations in the estrogen receptor gene (ESR1).
This compound has demonstrated efficacy against clinically relevant ESR1 mutations, such as D538G and Y537S.[2] These mutations can render the ER constitutively active, even in the absence of estrogen. This compound is able to bind to and promote the degradation of these mutant ER proteins, thereby inhibiting their ligand-independent signaling and suppressing the growth of resistant tumors.[2]
Furthermore, this compound has shown activity in models of acquired resistance to other endocrine therapies, such as long-term estrogen deprivation (LTED) models, which mimic resistance to aromatase inhibitors.[2] This suggests that this compound may be a valuable therapeutic option for patients who have progressed on prior endocrine treatments.
Combination Therapies
To further enhance its anti-tumor activity and overcome potential resistance mechanisms, this compound has been investigated in combination with inhibitors of other key signaling pathways implicated in breast cancer progression. Preclinical studies have shown that combining this compound with inhibitors of the PI3K/AKT/mTOR pathway or with CDK4/6 inhibitors leads to enhanced tumor growth inhibition and, in some cases, tumor regression.[2][8] These findings provide a strong rationale for the clinical investigation of this compound in combination with targeted therapies.
Clinical Development and Future Perspectives
The promising preclinical data for this compound led to its evaluation in a first-in-human Phase I clinical trial in women with ER+/HER2- advanced breast cancer.[9] The study demonstrated that this compound was generally well-tolerated with a manageable safety profile.[9] Evidence of clinical activity was observed, with some heavily pretreated patients experiencing prolonged disease stabilization.[9]
While further clinical development is ongoing, the dual mechanism of potent ER antagonism and degradation, coupled with its oral bioavailability and activity against resistance-conferring mutations, positions this compound as a promising next-generation endocrine therapy for ER-positive breast cancer. Future research will continue to explore its efficacy in various clinical settings, both as a monotherapy and in combination with other targeted agents, with the ultimate goal of improving outcomes for patients with this disease.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The oral selective oestrogen receptor degrader (SERD) this compound is comparable to fulvestrant in antagonising ER and circumventing endocrine resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative Efficacy of this compound and Fulvestrant on the Growth of Pituitary Adenoma via Blocking JAK2/STAT5B Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. meliordiscovery.com [meliordiscovery.com]
- 8. The oral selective oestrogen receptor degrader (SERD) this compound is comparable to fulvestrant in antagonising ER and circumventing endocrine resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
Methodological & Application
Application Notes and Protocols for AZD9496 in In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZD9496 is a potent and orally bioavailable selective estrogen receptor degrader (SERD) that has demonstrated significant anti-tumor activity in preclinical models of estrogen receptor-positive (ER+) breast cancer. It functions by binding to the estrogen receptor (ERα), inducing its degradation, and thereby blocking estrogen-driven tumor growth. These application notes provide detailed protocols for in vitro studies of this compound, including cell viability assays, protein expression analysis by Western blot, and gene expression analysis of ER target genes by quantitative PCR (qPCR). Additionally, a protocol for the development of endocrine-resistant cell line models is described.
Mechanism of Action
This compound is a nonsteroidal small-molecule inhibitor of ERα.[1] Upon binding to the ligand-binding domain of ERα, this compound induces a conformational change that targets the receptor for proteasomal degradation.[2] This leads to a reduction in cellular ERα levels, thereby inhibiting the transcription of estrogen-responsive genes that are critical for the proliferation and survival of ER+ breast cancer cells.[3][4] this compound has shown efficacy in both endocrine-sensitive and endocrine-resistant models, including those with acquired ESR1 mutations.[5]
Data Presentation
The following tables summarize quantitative data typically observed in in vitro experiments with this compound.
Table 1: In Vitro Potency of this compound in ER+ Breast Cancer Cell Lines
| Parameter | Cell Line | IC50/EC50 (nM) | Reference |
| ERα Binding | MCF-7 | 0.82 | [2] |
| ERα Downregulation | MCF-7 | 0.14 | [2] |
| ERα Antagonism | MCF-7 | 0.28 | [2] |
| Cell Proliferation Inhibition | MCF-7 | 0.04 - 0.49 | [2] |
| Cell Proliferation Inhibition | T47D | Similar potency to MCF-7 | [5] |
| Cell Proliferation Inhibition | ZR75-1 | Similar potency to MCF-7 | [5] |
Table 2: Effect of this compound on ER Target Gene Expression in MCF-7 Cells (48h treatment)
| Gene | Treatment (100 nM this compound) | Fold Change (vs. Vehicle) | Reference |
| Progesterone Receptor (PGR) | - E2 | Downregulated | [5] |
| Trefoil Factor 1 (TFF1/pS2) | - E2 | Downregulated | |
| GREB1 | - E2 | Downregulated | |
| c-Myc | - E2 | Downregulated |
Experimental Protocols
Protocol 1: Cell Viability Assay (CCK-8)
This protocol describes the determination of the effect of this compound on the viability of ER+ breast cancer cells using a Cell Counting Kit-8 (CCK-8) assay.
Materials:
-
ER+ breast cancer cell lines (e.g., MCF-7, T47D)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
CCK-8 reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend cells in complete growth medium.
-
Seed 1 x 10^4 cells per well in a 96-well plate in a final volume of 100 µL.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete growth medium. A typical concentration range is 0.1 nM to 1 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions.
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.[1]
-
-
Cell Viability Measurement:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.[1]
-
-
Data Analysis:
-
Subtract the absorbance of blank wells (medium only) from all readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value using appropriate software.
-
Protocol 2: Western Blot for ERα and Downstream Target Expression
This protocol details the analysis of protein expression levels of ERα and its downstream target, Progesterone Receptor (PR), following this compound treatment.
Materials:
-
ER+ breast cancer cells
-
6-well cell culture plates
-
This compound stock solution (in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-ERα, anti-PR, anti-Vinculin or anti-GAPDH as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for 24-48 hours. Include a vehicle control.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Electrophoresis and Transfer:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-ERα, 1:1000 dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody (1:2000-1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze band intensities using appropriate software, normalizing to the loading control.
-
Protocol 3: Quantitative PCR (qPCR) for ER Target Gene Expression
This protocol outlines the measurement of mRNA levels of ER target genes to assess the antagonistic activity of this compound.
Materials:
-
ER+ breast cancer cells
-
6-well cell culture plates
-
This compound stock solution (in DMSO)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
qPCR primers for target genes (e.g., PGR, TFF1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR system
Procedure:
-
Cell Treatment and RNA Extraction:
-
Treat cells as described in the Western Blot protocol (Step 1).
-
Extract total RNA from the cells using a commercial kit according to the manufacturer's instructions.
-
-
cDNA Synthesis:
-
Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) using a cDNA synthesis kit.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing cDNA, qPCR master mix, and forward and reverse primers for the target and housekeeping genes.
-
Perform the qPCR reaction using a real-time PCR system with appropriate cycling conditions.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing the treated samples to the vehicle control.
-
Table 3: Example Primer Sequences for qPCR
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| PGR | AACAAGGTGATCTGCGCCCTG | GGCGTGACACCAGGAAAACCA |
| TFF1 | TTCATGAGCTCCTTCCCTTC | ATGGGAGTCTCCTCCAACCT |
| GAPDH | GAAGGTGAAGGTCGGAGTC | GAAGATGGTGATGGGATTTC |
Protocol 4: Development of Endocrine-Resistant Cell Lines
This protocol describes the generation of this compound-resistant cell lines through long-term continuous exposure to the drug.
Materials:
-
ER+ breast cancer cell line (e.g., MCF-7)
-
Complete growth medium
-
This compound
Procedure:
-
Initial Drug Exposure:
-
Culture the parental cell line in their recommended medium.
-
Begin by treating the cells with a low concentration of this compound, typically around the IC20-IC30 value of the parental cells.
-
-
Dose Escalation:
-
Maintain the cells in the presence of this compound, changing the medium every 3-4 days.
-
Once the cells resume a steady growth rate, gradually increase the concentration of this compound.
-
This process can take several months.
-
-
Characterization of Resistant Cells:
-
Once a resistant cell line is established (i.e., it can proliferate in a high concentration of this compound), characterize its phenotype.
-
Perform a cell viability assay to confirm the shift in IC50 compared to the parental cell line.
-
Analyze ERα expression by Western blot to determine if resistance is associated with ERα loss.
-
Sequence the ESR1 gene to identify potential mutations.
-
Visualizations
Caption: Mechanism of action of this compound in ER+ breast cancer cells.
Caption: General experimental workflow for in vitro testing of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. encodeproject.org [encodeproject.org]
- 3. Breast Cancer MCF-7 Cell Spheroid Culture for Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro breast cancer models for studying mechanisms of resistance to endocrine therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genome.ucsc.edu [genome.ucsc.edu]
Application Note and Protocol: Establishing and Characterizing AZD9496-Resistant Breast Cancer Cell Line Models
For Research Use Only.
Introduction
AZD9496 is a potent, orally bioavailable, non-steroidal selective estrogen receptor degrader (SERD) that antagonizes and downregulates the estrogen receptor alpha (ERα).[1] It has demonstrated efficacy in preclinical models of ER-positive breast cancer, including those with ESR1 mutations.[1][2] Despite the initial effectiveness of endocrine therapies like this compound, the development of acquired resistance is a significant clinical challenge.[3] Establishing in vitro cell line models of this compound resistance is crucial for investigating the molecular mechanisms that drive this resistance and for developing novel therapeutic strategies to overcome it.
This document provides detailed protocols for generating this compound-resistant cell lines from ER-positive parental lines (e.g., MCF-7, T47D) and for characterizing the resistant phenotype. The primary method involves continuous, long-term exposure to escalating concentrations of this compound.[4][5][6]
Application Notes: Mechanisms of Resistance
Acquired resistance to endocrine therapies, including SERDs like this compound, is a complex process. Several mechanisms have been identified, often involving the activation of alternative signaling pathways that allow cancer cells to bypass their dependency on ER signaling for growth and survival.[7]
Key Mechanisms of Acquired Resistance:
-
Loss or Downregulation of ERα Expression: Some resistant models, particularly those developed against the SERD fulvestrant (B1683766) (which has a similar mechanism to this compound), exhibit a complete loss of ERα protein expression.[8][9] This renders the primary drug target absent.
-
Activation of Escape Pathways: Cancer cells can activate alternative pro-survival signaling pathways to bypass the ER blockade.[1] The most common include:
-
PI3K/Akt/mTOR Pathway: Hyperactivation of this pathway, often through PIK3CA mutations or loss of PTEN, is a well-documented resistance mechanism.[7][10]
-
Ras/Raf/MEK/ERK (MAPK) Pathway: Increased signaling through growth factor receptors like EGFR or HER2 can lead to the activation of the MAPK pathway, promoting cell proliferation independent of ER.[1][10]
-
-
ESR1 Mutations: While this compound is effective against common ESR1 mutations (e.g., D538G, Y537S) that confer resistance to other endocrine therapies, the emergence of novel mutations under selective pressure remains a theoretical possibility.[1][11]
-
Cross-Resistance: Preclinical studies have shown that models resistant to fulvestrant are also resistant to this compound, suggesting a high degree of cross-resistance between these SERDs.[8][12]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Estrogen Receptor Complex to Trigger or Delay Estrogen-Induced Apoptosis in Long-Term Estrogen Deprived Breast Cancer [frontiersin.org]
- 4. Development and characterization of novel endoxifen-resistant breast cancer cell lines highlight numerous differences from tamoxifen-resistant models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. explorationpub.com [explorationpub.com]
- 7. Mechanisms of resistance in estrogen receptor positive breast cancer: overcoming resistance to tamoxifen/aromatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The oral selective oestrogen receptor degrader (SERD) this compound is comparable to fulvestrant in antagonising ER and circumventing endocrine resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. T47D breast cancer cells switch from ER/HER to HER/c-Src signaling upon acquiring resistance to the antiestrogen fulvestrant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmacytimes.com [pharmacytimes.com]
- 11. Clinically Observed Estrogen Receptor Alpha Mutations within the Ligand-Binding Domain Confer Distinguishable Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for AZD9496 in Mouse Xenograft Models
Introduction
AZD9496 is an orally bioavailable, nonsteroidal selective estrogen receptor downregulator (SERD) that acts as a potent antagonist and degrader of the estrogen receptor alpha (ERα).[1][2][3] It has demonstrated significant anti-tumor activity in preclinical mouse xenograft models of ER-positive breast cancer and other hormone-dependent cancers.[1][2][4] These application notes provide a comprehensive overview of the appropriate dosage, administration, and expected outcomes for researchers utilizing this compound in mouse xenograft studies. The following protocols are based on established methodologies from peer-reviewed research.
Data Presentation: Efficacy of this compound in Mouse Xenograft Models
The following table summarizes the quantitative data from various studies on the efficacy of this compound in different mouse xenograft models.
| Cell Line | Mouse Strain | This compound Dosage | Administration Route | Dosing Schedule | Tumor Growth Inhibition (TGI) / Outcome | Pharmacodynamic Effects | Reference |
| MCF-7 | SCID | 0.5 mg/kg | Oral (p.o.) | Daily (q.d.) | Significant tumor growth inhibition | 75% decrease in Progesterone Receptor (PR) levels | [1][2] |
| MCF-7 | SCID | 5 mg/kg | Oral (p.o.) | Daily (q.d.) | Greater TGI than fulvestrant (B1683766) (5 mg/mouse, 3x/week) and tamoxifen (B1202) (10 mg/kg, daily) | 98% reduction in PR protein levels | [1] |
| MCF-7 | SCID | 10 mg/kg | Oral (p.o.) | Daily (q.d.) | - | >90% reduction in PR levels | [5][6] |
| MCF-7 | SCID | 25 mg/kg | Oral (p.o.) | Daily (q.d.) | 66% TGI in an ESR1-mutant model | 94% decrease in PR levels | [1][6] |
| MCF-7 | SCID | 50 mg/kg | Oral (p.o.) | Daily (q.d.) | - | >90% reduction in PR levels | [6] |
| HCC1428 (LTED) | NSG (ovariectomized) | 5 mg/kg | Oral (p.o.) | Daily (q.d.) | Tumor regressions | Significant downregulation of ERα protein | [1][7] |
| GT1-1 (pituitary adenoma) | BALB/c nude | 0.1 mg/kg | Gavage | Daily | Over 60% inhibition of tumor volume | - | [8] |
| GT1-1 (pituitary adenoma) | BALB/c nude | 0.5 mg/kg | Gavage | Daily | Dose-dependent suppression of tumor growth | - | [4][8] |
| GT1-1 (pituitary adenoma) | BALB/c nude | 5 mg/kg | Gavage | Daily | 75% inhibition of tumor growth | Significant reduction in p-JAK2, JAK2, p-STAT5B, and STAT5B expression | [4][8] |
| TamR (Tamoxifen-Resistant) | Nu/J | 10 mg/kg | Oral (p.o.) | Daily | Tumor growth inhibition | - | [9] |
| LTED | Nu/J (ovariectomized) | 10 mg/kg | Oral (p.o.) | Daily | Tumor growth inhibition | - | [9] |
Experimental Protocols
MCF-7 Xenograft Model for ER-Positive Breast Cancer
This protocol describes the establishment of estrogen-dependent MCF-7 xenografts and subsequent treatment with this compound.
Materials:
-
MCF-7 human breast adenocarcinoma cell line
-
Female SCID (Severe Combined Immunodeficient) or nude mice (4-6 weeks old)
-
17β-estradiol pellets (0.5 mg, 21-day release)
-
Matrigel (BD Biosciences)
-
This compound
-
Vehicle (e.g., 40% Polyethylene glycol (PEG)/30% Captisol or 0.5% HPMC/0.1% Polysorbate 80)
-
Calipers for tumor measurement
-
Oral gavage needles
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions.
-
Estrogen Supplementation: 24 hours prior to cell implantation, subcutaneously implant a 17β-estradiol pellet into the flank of each mouse to support the growth of the estrogen-dependent MCF-7 cells.[10]
-
Cell Preparation: Culture MCF-7 cells in appropriate media. On the day of implantation, harvest cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Tumor Cell Implantation: Subcutaneously inject 0.1 mL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.[10]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
Randomization and Treatment: When tumors reach a mean volume of approximately 150-200 mm³, randomize mice into treatment and control groups.
-
Dosing:
-
Endpoint: Continue treatment for the duration of the study (e.g., 28 days). Monitor tumor volume and body weight regularly. At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blot for ERα and PR).
Pituitary Adenoma Xenograft Model (GT1-1)
This protocol is for establishing a gonadotroph adenoma model to test the efficacy of this compound.
Materials:
-
GT1-1 mouse hypothalamic gonadotropin-releasing hormone cell line
-
Female BALB/c nude mice (4 weeks old)
-
This compound
-
Vehicle for oral administration
-
Oral gavage needles
Procedure:
-
Cell Preparation: Culture GT1-1 cells and resuspend in sterile PBS at a concentration of 2 x 10^7 cells/mL.
-
Tumor Cell Implantation: Subcutaneously inject 0.1 mL of the cell suspension (2 x 10^6 cells) into the left axilla of each mouse.[8]
-
Treatment Initiation: Begin treatment when the tumor diameter reaches approximately 3 mm.[8]
-
Dosing:
-
Endpoint and Analysis: After a defined treatment period (e.g., 2 weeks), euthanize the mice.[4] Excise, weigh, and measure the tumors. Tissues can be processed for RNA and protein extraction to analyze downstream signaling pathways like JAK2/STAT5B.[4][8]
Mandatory Visualizations
Caption: this compound binds to ERα, blocking its activation and targeting it for proteasomal degradation.
Caption: Experimental workflow for an this compound mouse xenograft study.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound: An Oral Estrogen Receptor Inhibitor That Blocks the Growth of ER-Positive and ESR1-Mutant Breast Tumors in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Comparative Efficacy of this compound and Fulvestrant on the Growth of Pituitary Adenoma via Blocking JAK2/STAT5B Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cancerres.aacrjournals.org [cancerres.aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Comparative Efficacy of this compound and Fulvestrant on the Growth of Pituitary Adenoma via Blocking JAK2/STAT5B Pathway [jcancer.org]
- 9. Pharmacokinetic and pharmacodynamic analysis of fulvestrant in preclinical models of breast cancer to assess the importance of its estrogen receptor-α degrader activity in antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for In Vivo Studies with AZD9496
For Researchers, Scientists, and Drug Development Professionals
AZD9496 is a potent, orally bioavailable, nonsteroidal selective estrogen receptor downregulator (SERD) that has demonstrated significant anti-tumor activity in preclinical models of estrogen receptor-positive (ER+) breast cancer.[1][2][3] This document provides detailed application notes and protocols for the preparation and in vivo administration of this compound to support further research and development.
Physicochemical Properties and Solubility
This compound is a yellow solid compound with a molecular weight of 442.47 g/mol .[1] Its solubility is a critical factor for the preparation of formulations suitable for in vivo studies. The compound is soluble in organic solvents like DMSO and ethanol (B145695) but has poor solubility in water.[1] Sonication is often recommended to aid dissolution.[1]
| Solvent | Solubility | Notes |
| Dimethyl sulfoxide (B87167) (DMSO) | 82 mg/mL (185.32 mM) | Sonication recommended |
| Ethanol | 82 mg/mL (185.32 mM) | Sonication recommended |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 3.3 mg/mL (7.46 mM) | Sonication recommended |
| Water | < 1 mg/mL | Insoluble or slightly soluble |
Data compiled from publicly available information.[1]
Experimental Protocols
Formulation Preparation for Oral Gavage
This protocol describes the preparation of a common vehicle for the oral administration of this compound in animal models.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
PEG300 (Polyethylene glycol 300), sterile
-
Tween 80 (Polysorbate 80), sterile
-
Saline (0.9% NaCl), sterile
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Weighing: Accurately weigh the required amount of this compound powder based on the desired final concentration and dosing volume.
-
Initial Dissolution: Add the appropriate volume of DMSO to the this compound powder in a sterile conical tube. The volume of DMSO should constitute 10% of the final total volume.
-
Vortexing and Sonication: Vortex the mixture thoroughly. If the compound does not fully dissolve, sonicate the solution until it becomes clear.[1]
-
Addition of PEG300: Add PEG300 to the solution, constituting 40% of the final volume. Vortex to mix.
-
Addition of Tween 80: Add Tween 80 to the solution, constituting 5% of the final volume. Vortex to mix.
-
Addition of Saline: Add saline to the solution to reach the final desired volume (45% of the total volume). Vortex thoroughly to ensure a homogenous suspension.
-
Final Formulation: The resulting formulation should be a clear solution.[4] If any precipitation occurs, gentle warming and further sonication may be necessary.[4]
Note on an Alternative Vehicle: In some studies, a vehicle consisting of PEG/Captisol has also been utilized for the administration of this compound.[5][6]
In Vivo Administration in Xenograft Models
This protocol outlines the general procedure for administering this compound to mice bearing ER+ breast cancer xenografts.
Animal Models:
-
HCC1428 long-term estrogen-deprived (LTED) model[4]
-
Patient-derived xenograft (PDX) models with ESR1 mutations[7]
Dosing and Administration:
-
Route of Administration: Oral gavage is the standard route for this compound administration, reflecting its high oral bioavailability.[1][8]
-
Dosage: Effective doses in preclinical models typically range from 0.5 mg/kg to 25 mg/kg, administered once daily (q.d.).[3][4] A dose of 5 mg/kg has been shown to induce tumor regression in some models.[4]
-
Dosing Volume: The volume administered via oral gavage should be appropriate for the size of the animal (e.g., 100-200 µL for a mouse).
-
Treatment Duration: The duration of treatment will depend on the specific study design and endpoints.
Monitoring and Endpoints:
-
Tumor Growth: Tumor volume should be measured regularly (e.g., twice weekly) using calipers.
-
Body Weight: Animal body weight should be monitored as an indicator of general health and potential toxicity.
-
Pharmacodynamic Biomarkers: At the end of the study, tumors can be harvested to analyze the levels of ERα and progesterone (B1679170) receptor (PR) protein via Western blot to confirm target engagement and downstream effects.[5][6] A dose-dependent decrease in PR protein levels is an indicator of this compound activity.[3]
Visualizations
This compound Signaling Pathway
Caption: Mechanism of action of this compound as a selective estrogen receptor downregulator (SERD).
Experimental Workflow for In Vivo Efficacy Studies
References
- 1. This compound | Estrogen Receptor/ERR | TargetMol [targetmol.com]
- 2. Optimization of a Novel Binding Motif to (E)-3-(3,5-Difluoro-4-((1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenyl)acrylic Acid (this compound), a Potent and Orally Bioavailable Selective Estrogen Receptor Downregulator and Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: An Oral Estrogen Receptor Inhibitor That Blocks the Growth of ER-Positive and ESR1-Mutant Breast Tumors in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The oral selective oestrogen receptor degrader (SERD) this compound is comparable to fulvestrant in antagonising ER and circumventing endocrine resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Combined Use of AZD9496 and CDK4/6 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for investigating the combination of AZD9496, a selective estrogen receptor degrader (SERD), and CDK4/6 inhibitors in preclinical models of estrogen receptor-positive (ER+) breast cancer. The combination of these two classes of drugs has shown promise in overcoming endocrine resistance and enhancing anti-tumor activity. This compound targets the estrogen receptor for degradation, while CDK4/6 inhibitors block cell cycle progression from G1 to S phase. Their complementary mechanisms of action provide a strong rationale for their combined use.
Data Presentation
In Vivo Efficacy of this compound and Palbociclib (B1678290) Combination in MCF-7 Xenograft Model
Preclinical studies in MCF-7 xenograft models have demonstrated the synergistic anti-tumor activity of this compound in combination with the CDK4/6 inhibitor palbociclib. The combination treatment resulted in tumor regression, a significant improvement compared to the tumor stasis observed with either agent alone.[1][2]
| Treatment Group | Dosage | Tumor Growth Outcome |
| Vehicle Control | N/A | Progressive tumor growth |
| This compound | 5 mg/kg, daily, oral | Tumor stasis |
| Palbociclib | 50 mg/kg, daily, oral | Tumor stasis |
| This compound + Palbociclib | 5 mg/kg + 50 mg/kg, daily, oral | Tumor regression |
Illustrative In Vitro Cell Viability Data (MCF-7 Cells)
| Treatment | IC50 (nM) - Illustrative | Combination Index (CI) - Illustrative |
| This compound | 10 | N/A |
| Palbociclib | 150 | N/A |
| This compound + Palbociclib | Expected to be <10 (for this compound) and <150 (for Palbociclib) | < 1 (Synergy) |
Illustrative Cell Cycle Analysis Data (MCF-7 Cells)
The combination of a SERD and a CDK4/6 inhibitor is expected to enhance G1 cell cycle arrest. The following table provides an illustrative representation of the anticipated effects on cell cycle distribution in MCF-7 cells.
| Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle Control | 55% | 30% | 15% |
| This compound | 65% | 20% | 15% |
| Palbociclib | 75% | 15% | 10% |
| This compound + Palbociclib | 85% | 10% | 5% |
Signaling Pathways and Experimental Workflow
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of this compound and a CDK4/6 inhibitor on the viability of breast cancer cells.
Materials:
-
ER+ breast cancer cell line (e.g., MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound and CDK4/6 inhibitor (e.g., Palbociclib)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound and the CDK4/6 inhibitor, both individually and in combination, in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-treated wells as a control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control. Determine IC50 values and combination index (CI) using appropriate software (e.g., CompuSyn).
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effect of the drug combination on cell cycle distribution.
Materials:
-
ER+ breast cancer cell line (e.g., MCF-7)
-
Complete culture medium
-
This compound and CDK4/6 inhibitor
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed MCF-7 cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound, the CDK4/6 inhibitor, and the combination at desired concentrations for 48 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer.
-
Determine the percentage of cells in G0/G1, S, and G2/M phases using cell cycle analysis software.
Western Blot Analysis
This protocol is for assessing the levels of key proteins in the ER and CDK4/6 signaling pathways.
Materials:
-
Treated cell or tumor lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-ERα, anti-p-Rb (Ser780), anti-Rb, anti-CDK4, anti-Cyclin D1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Lyse cells or homogenized tumor tissue in RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using ECL reagent and an imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
Conclusion
The combination of this compound and a CDK4/6 inhibitor represents a promising therapeutic strategy for ER+ breast cancer. The provided protocols offer a framework for researchers to investigate the efficacy and mechanism of action of this combination in preclinical models. The synergistic effects observed in vivo, characterized by tumor regression, underscore the potential of this dual-targeted approach to overcome resistance and improve patient outcomes. Further in vitro characterization of the synergistic interactions and the downstream signaling consequences will provide a more comprehensive understanding of this promising combination therapy.
References
Application Notes and Protocols for Measuring AZD9496 Impact on Tumor Growth
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD9496 is an orally bioavailable, nonsteroidal selective estrogen receptor degrader (SERD) that has demonstrated potent antagonism and degradation of the estrogen receptor alpha (ERα).[1][2][3] It is a key therapeutic candidate for estrogen receptor-positive (ER+) breast cancer, including tumors harboring ESR1 mutations that confer resistance to traditional endocrine therapies.[1][4] These application notes provide detailed methodologies for assessing the impact of this compound on tumor growth, encompassing both in vitro and in vivo models. The protocols are designed to yield robust and reproducible data for preclinical evaluation.
Signaling Pathway of this compound
This compound exerts its anti-tumor effects by binding to the estrogen receptor, inducing a conformational change that leads to the degradation of the receptor.[3] This action prevents ER-mediated signaling, thereby inhibiting the growth and survival of ER-expressing cancer cells.[3] In ER+ breast cancer, the estrogen receptor, when activated by estrogen, translocates to the nucleus and promotes the transcription of genes involved in cell proliferation. This compound disrupts this pathway by targeting the ER for degradation, thus blocking downstream signaling.
In Vitro Assays
Cell Proliferation Assay
This protocol measures the effect of this compound on the proliferation of ER+ breast cancer cell lines.
Materials:
-
ER+ breast cancer cell lines (e.g., MCF-7, T47D)[5]
-
Cell culture medium and supplements
-
This compound
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the existing medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 3-5 days.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence or absorbance using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) to determine the potency of this compound in inhibiting cell growth.[2]
Western Blot for ERα and Downstream Markers
This protocol assesses the ability of this compound to degrade ERα and affect the expression of downstream proteins like Progesterone Receptor (PR), a key biomarker of ER pathway activity.[1]
Materials:
-
ER+ breast cancer cells
-
This compound
-
Lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes
-
Primary antibodies (anti-ERα, anti-PR, anti-Vinculin or other loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate and imaging system
Protocol:
-
Treat cultured ER+ cells with varying concentrations of this compound for 24-48 hours.
-
Lyse the cells and quantify the protein concentration.
-
Separate 20-30 µg of protein per sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels. A dose-dependent decrease in ERα and PR levels is expected.[1]
In Vivo Xenograft Studies
Tumor Growth Inhibition in Xenograft Models
This protocol evaluates the in vivo efficacy of orally administered this compound in inhibiting the growth of ER+ breast cancer xenografts.
Materials:
-
Immunocompromised mice (e.g., SCID or NSG)[6]
-
ER+ breast cancer cells (e.g., MCF-7) or patient-derived xenograft (PDX) fragments[1][4]
-
Estrogen pellets (for estrogen-dependent models)[1]
-
This compound formulation for oral gavage (e.g., in PEG/captisol)[1]
-
Calipers
-
Anesthesia
Protocol:
-
Implant ER+ breast cancer cells subcutaneously into the flank of the mice. For estrogen-dependent models like MCF-7, an estrogen pellet should be implanted.[1]
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups (vehicle control, different doses of this compound).
-
Administer this compound or vehicle daily via oral gavage.[1]
-
Measure tumor volume using calipers at regular intervals (e.g., twice weekly) using the formula: Volume = (Length × Width²)/2.[7]
-
Monitor animal body weight and general health.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Facebook [cancer.gov]
- 4. This compound: An Oral Estrogen Receptor Inhibitor That Blocks the Growth of ER-Positive and ESR1-Mutant Breast Tumors in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Comparative Efficacy of this compound and Fulvestrant on the Growth of Pituitary Adenoma via Blocking JAK2/STAT5B Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AZD9496 Testing in Long-Term Estrogen-Deprived Models
Introduction
Acquired resistance to endocrine therapies, such as aromatase inhibitors (AIs), is a significant clinical challenge in the management of estrogen receptor-positive (ER+) breast cancer. Long-term estrogen-deprived (LTED) cell lines are critical in vitro and in vivo models that mimic the state of AI resistance, where cancer cells learn to survive and proliferate in an estrogen-depleted environment.[1][2] These models are indispensable for the preclinical evaluation of next-generation therapeutics. AZD9496 is an oral, nonsteroidal, potent, and selective estrogen receptor degrader (SERD) that antagonizes and downregulates the ERα protein.[3][4] It has demonstrated significant anti-tumor activity in various preclinical models, including those resistant to standard endocrine therapies like LTED and models harboring ESR1 mutations.[3][5]
These application notes provide detailed protocols for establishing and utilizing LTED models to test the efficacy of this compound, along with data presentation and visualization of key pathways and workflows.
Application Notes
Rationale for Using LTED Models
LTED models are established by culturing ER+ breast cancer cell lines (e.g., MCF-7, T47D, HCC-1428) in estrogen-depleted media for extended periods (several months to over a year).[1][2] This process selects for cells that have adapted to grow independently of estrogen. These models often recapitulate key features of clinical AI resistance, such as:
-
Ligand-independent ER signaling: The ER pathway can become constitutively active despite the absence of its estrogen ligand.[6]
-
Hypersensitivity to residual estrogen: Some models become highly sensitive to minute amounts of estrogen.[7]
-
Upregulation of survival pathways: Cross-talk with other signaling pathways, such as PI3K/AKT/mTOR or MAPK, can drive proliferation.[8][9]
-
Acquisition of ESR1 mutations: These mutations can render the ER constitutively active.[10]
The HCC-1428 LTED cell line, in particular, has been utilized as a robust model of AI resistance to demonstrate the efficacy of this compound.[3]
Mechanism of Action of this compound
This compound is a selective estrogen receptor degrader (SERD). Unlike selective estrogen receptor modulators (SERMs) like tamoxifen, which competitively antagonize the receptor, SERDs bind to the ER and induce a conformational change that leads to its proteasomal degradation.[11][12] In LTED models where the ER pathway remains a key driver of proliferation, the degradation of the ER protein by this compound effectively shuts down this signaling axis. This leads to the inhibition of transcription of ER target genes, such as the progesterone (B1679170) receptor (PR), and subsequent tumor growth inhibition or regression.[3][11] this compound has shown potent activity against both wild-type and clinically relevant mutant forms of ESR1.[3][13]
Data Presentation
Table 1: In Vivo Efficacy of this compound in an HCC-1428 LTED Xenograft Model
| Treatment Group | Dosing Schedule | Tumor Growth Inhibition (%) | Outcome | Reference |
| This compound | 5 mg/kg, oral, daily | ~70% | Tumor Regression | [3] |
| Fulvestrant (B1683766) | 5 mg/mouse, 3x weekly | Not specified | Tumor Regression | [3] |
Table 2: Pharmacodynamic Biomarker Modulation in an HCC-1428 LTED Xenograft Model
| Treatment Group | Dosing | ERα Protein Reduction (%) | PR Protein Reduction (%) | Reference |
| This compound | 5 mg/kg, oral, daily | 73% | Not specified | [3] |
| Fulvestrant | 5 mg/mouse, 3x weekly | Significant ablation | Not specified | [3] |
Visualizations
Experimental Protocols
Protocol 1: Establishment of Long-Term Estrogen-Deprived (LTED) Cell Lines
Objective: To generate breast cancer cell lines that can proliferate in the absence of estrogen, mimicking acquired resistance to aromatase inhibitors.[1]
Materials:
-
Parental ER+ breast cancer cell lines (e.g., MCF-7, HCC-1428).
-
Phenol red-free cell culture medium (e.g., MEM or DMEM).
-
Dextran-coated charcoal-stripped fetal bovine serum (DCC-FBS).
-
Standard cell culture reagents and equipment (flasks, incubators, etc.).
Methodology:
-
Initial Culture: Begin by culturing the parental ER+ cell line in its recommended standard medium (e.g., MEM with 10% FBS and phenol red).
-
Transition to Estrogen-Deprived Conditions: Once the cells are growing robustly, switch them to the estrogen-deprived medium: phenol red-free medium supplemented with 10% DCC-FBS. Phenol red is a weak estrogen mimic and must be excluded.
-
Adaptation Phase: Initially, a significant reduction in proliferation and a high degree of cell death is expected.[14]
-
Maintenance and Passaging: Maintain the cells in the estrogen-deprived medium, changing the medium every 2-3 days. Passage the cells at a low split ratio when they reach 70-80% confluency. The time between passages will be significantly longer than for the parental cells at first.
-
Long-Term Culture: Continue this process for a minimum of 6 months. Over time, a subpopulation of cells will adapt and begin to proliferate more steadily.
-
Validation: After 6-12 months, the resulting LTED cell line should be validated by confirming its ability to grow without estrogen supplementation and its resistance to AIs.
Protocol 2: In Vitro Cell Proliferation Assay
Objective: To determine the effect of this compound on the viability and proliferation of LTED cells.
Materials:
-
Established LTED cell line.
-
Estrogen-deprived culture medium.
-
This compound (stock solution in DMSO).
-
96-well cell culture plates.
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar).
-
Plate reader.
Methodology:
-
Cell Seeding: Seed the LTED cells in a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) in 100 µL of estrogen-deprived medium. Allow cells to attach overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in the culture medium. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) group.
-
Incubation: Incubate the plates for 5-7 days in a standard cell culture incubator.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (luminescence or absorbance) using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot the results as percent viability versus drug concentration. Calculate the IC50 value using non-linear regression analysis.
Protocol 3: Western Blot Analysis for ERα and PR Modulation
Objective: To quantify the degradation of ERα and the downstream reduction of its target, PR, following this compound treatment.
Materials:
-
LTED cells or tumor lysates from xenograft studies.
-
RIPA buffer with protease and phosphatase inhibitors.
-
Protein quantification assay (e.g., BCA).
-
SDS-PAGE gels and electrophoresis equipment.
-
PVDF or nitrocellulose membranes and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-ERα, anti-PR, anti-β-actin (or other loading control).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate and imaging system.
Methodology:
-
Protein Extraction: Lyse cells or homogenized tumor tissue in RIPA buffer. Centrifuge to pellet debris and collect the supernatant.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-ERα) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.
-
Washing and Secondary Antibody: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed for PR and a loading control (e.g., β-actin) to ensure equal protein loading.
-
Analysis: Quantify the band intensity using densitometry software and normalize to the loading control.
Protocol 4: In Vivo Xenograft Studies in LTED Models
Objective: To evaluate the anti-tumor efficacy of this compound in a setting that mimics in vivo AI resistance.[3]
Materials:
-
HCC-1428 LTED cells (or other suitable LTED line).
-
Female immunodeficient mice (e.g., SCID or nude).
-
Matrigel (optional, for cell injection).
-
This compound formulation for oral gavage.
-
Fulvestrant (as a comparator).
-
Calipers for tumor measurement.
-
Standard animal housing and handling equipment.
Methodology:
-
Tumor Implantation: Subcutaneously inject a suspension of LTED cells (e.g., 5-10 x 10⁶ cells in saline or medium, potentially mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 150-200 mm³). Randomize mice into treatment groups (e.g., vehicle, this compound, fulvestrant).
-
Drug Administration:
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: Volume = (Length × Width²)/2.[15]
-
Endpoint: Continue treatment for the duration of the study (e.g., 21-28 days or until tumors in the control group reach a predetermined size).
-
Tissue Collection and Analysis: At the end of the study, euthanize the mice and excise the tumors. Tumors can be weighed and then flash-frozen or fixed in formalin for subsequent pharmacodynamic analyses (e.g., Western blot, qPCR, immunohistochemistry) as described in Protocol 3.[3]
References
- 1. Clinical instability of breast cancer markers is reflected in long-term in vitro estrogen deprivation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro breast cancer models for studying mechanisms of resistance to endocrine therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound: An Oral Estrogen Receptor Inhibitor That Blocks the Growth of ER-Positive and ESR1-Mutant Breast Tumors in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Endocrine therapy-resistant breast cancer model cells are inhibited by soybean glyceollin I through Eleanor non-coding RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Experimental models of endocrine responsive breast cancer: strengths, limitations, and use - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Endocrine-Resistant Breast Cancer: Mechanisms and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Laboratory Models for Investigating Breast Cancer Therapy Resistance and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The oral selective oestrogen receptor degrader (SERD) this compound is comparable to fulvestrant in antagonising ER and circumventing endocrine resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. [PDF] this compound: An Oral Estrogen Receptor Inhibitor That Blocks the Growth of ER-Positive and ESR1-Mutant Breast Tumors in Preclinical Models. | Semantic Scholar [semanticscholar.org]
- 14. benchchem.com [benchchem.com]
- 15. Comparative Efficacy of this compound and Fulvestrant on the Growth of Pituitary Adenoma via Blocking JAK2/STAT5B Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating AZD9496 in Tamoxifen-Resistant Breast Cancer Models: Application Notes and Protocols
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the methods for evaluating the efficacy of AZD9496, an oral selective estrogen receptor degrader (SERD), in tamoxifen-resistant (TamR) breast cancer models. The protocols outlined below cover both in vitro and in vivo experimental setups.
Introduction
Acquired resistance to endocrine therapies like tamoxifen (B1202) is a significant clinical challenge in the management of estrogen receptor-positive (ER+) breast cancer.[1] this compound is a potent oral SERD designed to overcome this resistance by antagonizing and degrading the estrogen receptor.[2][3][4] This document details the methodologies to establish tamoxifen-resistant models and subsequently assess the anti-tumor activity of this compound.
I. In Vitro Evaluation of this compound
A. Generation of Tamoxifen-Resistant Cell Lines
A crucial first step is the development of cell lines that mimic clinical tamoxifen resistance. This is typically achieved by long-term culture of ER+ breast cancer cell lines, such as MCF-7 or T47D, in the presence of 4-hydroxytamoxifen (B85900) (4-OHT), the active metabolite of tamoxifen.[5][6][7]
Protocol 1: Development of Tamoxifen-Resistant (TamR) Cell Lines
-
Cell Culture Initiation : Culture parental ER+ breast cancer cell lines (e.g., MCF-7, T47D) in their recommended standard growth medium.
-
Initiation of 4-OHT Treatment : Introduce 4-OHT to the culture medium at a starting concentration of 0.1 µM.[5]
-
Dose Escalation : Gradually increase the concentration of 4-OHT over a period of several months. A significant level of cell death is expected initially, with resistant clones eventually proliferating.[5][7]
-
Resistance Confirmation : Regularly assess the development of resistance by performing cell viability assays and comparing the IC50 value of 4-OHT in the treated cells to the parental line. A significant increase in the IC50 value indicates the establishment of a resistant phenotype.[5]
-
Maintenance of Resistant Cell Lines : Once resistance is established, maintain the TamR cell lines in a culture medium containing a maintenance dose of 4-OHT (e.g., 1 µM).[5]
B. Characterization of TamR Cell Lines and this compound Efficacy
Protocol 2: Cell Viability Assay (MTT Assay)
-
Cell Seeding : Seed parental and TamR cells in 96-well plates at an appropriate density and allow them to attach overnight.[5]
-
Drug Treatment : Treat the cells with serial dilutions of this compound, tamoxifen, and fulvestrant (B1683766) (as a comparator). Include a vehicle control (e.g., DMSO).
-
Incubation : Incubate the plates for 48 to 72 hours.[5]
-
MTT Addition : Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.[5]
-
Solubilization : Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).[5]
-
Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis : Calculate the half-maximal inhibitory concentration (IC50) values to determine the potency of this compound.
Protocol 3: Western Blot Analysis for Protein Expression
-
Cell Lysis : Lyse treated and untreated parental and TamR cells to extract total protein.
-
Protein Quantification : Determine the protein concentration of each lysate using a standard method like the Bradford assay.[5]
-
SDS-PAGE and Transfer : Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[5]
-
Immunoblotting : Probe the membranes with primary antibodies against key proteins such as ERα, progesterone (B1679170) receptor (PR), and loading controls (e.g., β-actin or vinculin).[5][8]
-
Detection : Use HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection.[5]
-
Analysis : Quantify the protein bands to assess the effect of this compound on ERα degradation and downstream signaling (e.g., PR levels).[8]
Protocol 4: ERα Turnover Analysis using SILAC
Stable Isotope Labeling with Amino acids in Cell culture (SILAC) can be employed to measure the rate of ERα degradation.
-
Cell Labeling : Grow MCF-7 cells in SILAC media containing "heavy" isotopes of arginine (¹³C₆¹⁵N₄ L-arginine) to label the existing ERα protein pool.[8]
-
Chase and Treatment : Switch the cells to media with unlabeled ("normal") arginine and treat with DMSO (control), tamoxifen, this compound, or fulvestrant.[8]
-
Sample Collection : Collect cell lysates at various time points post-treatment.
-
Mass Spectrometry : Analyze the samples by mass spectrometry to quantify the levels of "heavy" (old) and "normal" (newly synthesized) ERα peptides over time.[8]
-
Data Interpretation : A faster decline in the "heavy" ERα signal in this compound-treated cells compared to controls indicates enhanced protein degradation.[8]
Data Presentation: In Vitro Studies
| Cell Line | Treatment | IC50 (nM) | ERα Protein Levels (% of Control) | PR Protein Levels (% of Control) |
| MCF-7 (Parental) | This compound | Data to be filled from experiment | Data to be filled from experiment | Data to be filled from experiment |
| MCF-7/TamR | This compound | Data to be filled from experiment | Data to be filled from experiment | Data to be filled from experiment |
| T47D (Parental) | This compound | Data to be filled from experiment | Data to be filled from experiment | Data to be filled from experiment |
| T47D/TamR | This compound | Data to be filled from experiment | Data to be filled from experiment | Data to be filled from experiment |
II. In Vivo Evaluation of this compound
A. Tamoxifen-Resistant Xenograft Models
Protocol 5: Establishment and Treatment of TamR Xenografts
-
Animal Model : Use immunocompromised mice (e.g., SCID or nude mice).
-
Tumor Implantation : Implant TamR cells (e.g., MCF7 TamR) subcutaneously.[2] In some models, estrogen supplementation may be required initially to establish tumors.
-
Tumor Growth : Allow tumors to reach a palpable size (e.g., 150-200 mm³).
-
Randomization and Treatment : Randomize mice into treatment groups:
-
Tumor Measurement : Measure tumor volume with calipers at regular intervals.[8]
-
Endpoint : Continue treatment until tumors in the control group reach a predetermined size or for a specified duration.
-
Pharmacodynamic Analysis : At the end of the study, collect tumors for analysis of ERα and PR protein levels by Western blot or immunohistochemistry to confirm target engagement.[8]
Data Presentation: In Vivo Studies
| Treatment Group | Dose | Route | Schedule | Tumor Growth Inhibition (%) | Change in PR Levels (%) |
| Vehicle | - | p.o. | q.d. | 0 | 0 |
| Tamoxifen | 10 mg/kg | p.o. | q.d. | 28[8] | Data to be filled from experiment |
| This compound | 5 mg/kg | p.o. | q.d. | ~70[8] | -73 (ERα)[8] |
| This compound | 25 mg/kg | p.o. | q.d. | 66[8] | -94[8] |
| Fulvestrant | 5 mg/mouse | s.c. | 3x/week | 59[8] | -63[8] |
Note: The data in the table is compiled from cited literature and should be replaced with experimental findings.
III. Visualizing Workflows and Pathways
Signaling Pathway of ER in Tamoxifen Resistance and this compound Action
Caption: ER signaling in tamoxifen resistance and the dual mechanism of this compound.
Experimental Workflow for In Vitro Evaluation
Caption: Workflow for the in vitro evaluation of this compound.
Experimental Workflow for In Vivo Xenograft Study
Caption: Workflow for the in vivo evaluation of this compound in xenograft models.
References
- 1. Mechanisms of tamoxifen resistance: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 2. The oral selective oestrogen receptor degrader (SERD) this compound is comparable to fulvestrant in antagonising ER and circumventing endocrine resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The oral selective oestrogen receptor degrader (SERD) this compound is comparable to fulvestrant in antagonising ER and circumventing endocrine resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Inhibition of Increased Invasiveness of Breast Cancer Cells With Acquired Tamoxifen Resistance by Suppression of CYR61 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An in vitro model for the development of acquired tamoxifen resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Assessing AZD9496 in Combination with PI3K Pathway Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD9496 is an oral selective estrogen receptor degrader (SERD) that functions by binding to the estrogen receptor (ER) and inducing its degradation.[1] This mechanism of action inhibits ER-mediated signaling, which is a key driver in the growth and survival of ER-positive breast cancers.[1] The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is another critical intracellular cascade that regulates cell proliferation, survival, and metabolism. Hyperactivation of the PI3K pathway is a common event in various cancers and is a known mechanism of resistance to endocrine therapies.
Preclinical studies have demonstrated that combining this compound with inhibitors of the PI3K pathway leads to enhanced anti-tumor effects, including tumor regressions, in ER-positive breast cancer models.[2][3] This combination strategy aims to simultaneously block two key signaling pathways involved in tumor growth and survival, potentially overcoming resistance and improving therapeutic outcomes. These application notes provide detailed protocols for assessing the efficacy and mechanism of action of this compound in combination with PI3K pathway inhibitors in both in vitro and in vivo models.
Data Presentation
In Vitro Efficacy of this compound
| Parameter | This compound | Reference |
| ERα Binding IC50 (nM) | 0.82 | [4] |
| ERα Downregulation IC50 (nM) | 0.14 | [4] |
| ERα Antagonism IC50 (nM) | 0.28 | [4] |
| MCF-7 Cell Growth Inhibition EC50 (nM) | 0.04 | [1] |
In Vivo Monotherapy Efficacy of this compound in MCF-7 Xenografts
| Dose (mg/kg, oral, daily) | Tumor Growth Inhibition | Reference |
| 5 | Significant | [2] |
| 50 | 96% | [2] |
In Vivo Combination Efficacy of this compound with PI3K Pathway Inhibitors in MCF-7 Xenografts
| This compound Dose (mg/kg, oral, daily) | PI3K Pathway Inhibitor | PI3K Inhibitor Dose | Outcome | Reference |
| 5 | AZD2014 (mTORC1/2 inhibitor) | 20 mg/kg, twice daily, 2 days/week | Tumor Regression | [3][5] |
| 5 | AZD8835 (PI3Kα/δ inhibitor) | 50 mg/kg, twice daily, days 1 & 4 | Tumor Regression | [3][5] |
Experimental Protocols
In Vitro Drug Combination Synergy Assessment
This protocol outlines the assessment of synergy between this compound and a PI3K pathway inhibitor using a cell viability assay, followed by analysis using the Chou-Talalay method.
a. Cell Viability Assay (CellTiter-Glo®)
-
Cell Seeding: Seed breast cancer cells (e.g., MCF-7) in a sterile, opaque-walled 96-well plate at a predetermined optimal density. Incubate overnight at 37°C in a 5% CO2 incubator.[6]
-
Drug Preparation: Prepare serial dilutions of this compound and the PI3K inhibitor in complete cell culture medium. Also, prepare combinations of both drugs at constant and non-constant ratios.
-
Cell Treatment: Treat the cells with single agents and the drug combinations. Include wells with vehicle-treated cells as a control.[7] Incubate for a predetermined period (e.g., 72 hours).[8]
-
Assay Procedure:
-
Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature.[6]
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.[6]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[6]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[6]
-
Measure the luminescence using a plate reader.
-
b. Synergy Quantification: Chou-Talalay Method
The Chou-Talalay method is used to quantitatively determine the interaction between two drugs.[1]
-
Data Analysis:
-
Determine the fraction of cells affected (Fa) and the fraction of cells unaffected (Fu) for each drug concentration and combination.
-
Fa is calculated as 1 - (luminescence of treated cells / luminescence of control cells).
-
-
Combination Index (CI) Calculation: The CI is calculated using the following equation:
-
CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂
-
Where (D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in combination that elicit a certain effect (x% inhibition).
-
(Dx)₁ and (Dx)₂ are the concentrations of the individual drugs required to produce the same effect.
-
-
Interpretation of CI Values:
-
CI < 1 indicates synergism.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.[1]
-
Western Blot Analysis of PI3K/AKT/mTOR Pathway Modulation
This protocol is for assessing the pharmacodynamic effects of the drug combination on key proteins in the PI3K/AKT/mTOR signaling pathway.
-
Cell Lysis and Protein Quantification:
-
Treat cells with this compound, the PI3K inhibitor, or the combination for the desired time.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against key pathway proteins (e.g., p-AKT, total AKT, p-S6, total S6, and ERα) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or vinculin).
-
In Vivo Assessment in a Patient-Derived Xenograft (PDX) Model
This protocol describes the establishment of a breast cancer PDX model and the subsequent assessment of the this compound and PI3K inhibitor combination therapy.
-
PDX Model Establishment:
-
Obtain fresh tumor tissue from a breast cancer patient under sterile conditions and with appropriate ethical approval.
-
Implant small tumor fragments (2-3 mm³) subcutaneously into the flank or mammary fat pad of immunocompromised mice (e.g., NOD/SCID or NSG).[9]
-
Monitor the mice for tumor growth. Once the tumors reach a certain volume (e.g., 150-200 mm³), they can be passaged to a new cohort of mice for expansion.[9]
-
-
Drug Efficacy Study:
-
Once the tumors in the experimental cohort reach a palpable size, randomize the mice into treatment groups (e.g., vehicle, this compound alone, PI3K inhibitor alone, and the combination).
-
Administer the drugs according to the predetermined dosing schedule and route (e.g., oral gavage for this compound).[2][3]
-
Measure tumor volumes with calipers twice a week and monitor the body weight of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting or immunohistochemistry).
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Plot the mean tumor volume over time for each group to visualize the treatment effects.
-
Perform statistical analysis to determine the significance of the observed differences between treatment groups.
-
Mandatory Visualization
Caption: PI3K/AKT/mTOR and Estrogen Receptor signaling pathways.
Caption: Experimental workflow for assessing drug combination.
References
- 1. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a triple drug combination that is synergistically cytotoxic for triple-negative breast cancer cells using a novel combination discovery approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 7. A high-throughput drug combination screen of targeted small molecule inhibitors in cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AZD9496 Treatment Schedules in Preclinical Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for establishing AZD9496 treatment schedules in preclinical animal models of estrogen receptor-positive (ER+) breast cancer. The information is collated from published preclinical studies to guide researchers in designing robust in vivo experiments.
Introduction to this compound
This compound is an orally bioavailable, nonsteroidal selective estrogen receptor degrader (SERD).[1][2][3] It functions as a potent antagonist and downregulator of the estrogen receptor alpha (ERα).[4][5] Preclinical studies have demonstrated its efficacy in inhibiting the growth of ER-positive and ESR1-mutant breast tumors.[4][5] this compound has shown significant tumor growth inhibition in various preclinical models, including cell line-derived xenografts and patient-derived xenografts (PDXs).[1][4] It has been investigated as a monotherapy and in combination with other targeted agents like PI3K, mTOR, and CDK4/6 inhibitors.[4][6][7]
Mechanism of Action: Estrogen Receptor Degradation
This compound binds to ERα, inducing a conformational change that leads to the degradation of the receptor.[3] This prevents ER-mediated signaling, thereby inhibiting the proliferation and survival of ER-expressing cancer cells.[3] A key pharmacodynamic biomarker for assessing the antagonist activity of this compound in vivo is the downregulation of the progesterone (B1679170) receptor (PR), a well-established ER-regulated gene.[1][4]
Preclinical Treatment Schedules and Formulations
The following tables summarize dosing schedules and formulations for this compound from various preclinical studies. Daily oral administration is the most common route.
Table 1: this compound Monotherapy Dosing Schedules in Xenograft Models
| Animal Model | Cell Line | Dosing Regimen | Vehicle | Efficacy Outcome |
| Male SCID Mice | MCF-7 | 0.5, 5, 10, 50 mg/kg, daily, p.o. | PEG/Captisol | Dose-dependent tumor growth inhibition.[4][6] |
| Female NSG Mice | CTC-174 (PDX) | 5 mg/kg, daily, p.o. | PEG/Captisol | Tumor growth inhibition.[4] |
| Ovariectomized Nude Mice | MCF-7 | Not specified | Not specified | Greater tumor growth inhibition compared to fulvestrant.[8] |
| Xenograft Mice | GT1-1 | 0.1, 0.5, 5 mg/kg, daily, p.o. | Not specified | Dose-dependent suppression of pituitary adenoma growth.[9] |
p.o. = per os (by mouth/oral gavage)
Table 2: this compound Combination Therapy Dosing Schedules in Xenograft Models
| Animal Model | Cell Line | Combination Agent | This compound Dose | Combination Agent Dose | Efficacy Outcome |
| Male SCID Mice | MCF-7 | AZD2014 (mTOR inhibitor) | 5 mg/kg, daily, p.o. | 20 mg/kg, b.i.d., 2 days/week | Enhanced tumor regression.[4][6] |
| Male SCID Mice | MCF-7 | AZD8835 (PI3K inhibitor) | 5 mg/kg, daily, p.o. | 50 mg/kg, b.i.d., days 1 & 4 | Enhanced tumor regression.[4][6] |
| Male SCID Mice | MCF-7 | Palbociclib (CDK4/6 inhibitor) | 5 mg/kg, daily, p.o. | 50 mg/kg, daily, p.o. | Enhanced tumor regression.[4][6] |
b.i.d. = bis in die (twice a day)
Table 3: this compound Formulation for Oral Administration
| Component | Concentration/Ratio | Notes |
| This compound | As required for final dose | Synthesized compound. |
| Vehicle 1 | 40% Polyethylene glycol (PEG) / 30% Captisol | Protect from light.[10] |
| Vehicle 2 | PEG/Captisol | Specific ratios not always detailed.[4][6] |
Experimental Protocols
Animal Models
-
Immunocompromised Mice: Nude, SCID, or NSG mice are commonly used for establishing tumor xenografts.[4][6]
-
Estrogen Supplementation: For ER+ models like MCF-7, estrogen supplementation is required. This is often achieved by implanting a slow-release estrogen pellet (e.g., 0.5 mg, 21-day release) 24 hours prior to cell implantation.[10]
-
Ovariectomy: In some models of acquired resistance, ovariectomized mice are used to mimic a low-estrogen environment.[6]
Tumor Cell Implantation
-
Cell Preparation: Culture ER+ breast cancer cells (e.g., MCF-7) under standard conditions. Harvest cells during the logarithmic growth phase.
-
Implantation: Resuspend cells in a 1:1 mixture of serum-free media and Matrigel.[10] Inject subcutaneously into the flank of the mouse (e.g., 5 x 106 cells in a volume of 100-200 µL).[10]
-
Tumor Growth Monitoring: Allow tumors to establish and reach a palpable size (e.g., 150-250 mm³). Measure tumor volume regularly using calipers (Volume = (Length x Width²)/2).[9]
-
Randomization: Once tumors reach the desired size, randomize animals into control and treatment groups.
This compound Preparation and Administration
-
Formulation: Prepare this compound in the chosen vehicle (e.g., 40% PEG / 30% Captisol).[10] Protect the formulation from light.
-
Dosing Calculation: Calculate the required dose for each animal based on its body weight.
-
Administration: Administer the calculated dose orally using gavage needles. A typical dose volume is 0.1 mL per 10 g of mouse body weight.[10]
-
Schedule: For most efficacy studies, dose once daily (q.d.).[4]
Pharmacodynamic (PD) Assessment
-
Study Design: For PD studies, a shorter treatment duration (e.g., 3 days) is often sufficient.[4][6]
-
Tissue Collection: Euthanize animals at specified time points after the final dose (e.g., 24 or 48 hours).[4][6]
-
Tumor Excision: Immediately excise tumors, snap-freeze in liquid nitrogen, and store at -80°C for subsequent analysis.
-
Western Blot Analysis:
Conclusion
This compound is a potent, orally active SERD with significant anti-tumor activity in preclinical models of ER+ breast cancer. The provided protocols and data summaries offer a framework for designing and executing in vivo studies to evaluate the efficacy and mechanism of action of this compound. Careful consideration of the animal model, dosing schedule, formulation, and pharmacodynamic endpoints is crucial for obtaining robust and reproducible results.
References
- 1. This compound: An Oral Estrogen Receptor Inhibitor That Blocks the Growth of ER-Positive and ESR1-Mutant Breast Tumors in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] this compound: An Oral Estrogen Receptor Inhibitor That Blocks the Growth of ER-Positive and ESR1-Mutant Breast Tumors in Preclinical Models. | Semantic Scholar [semanticscholar.org]
- 3. Facebook [cancer.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Oral SERD, a Novel Endocrine Therapy for Estrogen Receptor-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Comparative Efficacy of this compound and Fulvestrant on the Growth of Pituitary Adenoma via Blocking JAK2/STAT5B Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: Biomarker Analysis in AZD9496 Treated Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD9496 is an oral selective estrogen receptor degrader (SERD) that functions as a potent antagonist and downregulator of the estrogen receptor (ERα). It has demonstrated significant anti-tumor activity in preclinical models of ER-positive and ESR1-mutant breast cancer. This document provides detailed application notes and protocols for the analysis of key biomarkers in tumors treated with this compound, facilitating research into its mechanism of action, pharmacodynamic effects, and potential resistance pathways. The methodologies outlined herein are crucial for the accurate assessment of treatment response and the identification of patient populations most likely to benefit from this therapy.
Data Presentation: Quantitative Biomarker Modulation by this compound
The following tables summarize the quantitative effects of this compound on key biomarkers in preclinical models of breast cancer.
Table 1: Effect of this compound on Progesterone (B1679170) Receptor (PR) Protein Levels in MCF-7 Xenograft Model
| Dose of this compound (mg/kg) | Treatment Duration | Change in PR Levels | Source |
| 0.5 | Not Specified | 75% decrease | [1] |
| 10 | 3 days | >90% reduction | [1] |
| 50 | 3 days | >90% reduction | [1] |
Table 2: Effect of this compound on Estrogen Receptor Alpha (ERα) Protein Levels
| Cell Line/Model | This compound Concentration | Treatment Duration | Effect on ERα | Source |
| MCF-7 cells | 100 nmol/L | Not Specified | Decreased ERα half-life from 3 hours to 0.75 hours | [1] |
| HCC-1428 LTED xenograft | Not Specified | End of study | Complete ablation of ER protein levels | [1] |
Table 3: Circulating Biomarkers in Patients Treated with this compound (Phase I Trial)
| Biomarker | Baseline Finding in Patient Cohort (n=43-45) | On-Treatment Changes (C1D15) | Source |
| Circulating Tumor Cells (CTCs) | 25% of patients had ≥5 CTCs/7.5 mL whole blood | No significant reduction in overall CTC count | [2][3] |
| CTC-ER+ | 5 of 11 patients with elevated CTCs were ER+ | Reduction in CTC-ER+ observed in 2 of these 5 patients | [2][3] |
| Circulating Tumor DNA (ESR1 LBD mutations) | 31% of patients were positive for ESR1 LBD mutations | Early on-treatment changes observed | [2][3] |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action on the Estrogen Receptor Pathway
This compound is a selective estrogen receptor (ER) antagonist and degrader. In ER-positive breast cancer cells, estradiol (B170435) (E2) binds to ER, leading to its dimerization and translocation to the nucleus. There, it binds to estrogen response elements (EREs) on DNA, recruiting co-activators and initiating the transcription of genes that promote cell proliferation, such as the progesterone receptor (PR). This compound competitively binds to ER, blocking the binding of estradiol. This not only antagonizes the receptor, preventing the conformational changes necessary for transcriptional activation, but also induces a conformational change that marks the receptor for proteasomal degradation. This dual mechanism of action—antagonism and degradation—leads to a profound inhibition of ER signaling and subsequent suppression of tumor growth.
General Workflow for Western Blot Analysis of ERα and PR
The following diagram outlines a typical workflow for assessing the protein levels of ERα and Progesterone Receptor (PR) in tumor samples or cell lysates following treatment with this compound. This method allows for the quantification of protein expression, providing direct evidence of this compound's efficacy in degrading ERα and downregulating its target genes.
Experimental Protocols
Protocol 1: Western Blotting for ERα and PR in Breast Cancer Cell Lines
This protocol provides a method for determining the expression levels of ERα and PR in breast cancer cell lines treated with this compound.
Materials:
-
Breast cancer cell lines (e.g., MCF-7)
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Running buffer (Tris-Glycine-SDS)
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-ERα, Rabbit anti-PR
-
Loading control antibody: Mouse anti-Vinculin or anti-Actin
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Tris-buffered saline with Tween-20 (TBST)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture breast cancer cells to ~70-80% confluency.
-
Treat cells with the desired concentrations of this compound or DMSO for the specified duration.
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-ERα, anti-PR, or anti-vinculin) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities using densitometry software. Normalize the intensity of the target protein to the loading control.
-
Protocol 2: Immunohistochemistry (IHC) for ER, PR, and Ki67 in Tumor Tissue
This protocol outlines the procedure for staining formalin-fixed, paraffin-embedded (FFPE) tumor sections to evaluate the expression and localization of ER, PR, and the proliferation marker Ki67.
Materials:
-
FFPE tumor tissue sections (4-5 µm) on charged slides
-
Xylene and graded ethanol (B145695) series
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)
-
Hydrogen peroxide solution (3%)
-
Blocking solution (e.g., normal goat serum)
-
Primary antibodies: Rabbit anti-ERα, Rabbit anti-PR, Mouse anti-Ki67
-
HRP-conjugated secondary antibody detection system
-
DAB chromogen
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Bake slides at 60°C for 30 minutes.
-
Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval using antigen retrieval solution in a pressure cooker or water bath.
-
-
Staining:
-
Quench endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with blocking solution.
-
Incubate sections with the primary antibody for the recommended time and temperature.
-
Apply the HRP-conjugated secondary antibody.
-
Develop the signal with DAB chromogen.
-
Counterstain with hematoxylin.
-
-
Dehydration and Mounting:
-
Dehydrate sections through a graded ethanol series and clear in xylene.
-
Coverslip with mounting medium.
-
-
Image Analysis and Scoring:
-
Scan slides using a digital slide scanner.
-
Analyze images using appropriate software.
-
Scoring for ER and PR is typically based on the Allred score or H-score, considering both the percentage of positive cells and staining intensity.
-
Ki67 is scored as the percentage of tumor cells with positive nuclear staining.
-
Protocol 3: Droplet Digital PCR (ddPCR) for ESR1 Mutation Detection in ctDNA
This protocol provides a method for the sensitive detection and quantification of ESR1 ligand-binding domain mutations in circulating tumor DNA (ctDNA) from plasma.
Materials:
-
Patient plasma samples
-
Cell-free DNA (cfDNA) extraction kit
-
ddPCR system (e.g., Bio-Rad QX200)
-
ddPCR Supermix for Probes (No dUTP)
-
ESR1 wild-type and mutation-specific PrimeTime™ qPCR Assays (probe-based)
-
Droplet generation oil and cartridges
-
PCR plate and seals
-
Droplet reader
Procedure:
-
cfDNA Extraction:
-
Extract cfDNA from 1-4 mL of plasma using a dedicated kit according to the manufacturer's protocol.
-
Quantify the extracted cfDNA.
-
-
ddPCR Reaction Setup:
-
Prepare the ddPCR reaction mix containing ddPCR Supermix, the ESR1 mutation and wild-type assays (probes labeled with different fluorophores, e.g., FAM and HEX), and the cfDNA template.
-
-
Droplet Generation:
-
Load the reaction mix and droplet generation oil into a droplet generator cartridge.
-
Generate droplets using the droplet generator.
-
-
PCR Amplification:
-
Transfer the droplets to a 96-well PCR plate.
-
Seal the plate and perform thermal cycling with the appropriate annealing/extension temperature for the assays.
-
-
Droplet Reading and Data Analysis:
-
Read the droplets in each well using the droplet reader to count the number of positive (fluorescent) and negative droplets for both the mutant and wild-type alleles.
-
Analyze the data using the ddPCR software to determine the concentration of mutant and wild-type ESR1 DNA and calculate the mutant allele frequency (MAF).
-
Conclusion
The protocols and data presented in this document provide a comprehensive framework for the biomarker analysis of this compound-treated tumors. Consistent and accurate application of these methodologies will enable researchers to further elucidate the clinical potential of this compound, understand mechanisms of response and resistance, and ultimately contribute to the development of more effective treatments for ER-positive breast cancer.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming AZD9496 Solubility Issues for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with AZD9496 in in vitro assays.
Troubleshooting Guide
Problem 1: this compound precipitates out of solution when preparing stock or working solutions.
Possible Cause & Solution
-
Inappropriate Solvent: this compound is practically insoluble in water. Dimethyl sulfoxide (B87167) (DMSO) is the recommended primary solvent.
-
Suboptimal Solvent Quality: Ensure the use of anhydrous, high-purity DMSO. Moisture in DMSO can significantly reduce the solubility of hydrophobic compounds.
-
Low Temperature: Dissolution may be slower at room temperature. Gentle warming (up to 37°C) and vortexing or sonication can aid in dissolving the compound. However, always be mindful of the compound's stability at elevated temperatures.
-
Incorrect Dilution Method: When diluting a concentrated DMSO stock into aqueous media (e.g., cell culture medium), rapid changes in solvent polarity can cause precipitation. It is recommended to add the DMSO stock dropwise to the aqueous solution while vortexing to ensure rapid mixing. Stepwise dilution can also be beneficial.
Problem 2: this compound precipitates in the cell culture medium during the experiment.
Possible Cause & Solution
-
High Final DMSO Concentration: While DMSO is a good solvent for this compound, high concentrations can be toxic to cells. The final concentration of DMSO in cell culture media should typically be kept below 0.5%, although this can be cell-line dependent.[1] Some robust cell lines may tolerate up to 1%. It is crucial to perform a vehicle control experiment to assess the effect of the solvent on cell viability.
-
Exceeding Aqueous Solubility Limit: Even with a permissible DMSO concentration, the final concentration of this compound might exceed its solubility limit in the aqueous environment of the cell culture medium.
-
Use of Co-solvents: Consider using a co-solvent in your final dilution. Cell-culture compatible co-solvents like ethanol (B145695) or polyethylene (B3416737) glycol 400 (PEG 400) can help maintain the solubility of hydrophobic compounds. It is essential to determine the maximum tolerated concentration of these co-solvents for your specific cell line.
-
Incorporation of Surfactants: Non-ionic surfactants such as Tween® 20 or Tween® 80 can be used at low, non-toxic concentrations (typically ≤ 0.1%) to improve the solubility and stability of hydrophobic compounds in aqueous solutions.
-
Problem 3: Inconsistent or unexpected results in cell-based assays.
Possible Cause & Solution
-
Compound Degradation: Ensure proper storage of this compound powder and stock solutions. Stock solutions in DMSO should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
-
Solvent Effects on Cells: The solvent itself may be affecting the biology of the cells, leading to misleading results. Always include a vehicle control (media with the same final concentration of DMSO and any co-solvents/surfactants) in your experimental design to account for any solvent-induced effects.
-
Interaction with Media Components: Components in the cell culture serum may bind to the compound, reducing its effective concentration. Performing experiments in serum-free or low-serum conditions for a short duration might be considered, but the impact on cell health should be carefully evaluated.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Anhydrous, high-purity DMSO is the recommended solvent for preparing stock solutions of this compound.
Q2: What is the maximum concentration of DMSO that is safe for my cells?
A2: Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity. However, this can vary between cell lines, with primary cells often being more sensitive. It is crucial to determine the specific tolerance of your cell line by running a dose-response curve with DMSO alone.
Q3: Can I use other solvents besides DMSO?
A3: While DMSO is the most common, other organic solvents like ethanol can be used. However, their compatibility and potential effects on your specific in vitro assay must be thoroughly evaluated. Always include appropriate vehicle controls.
Q4: My compound still precipitates even with DMSO. What can I do?
A4: If precipitation occurs upon dilution into aqueous media, consider using a co-solvent like PEG 400 or a surfactant like Tween® 80 in your final working solution. These agents can help to keep the compound in solution. Start with low, non-toxic concentrations and optimize for your specific experimental conditions.
Q5: How should I prepare my working solutions from a concentrated DMSO stock?
A5: To minimize precipitation, add the DMSO stock solution dropwise to your pre-warmed cell culture medium while gently vortexing. This gradual addition helps to avoid a sudden change in solvent polarity. Preparing an intermediate dilution in a smaller volume of medium before the final dilution can also be effective.
Quantitative Data Summary
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility |
| DMSO | ≥ 88 mg/mL |
| Ethanol | 88 mg/mL |
| Water | Insoluble |
Table 2: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| MCF-7 | Breast Cancer (ER+) | ~0.3 - 10 |
| T47D | Breast Cancer (ER+) | ~1 - 10 |
| ZR-75-1 | Breast Cancer (ER+) | ~1 - 10 |
| HCC1428 | Breast Cancer (ER+) | ~10 |
| GT1-1 | Pituitary Adenoma | ~50 |
| GH3 | Pituitary Adenoma | ~100 |
Note: IC50 values can vary depending on the specific assay conditions (e.g., incubation time, serum concentration).
Table 3: Generally Tolerated Concentrations of Solvents and Co-solvents in Cell Culture
| Solvent/Co-solvent | Cell Line Type | Generally Tolerated Concentration |
| DMSO | Most cell lines | < 0.5% |
| Ethanol | Most cell lines | < 0.5% |
| PEG 400 | Various | ≤ 1% |
| Tween® 20 / Tween® 80 | Various | ≤ 0.1% |
It is highly recommended to perform a toxicity assessment for each solvent/co-solvent on the specific cell line being used.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, vortex mixer, sonicator (optional).
-
Procedure: a. Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube. b. Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). c. Vortex the tube vigorously until the compound is completely dissolved. d. If necessary, sonicate the tube in a water bath for 5-10 minutes to aid dissolution. e. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. f. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Cell Viability Assay (e.g., MTT Assay) with this compound
-
Materials: Cells of interest, complete cell culture medium, 96-well plates, this compound stock solution (in DMSO), vehicle control (DMSO), MTT reagent, solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Procedure: a. Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight. b. Prepare serial dilutions of this compound in complete cell culture medium from your stock solution. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic (e.g., 0.1%). c. Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control. d. Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours). e. Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals. f. Add the solubilization buffer to each well to dissolve the formazan crystals. g. Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader. h. Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: this compound mechanism of action on the Estrogen Receptor signaling pathway.
Caption: Experimental workflow for determining the IC50 of this compound.
References
troubleshooting inconsistent AZD9496 results in cell proliferation assays
Technical Support Center: AZD9496 Cell Proliferation Assays
This guide provides troubleshooting advice and frequently asked questions for researchers encountering inconsistent results with this compound in cell proliferation assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally available Selective Estrogen Receptor Degrader (SERD).[1] It binds to the estrogen receptor (ERα) and induces a conformational change that leads to the receptor's degradation.[2][3] This action blocks ER-mediated signaling pathways that are critical for the growth and survival of ER-positive cancer cells.[2][4] this compound has shown potent activity in inhibiting the growth of ER-positive and ESR1-mutant breast tumors in preclinical models.[4][5]
Q2: Which cell lines are appropriate for testing this compound?
A2: this compound is effective in ER-positive (ER+) breast cancer cell lines. Commonly used and responsive cell lines include MCF-7, T-47D, and ZR-75-1.[3] It is also effective in models of acquired resistance to other endocrine therapies, such as those resistant to estrogen deprivation or tamoxifen, provided they still express ER.[3][6]
Q3: What is the expected outcome of a successful this compound cell proliferation assay?
A3: A successful experiment should demonstrate a dose-dependent decrease in cell proliferation or viability in ER+ cell lines.[7] The IC50 (the concentration at which 50% of cell growth is inhibited) is expected to be in the low nanomolar range for sensitive cell lines like MCF-7. For example, the EC50 for MCF-7 cell growth inhibition has been reported to be as low as 0.04 nM.[8]
Q4: How does this compound compare to Fulvestrant (B1683766)?
A4: Both this compound and Fulvestrant are SERDs that function by antagonizing and degrading ERα.[3] In preclinical models, this compound has demonstrated comparable or sometimes greater efficacy in inhibiting tumor growth and ER signaling than Fulvestrant, particularly when administered orally.[3][6] However, cross-resistance has been observed; models resistant to Fulvestrant may also show resistance to this compound.[3][6]
Troubleshooting Guide
Problem 1: High Variability Between Replicates or Assays
-
Question: My results show significant standard deviations between technical replicates, or I cannot reproduce the results between independent experiments. What could be the cause?
-
Answer: High variability can stem from several sources related to technical execution and cell culture maintenance.
-
Inconsistent Cell Seeding: Uneven cell distribution in a multi-well plate is a primary cause of variability. Ensure your cell suspension is homogenous before and during plating. Pipetting technique, such as reverse pipetting for viscous solutions or consistent standard pipetting, can minimize errors.
-
Edge Effects: Cells in the outer wells of a plate are prone to evaporation, leading to changes in media concentration and temperature. This "edge effect" can alter cell growth. To mitigate this, avoid using the outermost wells for experimental conditions and instead fill them with sterile PBS or media.
-
Cell Health and Passage Number: Cells that are unhealthy, have been passaged too many times, or are in a non-logarithmic growth phase will respond inconsistently.[9] Always use cells in the exponential growth phase (typically 70-80% confluency) and maintain a consistent, low passage number for all experiments.[9]
-
Contamination: Mycoplasma contamination is a common, often undetected, issue that can drastically alter cell proliferation rates and drug responses.[9] Regularly test your cell cultures for mycoplasma.
-
Problem 2: No or Significantly Reduced Drug Effect
-
Question: I am not observing the expected inhibition of cell proliferation, even at higher concentrations of this compound. Why might this be?
-
Answer: A lack of drug effect can be due to issues with the compound, the cell line, or the assay protocol itself.
-
Compound Integrity: Ensure the this compound stock solution is correctly prepared and stored. Repeated freeze-thaw cycles can degrade the compound. Consider preparing single-use aliquots. Confirm the final concentration in your assay by checking dilution calculations.
-
Cell Line ER Status: Confirm that your cell line is indeed ER-positive. Over-passaging can sometimes lead to changes in receptor expression. It is good practice to periodically verify the ERα protein levels via Western blot.
-
Hormone-Depleted Media: For studying ER-targeted drugs, it is crucial to use phenol (B47542) red-free media and charcoal-stripped fetal bovine serum (FBS). Phenol red has weak estrogenic activity, and regular FBS contains hormones that can activate the estrogen receptor, masking the effect of this compound.
-
Insufficient Incubation Time: The antiproliferative effects of SERDs may take time to become apparent. Assays are typically run for 3 to 7 days.[7] An incubation period that is too short may not be sufficient to observe a significant reduction in cell number.
-
Problem 3: Lack of a Clear Dose-Response Curve
-
Question: My results do not show a classic sigmoidal dose-response curve. The inhibitory effect seems random or plateaus at a low level. What should I check?
-
Answer: An inconsistent dose-response relationship often points to problems with the concentration range, drug solubility, or the limitations of the assay itself.
-
Inappropriate Concentration Range: You may be testing a concentration range that is too narrow or entirely outside the effective window. For this compound, the effective range is typically from picomolar to low nanomolar concentrations.[5][8] Perform a wide-range dose-finding study (e.g., 0.01 nM to 1000 nM) to identify the correct range for your specific cell line.
-
Drug Solubility: this compound is typically dissolved in DMSO.[8] At higher concentrations, the drug may precipitate out of the aqueous culture medium, leading to a plateau in effect. Ensure the final DMSO concentration in your assay is low (typically <0.5%) and consistent across all wells to avoid solvent-induced toxicity.
-
Assay Limitations: Colorimetric assays like MTT measure metabolic activity, not necessarily cell number.[10] A compound could reduce metabolic activity without being cytotoxic, leading to a shallow dose-response curve. If results are ambiguous, consider validating them with a different assay that directly counts cells or measures DNA synthesis (e.g., crystal violet staining or a BrdU assay).[11]
-
Quantitative Data Summary
Table 1: this compound In Vitro Activity in ER+ Cell Lines
| Parameter | Cell Line | Value | Reference |
| ERα Binding IC50 | N/A | 0.82 nM | [5] |
| ERα Downregulation IC50 | MCF-7 | 0.14 nM | [5][8] |
| ERα Antagonism IC50 | MCF-7 | 0.28 nM | [5][8] |
| Cell Growth EC50 | MCF-7 | 0.04 nM | [8] |
| Effective Conc. Range | GT1-1 cells | IC50 ~50 nM | [7] |
| Effective Conc. Range | GH3 cells | IC50 ~100 nM | [7] |
Experimental Protocols
Protocol 1: General Cell Proliferation Assay (CCK-8/WST-8)
This protocol is adapted from methodologies used for assessing cell viability with this compound.[7]
-
Cell Seeding:
-
Culture ER+ cells (e.g., MCF-7) in phenol red-free medium supplemented with 10% charcoal-stripped FBS.
-
Harvest cells during the exponential growth phase.
-
Count cells and prepare a suspension at a density of 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension (1 x 10^4 cells) into each well of a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a serial dilution of this compound in the appropriate culture medium. A typical concentration range could be 0, 0.01, 0.1, 1, 10, 100, and 1000 nM. Include a vehicle control (e.g., 0.1% DMSO).
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired time period (e.g., 72 hours).[7]
-
-
Quantification:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate for 2-3 hours at 37°C, protected from light.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) wells from all other readings.
-
Normalize the results to the vehicle control (untreated cells) to calculate the percentage of viability or proliferation.
-
Plot the percentage of viability against the log of the drug concentration to generate a dose-response curve and calculate the IC50 value.
-
Visualizations
This compound Mechanism of Action
Caption: this compound binds to ERα, leading to its proteasomal degradation and inhibiting gene transcription.
Cell Proliferation Assay Workflow
Caption: Standard workflow for an this compound cell proliferation assay from cell seeding to data analysis.
Troubleshooting Decision Tree
Caption: A decision tree to diagnose and resolve common issues in this compound proliferation assays.
References
- 1. Optimization of a Novel Binding Motif to (E)-3-(3,5-Difluoro-4-((1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenyl)acrylic Acid (this compound), a Potent and Orally Bioavailable Selective Estrogen Receptor Downregulator and Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound: An Oral Estrogen Receptor Inhibitor That Blocks the Growth of ER-Positive and ESR1-Mutant Breast Tumors in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. The oral selective oestrogen receptor degrader (SERD) this compound is comparable to fulvestrant in antagonising ER and circumventing endocrine resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative Efficacy of this compound and Fulvestrant on the Growth of Pituitary Adenoma via Blocking JAK2/STAT5B Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
AZD9496 Technical Support Center: Optimizing Dosage and Minimizing Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the experimental use of AZD9496, a potent and orally bioavailable selective estrogen receptor degrader (SERD). The information provided is intended to help minimize off-target effects and guide dosage selection for preclinical studies.
I. Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective estrogen receptor degrader (SERD). It functions as a potent antagonist of the estrogen receptor alpha (ERα) and induces its degradation.[1][2] Upon binding to ERα, this compound alters the receptor's conformation, leading to its ubiquitination and subsequent degradation by the proteasome. This prevents ER-mediated signaling and inhibits the proliferation of ER-expressing cancer cells.[3]
Q2: What are the known on-target effects of this compound in preclinical models?
A2: In preclinical studies, this compound has demonstrated robust on-target effects, including:
-
Potent inhibition of cell growth in ER-positive breast cancer cell lines.[4]
-
Effective degradation of both wild-type and mutant ERα.[5]
-
Significant tumor growth inhibition in xenograft models of ER-positive breast cancer, including those with acquired resistance to other endocrine therapies.[4][5]
-
Dose-dependent reduction of progesterone (B1679170) receptor (PR) levels, a downstream marker of ER signaling.[5]
Q3: What are the most commonly observed off-target effects (adverse events) of this compound in clinical trials?
A3: A Phase I first-in-human study of this compound in women with advanced ER+/HER2- breast cancer identified the following common causally related adverse events:
-
Upper abdominal pain (13%)
-
Increased liver function tests (13%)[1]
Dose-limiting toxicities included abnormal hepatic function, diarrhea, and elevated liver function tests.[1][6]
Q4: What are the potential molecular mechanisms underlying the off-target effects of SERDs like this compound?
A4: While this compound is highly selective for ERα, off-target effects may arise from several mechanisms. One potential off-target mechanism for SERMs and SERDs is the engagement of the G protein-coupled estrogen receptor (GPR30).[3][7] Activation of GPR30 signaling can lead to immunomodulatory effects by increasing the activation of apoptotic and death receptor signaling pathways in cancer cells, potentially sensitizing them to immune-mediated killing.[3][7] It is important to note that specific off-target kinase inhibition is not a primary concern with this compound, which was developed through a direct ER binding screen to identify novel, drug-like ER ligands.[4]
Q5: Why was the clinical development of this compound discontinued (B1498344)?
A5: The clinical development of this compound was discontinued for strategic reasons rather than primary safety concerns.[8] A successor compound, AZD9833 (camizestrant), was found to achieve more complete ER degradation across a broader range of cell lines, comparable to fulvestrant (B1683766), whereas this compound only partially degraded ER in some models.[8][9] This suggests that while this compound is a potent ER antagonist, its degradation activity may be less consistent than next-generation SERDs.
Q6: How can I optimize the dosage of this compound in my experiments to balance efficacy and off-target effects?
A6: Dosage optimization is critical for maximizing the therapeutic window of this compound. A dose-response relationship has been observed for both on-target efficacy and off-target effects. In preclinical xenograft models, significant tumor growth inhibition was seen at doses as low as 0.5 mg/kg, with a dose-dependent decrease in PR protein levels.[2] However, in a Phase I clinical trial, dose-limiting toxicities were observed at higher doses (150 mg, 400 mg, and 600 mg BID).[1][6] It is recommended to perform a dose-escalation study in your specific model system to identify the minimal effective dose that achieves the desired on-target effect (e.g., tumor growth inhibition, ER degradation) with the lowest possible toxicity.
II. Troubleshooting Guides
Troubleshooting Unexpected In Vitro Cytotoxicity
| Observed Issue | Potential Cause | Recommended Action |
| High level of cell death at low concentrations in ER-negative cell lines. | Off-target cytotoxicity. | 1. Confirm the ER status of your cell line via Western blot or qPCR. 2. Perform a dose-response curve to determine the IC50 for off-target toxicity. 3. Consider using a lower dose range for your experiments. 4. Investigate potential off-target mechanisms, such as GPR30 activation. |
| Inconsistent results between experiments. | 1. Inconsistent cell seeding density. 2. Variability in drug preparation. 3. Cell line instability. | 1. Ensure consistent cell seeding density across all wells and experiments. 2. Prepare fresh drug dilutions for each experiment from a validated stock solution. 3. Regularly perform cell line authentication. |
| Reduced efficacy over time. | Development of drug resistance. | 1. Culture cells in the absence of this compound for several passages to assess for reversion of resistance. 2. Analyze resistant cells for changes in ER expression or mutations in the ESR1 gene. 3. Consider combination therapies with inhibitors of potential escape pathways (e.g., PI3K/mTOR, CDK4/6).[5] |
Troubleshooting In Vivo Efficacy and Toxicity
| Observed Issue | Potential Cause | Recommended Action |
| Suboptimal tumor growth inhibition. | 1. Insufficient drug exposure. 2. Intrinsic or acquired resistance. 3. Suboptimal dosing schedule. | 1. Verify the oral bioavailability and pharmacokinetic profile of this compound in your animal model. 2. Assess ER expression and ESR1 mutation status in the tumors. 3. Perform a dose-escalation study to determine the optimal dose and schedule for your model. 4. Consider combination therapy with other targeted agents.[5] |
| Significant weight loss or signs of toxicity in animals. | Off-target effects. | 1. Reduce the dose of this compound. 2. Monitor animals closely for clinical signs of toxicity. 3. Consider a different dosing schedule (e.g., intermittent dosing) to reduce cumulative toxicity. 4. Correlate signs of toxicity with plasma drug concentrations. |
| Variability in tumor response between animals. | 1. Tumor heterogeneity. 2. Inconsistent drug administration. | 1. Ensure uniform tumor implantation and size at the start of the study. 2. Use a sufficient number of animals per group to account for biological variability. 3. Ensure accurate and consistent oral gavage technique. |
III. Data Presentation
Table 1: In Vitro Activity of this compound
| Assay | Cell Line | IC50 (nM) | Reference |
| ERα Binding | - | 0.82 | [8] (from initial Google Search) |
| ERα Downregulation | MCF-7 | 0.14 | [8] (from initial Google Search) |
| ERα Antagonism | MCF-7 | 0.28 | [8] (from initial Google Search) |
Table 2: Phase I Clinical Trial Dose Escalation and Observed Toxicities
| Dose Cohort | Number of Patients | Common Treatment-Related Adverse Events (Grade ≥3 in brackets) | Dose-Limiting Toxicities (DLTs) |
| 20mg QD | 4 | Diarrhea, Fatigue | None |
| 40mg BID | 6 | Diarrhea, Nausea | None |
| 80mg BID | 5 | Fatigue | None |
| 150mg BID | 6 | Increased AST/ALT/GGT (1) | Grade 3 increased AST/ALT/GGT |
| 250mg BID | 6 | Diarrhea, Fatigue | None |
| 400mg BID | 6 | Diarrhea (1), Increased AST/ALT/GGT (1) | Grade 3 diarrhea and Grade 3 increased AST/ALT/GGT |
| 600mg BID | 6 | Diarrhea (1) | Grade 3 diarrhea |
Data compiled from the first-in-human phase I study of this compound.[1]
IV. Experimental Protocols
In Vitro Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effect of this compound on breast cancer cell lines.
Materials:
-
ER-positive breast cancer cell line (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be less than 0.1%.
-
Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plate for the desired time period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot for ERα Degradation
Objective: To assess the ability of this compound to induce the degradation of ERα protein.
Materials:
-
ER-positive breast cancer cell line (e.g., MCF-7)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-ERα, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Plate cells and treat with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Quantify protein concentration using a BCA assay.
-
Denature protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-β-actin antibody to confirm equal protein loading.
V. Mandatory Visualizations
Caption: Mechanism of action of this compound on the estrogen receptor signaling pathway.
Caption: Experimental workflow for assessing ERα degradation by this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound: An Oral Estrogen Receptor Inhibitor That Blocks the Growth of ER-Positive and ESR1-Mutant Breast Tumors in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploiting off-target effects of estrogen deprivation to sensitize estrogen receptor negative breast cancer to immune killing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The oral selective oestrogen receptor degrader (SERD) this compound is comparable to fulvestrant in antagonising ER and circumventing endocrine resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A First-in-Human Study of the New Oral Selective Estrogen Receptor Degrader this compound for ER+/HER2- Advanced Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploiting off-target effects of estrogen deprivation to sensitize estrogen receptor negative breast cancer to immune killing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fiercebiotech.com [fiercebiotech.com]
- 9. The Next-Generation Oral Selective Estrogen Receptor Degrader Camizestrant (AZD9833) Suppresses ER+ Breast Cancer Growth and Overcomes Endocrine and CDK4/6 Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Acquired Resistance to AZD9496 in Preclinical Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering acquired resistance to AZD9496 in preclinical models of ER-positive breast cancer.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to this compound observed in preclinical models?
Acquired resistance to this compound, an oral selective estrogen receptor degrader (SERD), in preclinical models is primarily driven by two key mechanisms:
-
ESR1 Mutations: The emergence of mutations in the estrogen receptor alpha gene (ESR1), particularly in the ligand-binding domain (LBD), is a common mechanism of resistance.[1][2][3] These mutations can lead to constitutive, ligand-independent activation of the estrogen receptor (ERα), reducing the efficacy of this compound.[2][3] Preclinical studies have shown that while this compound can inhibit ESR1-mutant receptors, higher concentrations may be required compared to the wild-type receptor.[1][4]
-
Activation of Alternative Signaling Pathways: Tumors can develop resistance by activating alternative pro-survival and proliferative signaling pathways that bypass the ERα pathway.[1][4] The most frequently implicated pathways include:
-
PI3K/AKT/mTOR Pathway: Upregulation of this pathway can promote cell growth and survival despite ERα blockade by this compound.[1][5]
-
Ras/Raf/MAPK Pathway: Activation of this pathway is another mechanism to escape dependence on ER signaling.[1][4]
-
CDK4/6 Pathway: Cyclin-dependent kinases 4 and 6 are crucial for cell cycle progression, and their activation can drive proliferation in the presence of anti-estrogen therapies.[1][5]
-
Q2: My ER-positive xenograft model has developed resistance to this compound. What are the initial steps to investigate the resistance mechanism?
The first step is to characterize the resistant tumors to determine the underlying mechanism.
-
ESR1 Sequencing: Perform targeted sequencing of the ESR1 gene from the resistant tumor tissue to identify potential mutations in the ligand-binding domain. Common mutations to screen for include D538G and Y537S.[1][3]
-
Pathway Analysis: Conduct phosphoprotein analysis (e.g., Western blot, immunohistochemistry, or mass spectrometry-based proteomics) on resistant tumor lysates to assess the activation status of key proteins in the PI3K/AKT/mTOR and MAPK pathways (e.g., p-AKT, p-mTOR, p-ERK).
-
ERα Expression Level: Although less common with SERDs like this compound which actively degrade the receptor, it is still valuable to confirm ERα protein levels in resistant tumors via immunohistochemistry or Western blot to rule out receptor loss as a resistance mechanism.[6][7]
Q3: Are there established preclinical models of acquired resistance to this compound?
Yes, several preclinical models have been developed to study acquired resistance:
-
Long-Term Estrogen-Deprived (LTED) Models: Cell lines such as HCC-1428 adapted to grow in the absence of estrogen serve as models of aromatase inhibitor resistance and can be used to evaluate the efficacy of next-generation therapies like this compound.[1] this compound has demonstrated the ability to cause tumor regressions in such models.[1]
-
Patient-Derived Xenograft (PDX) Models with ESR1 Mutations: PDX models harboring clinically relevant ESR1 mutations, such as the D538G mutation, are valuable tools for testing the in vivo efficacy of compounds against resistant tumors.[1][8]
-
Tamoxifen-Resistant Models: Cell lines and xenografts that have developed resistance to tamoxifen (B1202) but maintain ER expression can also be utilized to assess the activity of this compound.[6][9]
Troubleshooting Guides
Guide 1: Overcoming this compound Resistance via Combination Therapy
This guide outlines the experimental workflow for testing combination therapies in preclinical xenograft models that have acquired resistance to this compound.
Problem: An ER-positive xenograft model (e.g., MCF-7) has shown initial response to this compound monotherapy, followed by tumor regrowth, indicating acquired resistance.
Solution: Evaluate the efficacy of this compound in combination with inhibitors of key escape pathways. Preclinical data strongly suggests that combining this compound with inhibitors of the PI3K/AKT/mTOR or CDK4/6 pathways can lead to enhanced anti-tumor activity and even tumor regression.[1][5][10][11]
Experimental Workflow:
Caption: Experimental workflow for evaluating combination therapies.
Detailed Methodologies:
-
Establish Resistant Xenografts:
-
Implant ER-positive breast cancer cells (e.g., MCF-7) into ovariectomized immunodeficient mice supplemented with estrogen.
-
Treat with this compound until tumors initially regress and then begin to regrow.
-
Once tumors reach a predetermined size (e.g., 150-200 mm³), randomize the animals into the treatment groups outlined below.
-
-
Treatment Groups:
-
Group 1 (Vehicle Control): Administer the vehicle(s) for both this compound and the combination agent.
-
Group 2 (this compound Monotherapy): Administer this compound at a clinically relevant dose (e.g., 5 mg/kg, orally, once daily).[10]
-
Group 3 (Combination Agent Monotherapy): Administer the selected inhibitor (e.g., a PI3K inhibitor like AZD8835, an mTOR inhibitor like AZD2014, or a CDK4/6 inhibitor like palbociclib) at its effective dose.[10]
-
Group 4 (Combination Therapy): Administer both this compound and the combination agent at their respective doses.
-
-
Monitoring and Analysis:
-
Measure tumor volumes two to three times per week using calipers.
-
Monitor animal body weight and overall health.
-
At the end of the study, collect tumors for biomarker analysis, including Western blotting for ERα and key signaling pathway proteins (e.g., p-AKT, p-S6) and immunohistochemistry for proliferation markers like Ki-67.
-
Data Presentation: Efficacy of Combination Therapies
The following tables summarize preclinical data on the efficacy of this compound as a monotherapy and in combination with other targeted agents.
Table 1: this compound Monotherapy Efficacy in Different Preclinical Models
| Model | Treatment | Dose | Tumor Growth Inhibition (%) | Reference |
| MCF-7 Xenograft | This compound | 5 mg/kg | ~70% | [1] |
| MCF-7 Xenograft | Fulvestrant (B1683766) | 5 mg/mouse | 59% | [1][4] |
| MCF-7 Xenograft | Tamoxifen | 10 mg/kg | 28% | [1][4] |
| PDX (ESR1-mutant) | This compound | 25 mg/kg | 66% | [1][4] |
| HCC-1428 LTED | This compound | Not specified | Tumor Regression | [1] |
Table 2: Efficacy of this compound in Combination Therapy in MCF-7 Xenografts
| Combination Agent | Dose | Outcome | Reference |
| AZD2014 (mTOR inhibitor) | 20 mg/kg | Enhanced tumor growth inhibition leading to regression | [10] |
| AZD8835 (PI3K inhibitor) | 50 mg/kg | Enhanced tumor growth inhibition leading to regression | [10] |
| Palbociclib (CDK4/6 inhibitor) | 50 mg/kg | Enhanced tumor growth inhibition leading to regression | [10] |
Signaling Pathways Implicated in this compound Resistance
Understanding the signaling pathways involved in resistance is crucial for selecting the appropriate combination therapy.
Caption: Key signaling pathways in this compound action and resistance.
This diagram illustrates how this compound blocks the canonical estrogen-driven ERα pathway. It also shows the primary escape mechanisms, including the activation of the PI3K/AKT/mTOR pathway and the CDK4/6 cell cycle machinery, which can lead to ligand-independent ERα activation and drive cell proliferation and survival, thereby causing resistance. Targeting these escape pathways with specific inhibitors in combination with this compound is a rational strategy to overcome resistance.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. ESR1 mutations: Pièce de résistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ESR1 mutations and therapeutic resistance in metastatic breast cancer: progress and remaining challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancerres.aacrjournals.org [cancerres.aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The oral selective oestrogen receptor degrader (SERD) this compound is comparable to fulvestrant in antagonising ER and circumventing endocrine resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The oral selective oestrogen receptor degrader (SERD) this compound is comparable to fulvestrant in antagonising ER and circumventing endocrine resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound: An Oral Estrogen Receptor Inhibitor That Blocks the Growth of ER-Positive and ESR1-Mutant Breast Tumors in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
Technical Support Center: AZD9496 Oral Bioavailability in Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with the oral selective estrogen receptor degrader (SERD), AZD9496, in animal models.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: We are observing lower than expected plasma concentrations of this compound after oral administration in our animal model. What are some potential reasons and solutions?
A1: Several factors can influence the oral bioavailability of this compound. Here are some key considerations and troubleshooting steps:
-
Vehicle Formulation: The choice of vehicle for oral gavage is critical. Preclinical studies have successfully used a formulation of PEG/Captisol.[1] Ensure your vehicle is appropriate for solubilizing this compound and facilitating its absorption.
-
Animal Species: Bioavailability can vary between species. Published data shows high oral bioavailability in rats (63%), mice (91%), and dogs (74%).[2] If you are using a different species, you may need to perform initial pharmacokinetic (PK) studies to establish baseline parameters.
-
Dose Level: The dose administered can impact exposure. While this compound has shown dose-dependent tumor growth inhibition, it's important to ensure the dose used is within the effective range observed in preclinical models (as low as 0.5 mg/kg for significant tumor growth inhibition in MCF-7 xenografts).[3][4]
-
Animal Health and Fasting Status: The health of the animals and their fasting state can affect gastrointestinal absorption. Ensure animals are healthy and follow a consistent fasting protocol before dosing if required by your study design. For some preclinical studies, rats were fasted overnight prior to administration.[5]
-
Metabolism: this compound is subject to metabolism. In humans, there is evidence of auto-induction of CYP isoenzymes (e.g., CYP3A) which could potentially alter exposure over time with chronic dosing.[6] While direct evidence in preclinical models is less detailed in the provided documents, be aware of potential metabolic changes during long-term studies.
Q2: What are the expected oral bioavailability percentages for this compound in common preclinical animal models?
A2: this compound was specifically designed to have high oral bioavailability.[2][7] The following table summarizes the reported oral bioavailability in different species.
| Animal Species | Oral Bioavailability (F%) | Reference |
| Mouse | 91% | [2] |
| Rat | 63% | [2] |
| Dog | 74% | [2] |
Q3: What vehicle formulation has been successfully used for oral administration of this compound in animal studies?
A3: In preclinical studies with rats, this compound was orally administered using a vehicle of PEG/Captisol.[1] For comparison, tamoxifen (B1202) was administered in polysorbate, and fulvestrant (B1683766) was given subcutaneously in peanut oil.[1] The choice of an appropriate vehicle is crucial for ensuring consistent and optimal absorption.
Q4: How does the oral administration of this compound affect its efficacy in tumor models compared to intramuscularly administered SERDs like fulvestrant?
A4: this compound was developed to overcome the limitations of intramuscularly administered SERDs like fulvestrant, which has low bioavailability.[8][9] In preclinical models, orally administered this compound has demonstrated potent anti-tumor activity. For instance, in the estrogen-dependent MCF-7 xenograft model, significant tumor growth inhibition was observed at a dose as low as 0.5 mg/kg.[3][4] Furthermore, this compound has been shown to be comparable to fulvestrant in antagonizing the estrogen receptor (ER) and overcoming endocrine resistance in both in vitro and in vivo models.[9][10]
Experimental Protocols
Rat Uterine Weight Assay for Estrogenic/Anti-Estrogenic Activity
This protocol is adapted from preclinical studies on this compound to assess its in vivo antagonist activity.[1]
-
Animal Model: Immature female rats.
-
Dosing:
-
Administer this compound orally (e.g., in a PEG/Captisol vehicle) once daily for 3 days.
-
Include control groups receiving vehicle only, a known agonist (e.g., tamoxifen), and a known antagonist (e.g., fulvestrant, administered subcutaneously).
-
-
Tissue Collection: 24 hours after the final dose, euthanize the animals.
-
Endpoint Measurement: Carefully dissect and weigh the uterine tissue.
-
Histology (Optional): Fix uterine tissues in formalin and embed in paraffin (B1166041) for histologic staining of the endometrial tissue to observe cellular changes.
-
Data Analysis: Compare the mean uterine weights between the different treatment groups. A significant reduction in uterine weight compared to the agonist group indicates antagonist activity.
In Vivo Tumor Xenograft Model (MCF-7)
This protocol outlines a general procedure for assessing the efficacy of orally administered this compound in an estrogen-dependent breast cancer xenograft model.[2][3]
-
Cell Line: MCF-7 human breast cancer cells (ER-positive).
-
Animal Model: Severe combined immunodeficient (SCID) or other immunocompromised mice.
-
Tumor Implantation: Implant MCF-7 cells subcutaneously into the flank of the mice.
-
Tumor Growth: Allow tumors to establish and reach a predetermined size (e.g., 150-250 mm³).
-
Treatment Groups:
-
Dosing Administration: Administer compounds as per the defined schedule.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice weekly).
-
Endpoint: Continue the study until tumors in the control group reach a specified size or for a predetermined duration.
-
Pharmacodynamic Analysis (Optional): At the end of the study, tumors can be collected for biomarker analysis, such as measuring the levels of progesterone (B1679170) receptor (PR) and ERα protein via immunoblotting to confirm target engagement.[1][3]
Visualizations
Caption: Workflow for assessing the in vivo efficacy of oral this compound.
Caption: Mechanism of action of orally administered this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound: An Oral Estrogen Receptor Inhibitor That Blocks the Growth of ER-Positive and ESR1-Mutant Breast Tumors in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] this compound: An Oral Estrogen Receptor Inhibitor That Blocks the Growth of ER-Positive and ESR1-Mutant Breast Tumors in Preclinical Models. | Semantic Scholar [semanticscholar.org]
- 5. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Optimization of a Novel Binding Motif to (E)-3-(3,5-Difluoro-4-((1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenyl)acrylic Acid (this compound), a Potent and Orally Bioavailable Selective Estrogen Receptor Downregulator and Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. The oral selective oestrogen receptor degrader (SERD) this compound is comparable to fulvestrant in antagonising ER and circumventing endocrine resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The oral selective oestrogen receptor degrader (SERD) this compound is comparable to fulvestrant in antagonising ER and circumventing endocrine resistance - PMC [pmc.ncbi.nlm.nih.gov]
addressing unexpected agonist effects of AZD9496 in specific cell lines
This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of AZD9496, a selective estrogen receptor degrader (SERD). The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
Issue 1: Unexpected Agonist Effects Observed with this compound
Symptoms:
-
Increased expression of estrogen receptor (ER) target genes, such as progesterone (B1679170) receptor (PR), in the absence of estradiol (B170435).
-
Stimulation of cell proliferation in ER-positive cell lines that are expected to be inhibited.
-
Increased uterine weight in animal models.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Cell Line-Specific Agonism | This compound has been observed to exhibit partial agonist effects in specific cell lines, such as the Ishikawa endometrial cancer cell line.[1] This is characterized by the induction of PR protein expression. It is crucial to characterize the response of your specific cell line to this compound. |
| Tissue-Specific Agonism in vivo | In vivo studies have shown that this compound can act as a partial ER agonist in the uterus of juvenile rats, leading to increased uterine weight and PR expression.[1] This effect is less potent than that of tamoxifen.[1] When studying this compound in vivo, consider the potential for tissue-specific agonist effects. |
| Experimental Conditions | The agonistic or antagonistic profile of a compound can be influenced by the specific experimental conditions, including the absence or presence of endogenous estrogens and the specific cellular context. |
Logical Flow for Investigating Unexpected Agonism:
Caption: Troubleshooting workflow for unexpected this compound agonism.
Issue 2: Suboptimal Antagonism or ERα Degradation Compared to Fulvestrant (B1683766)
Symptoms:
-
Less potent inhibition of cell proliferation in certain ER+ breast cancer cell lines (e.g., CAMA-1, T47D) compared to fulvestrant.
-
Incomplete degradation of the ERα protein in some cell lines.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Cell Line-Dependent Efficacy | The maximal level of ERα degradation and the anti-proliferative effect of this compound can be cell line-dependent. For instance, in CAMA-1 and T47D cells, the maximal anti-proliferative effect of this compound was reported to be less than that of fulvestrant.[1] |
| ESR1 Mutation Status | While this compound is effective against certain ESR1 mutants, the specific mutation may influence its efficacy.[2][3] |
| Drug Concentration and Exposure | Ensure that the concentration of this compound used is sufficient to achieve maximal ERα degradation and antagonism in your specific experimental system. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an orally available selective estrogen receptor degrader (SERD).[4] It binds to the estrogen receptor (ER) and induces a conformational change that results in the degradation of the receptor.[4] This prevents ER-mediated signaling and inhibits the growth and survival of ER-expressing cancer cells.[4]
Q2: In which cell lines has this compound shown unexpected agonist effects?
A2: An unexpected agonist effect of this compound has been reported in the Ishikawa ER+ endometrial cancer cell line, where it was shown to induce progesterone receptor (PR) protein expression.[1]
Q3: Does this compound exhibit agonist properties in vivo?
A3: Yes, in vivo studies in juvenile rats have demonstrated that this compound can act as a partial ER agonist, leading to an increase in uterine weight and PR expression.[1]
Q4: How does the antagonist activity of this compound compare to fulvestrant?
A4: In many preclinical models, such as the MCF-7 breast cancer cell line, this compound shows comparable efficacy to fulvestrant in inhibiting cell growth and blocking ER activity.[5][6] However, in some cell lines like CAMA-1 and T47D, the maximal anti-proliferative effect of this compound has been observed to be less than that of fulvestrant.[1]
Q5: What is the effect of this compound on ESR1 mutant cell lines?
A5: this compound has been shown to be a potent inhibitor of ESR1-mutant receptors and can inhibit tumor growth in patient-derived xenograft (PDX) models with ESR1 mutations, such as the D538G mutation.[2][3]
Signaling Pathway
Estrogen Receptor Signaling and Points of this compound Intervention
Caption: Mechanism of this compound action on ER signaling.
Experimental Protocols
1. Western Blot for ERα and PR Expression
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto a polyacrylamide gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against ERα, PR, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
2. ERE-Luciferase Reporter Assay
-
Cell Transfection:
-
Plate cells in a multi-well plate.
-
Co-transfect cells with an ERE-luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.
-
-
Treatment:
-
After 24 hours, replace the medium with phenol red-free medium containing charcoal-stripped serum.
-
Treat cells with vehicle, estradiol (positive control), and varying concentrations of this compound.
-
-
Luciferase Assay:
-
After 24-48 hours of treatment, lyse the cells.
-
Measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize firefly luciferase activity to Renilla luciferase activity to control for transfection efficiency.
-
3. Cell Proliferation Assay (e.g., Crystal Violet or MTS)
-
Cell Seeding:
-
Seed cells in a 96-well plate in their regular growth medium.
-
-
Treatment:
-
After 24 hours, replace the medium with phenol red-free medium containing charcoal-stripped serum.
-
Treat cells with vehicle and a dose range of this compound for several days (e.g., 5-7 days).
-
-
Staining (Crystal Violet):
-
Wash cells with PBS.
-
Fix cells with methanol (B129727) for 15 minutes.
-
Stain with 0.5% crystal violet solution for 20 minutes.
-
Wash thoroughly with water and air dry.
-
Solubilize the dye with 10% acetic acid.
-
-
Measurement:
-
Read the absorbance at a wavelength appropriate for the chosen assay (e.g., 590 nm for crystal violet).
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control to determine the percentage of cell growth inhibition.
-
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound: An Oral Estrogen Receptor Inhibitor That Blocks the Growth of ER-Positive and ESR1-Mutant Breast Tumors in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. The oral selective oestrogen receptor degrader (SERD) this compound is comparable to fulvestrant in antagonising ER and circumventing endocrine resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
Technical Support Center: Refining Protocols for Assessing AZD9496-Induced ER Degradation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AZD9496 to assess Estrogen Receptor (ER) degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce ER degradation?
A1: this compound is an orally available selective estrogen receptor degrader (SERD).[1] It binds to the estrogen receptor (ER) and induces a conformational change that leads to the degradation of the receptor protein.[1] This process is dependent on the ubiquitin-proteasome system. By degrading the ER, this compound inhibits ER-mediated signaling pathways, which are crucial for the growth and survival of ER-expressing cancer cells.[1][2]
Q2: What are the key advantages of using an oral SERD like this compound compared to other endocrine therapies?
A2: Unlike selective ER modulators (SERMs) that can have mixed antagonist/agonist effects, or aromatase inhibitors that block estrogen production, SERDs like this compound directly eliminate the ER protein.[3] The oral administration of this compound offers a significant advantage over the intramuscular injection required for fulvestrant (B1683766), another potent SERD, providing greater convenience and potentially improved patient compliance.
Q3: In which cell lines has this compound been shown to be effective in degrading ER?
A3: this compound has been demonstrated to potently antagonize and degrade ER in preclinical studies using ER+ breast cancer cell lines such as MCF7.[2][4] It has also shown efficacy in endocrine-resistant models, including tamoxifen-resistant and estrogen deprivation-resistant cell lines that still express ER.[2][5]
Q4: What is the expected downstream effect of ER degradation by this compound on gene expression?
A4: Treatment with this compound leads to a potent inhibition of classic estrogen-induced gene transcription.[2][5][6] For example, a decrease in the expression of the progesterone (B1679170) receptor (PR), a well-known ER-regulated gene, is a common indicator of successful ER antagonism and degradation.[4]
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments to assess this compound-induced ER degradation.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or minimal ER degradation observed by Western blot. | Suboptimal Drug Concentration or Treatment Duration: The concentration of this compound may be too low, or the incubation time may be too short for effective degradation. | Optimize Treatment Conditions: Perform a dose-response experiment with a range of this compound concentrations (e.g., 0.1 nM to 1 µM) and a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal conditions for your specific cell line. |
| Cell Culture Variability: Cell confluency, passage number, and serum components can affect drug response. | Standardize Cell Culture: Ensure consistent cell seeding density and treat cells at a similar confluency (e.g., 70-80%). Use a consistent batch of fetal bovine serum (FBS) or consider charcoal-stripped FBS to reduce endogenous hormones. | |
| Inefficient Protein Extraction: Incomplete cell lysis can lead to inaccurate protein quantification and reduced detection of ER. | Optimize Lysis Buffer and Procedure: Use a robust lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Ensure complete cell lysis by sonication or mechanical disruption. | |
| Proteasome Inhibition: The degradation of ER by this compound is proteasome-dependent. If proteasome activity is compromised, degradation will be inhibited. | Verify Proteasome Activity: As a control, co-treat cells with this compound and a proteasome inhibitor (e.g., MG132). An accumulation of ER in the presence of the inhibitor would confirm proteasome-dependent degradation. | |
| High background or non-specific bands in Western blot. | Poor Antibody Quality: The primary or secondary antibody may have low specificity or be used at too high a concentration. | Validate Antibodies and Optimize Dilutions: Use a well-validated primary antibody specific for ERα. Perform a titration of both primary and secondary antibodies to find the optimal dilution that maximizes signal-to-noise ratio. |
| Inadequate Blocking or Washing: Insufficient blocking or washing can lead to non-specific antibody binding. | Optimize Blocking and Washing Steps: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for at least 1 hour. Increase the number and duration of washes with TBST. | |
| Weak or no signal in immunofluorescence (IF). | Suboptimal Fixation and Permeabilization: The fixation method may be masking the epitope, or permeabilization may be insufficient for antibody penetration. | Optimize Fixation and Permeabilization: Test different fixation methods (e.g., 4% paraformaldehyde vs. methanol). Optimize the concentration and incubation time for the permeabilization agent (e.g., Triton X-100). |
| Low ER Expression in Cells: The cell line used may have low endogenous levels of ER. | Use a Positive Control Cell Line: Include a cell line known to have high ER expression (e.g., MCF7) as a positive control. | |
| Photobleaching: The fluorescent signal may be fading due to prolonged exposure to the excitation light source. | Use an Antifade Mounting Medium: Mount coverslips with a mounting medium containing an antifade reagent. Minimize exposure of the sample to the light source. |
Quantitative Data Summary
The following table summarizes the reported efficacy of this compound in various assays.
| Assay | Metric | Value | Cell Line/Model | Reference |
| ERα Binding | IC₅₀ | 0.82 nM | - | [7][8] |
| ERα Downregulation | IC₅₀ | 0.14 nM | - | [7][8] |
| ERα Antagonism | IC₅₀ | 0.28 nM | - | [7][8] |
| Cell Growth Inhibition | EC₅₀ | 0.04 nM | MCF7 | [8] |
| In vivo Tumor Growth Inhibition | Dose | 5 mg/kg | MCF7 Xenograft | [9] |
Experimental Protocols
Western Blotting for ER Degradation
This protocol outlines the steps to assess ERα protein levels following treatment with this compound.
Materials:
-
ER+ breast cancer cells (e.g., MCF7)
-
This compound
-
DMSO (vehicle control)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against ERα
-
Loading control primary antibody (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or DMSO for the specified duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody against ERα and a loading control antibody overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the ERα signal to the loading control.
Immunofluorescence for ER Localization and Degradation
This protocol allows for the visualization of ERα protein levels and subcellular localization.
Materials:
-
ER+ breast cancer cells (e.g., MCF7)
-
Glass coverslips
-
This compound
-
DMSO (vehicle control)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA, 10% normal goat serum in PBS)
-
Primary antibody against ERα
-
Alexa Fluor-conjugated secondary antibody
-
DAPI (for nuclear counterstaining)
-
Antifade mounting medium
Procedure:
-
Cell Seeding and Treatment: Seed cells on glass coverslips in a 24-well plate. After adherence, treat with this compound or DMSO.
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the primary ERα antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the Alexa Fluor-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Counterstaining: Wash with PBS and incubate with DAPI for 5 minutes to stain the nuclei.
-
Mounting: Wash with PBS and mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope.
Visualizations
Caption: Mechanism of this compound-induced ER degradation.
References
- 1. Facebook [cancer.gov]
- 2. The oral selective oestrogen receptor degrader (SERD) this compound is comparable to fulvestrant in antagonising ER and circumventing endocrine resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The oral selective oestrogen receptor degrader (SERD) this compound is comparable to fulvestrant in antagonising ER and circumventing endocrine resistance. [repository.cam.ac.uk]
- 6. The oral selective oestrogen receptor degrader (SERD) this compound is comparable to fulvestrant in antagonising ER and circumventing endocrine resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Comparative Efficacy of this compound and Fulvestrant on the Growth of Pituitary Adenoma via Blocking JAK2/STAT5B Pathway - PMC [pmc.ncbi.nlm.nih.gov]
dealing with variability in AZD9496 efficacy across different ER+ cell lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering variability in the efficacy of AZD9496 across different estrogen receptor-positive (ER+) breast cancer cell lines.
Troubleshooting Guide
This guide addresses common issues observed during in vitro experiments with this compound.
| Observed Problem | Potential Cause | Recommended Action |
| Reduced this compound efficacy in T-47D or CAMA-1 cells compared to MCF-7 cells. | Cell line-dependent differences in ERα degradation. | - Confirm ERα expression levels in your cell lines by Western blot. - Perform a dose-response curve to determine the optimal concentration of this compound for each cell line. - Consider that the maximal antiproliferative effect of this compound in T-47D and CAMA-1 cells may be lower than in MCF-7 cells[1]. |
| High variability in cell viability assay results. | Inconsistent cell seeding, reagent preparation, or incubation times. | - Ensure uniform cell seeding density across all wells. - Prepare fresh drug dilutions for each experiment. - Strictly adhere to standardized incubation times for drug treatment and assay development. - Refer to the detailed Cell Viability Assay protocol below. |
| Unexpected cell growth or survival after this compound treatment. | Development of resistance or presence of pre-existing resistant clones. | - Culture cells in the continuous presence of fulvestrant (B1683766) to establish fulvestrant-resistant (FulR) lines, as this compound has shown cross-resistance in FulR models[2]. - Analyze for ESR1 mutations, which can confer resistance to endocrine therapies[3][4]. |
| Inconsistent ERα degradation observed by Western blot. | Suboptimal protein extraction or antibody incubation. | - Use a lysis buffer appropriate for nuclear proteins. - Optimize primary and secondary antibody concentrations and incubation times. - Refer to the detailed Western Blot protocol below. |
| Discrepancies between cell viability and ERα degradation data. | Off-target effects or activation of alternative survival pathways. | - Investigate the expression and activation of key proteins in growth factor receptor pathways (e.g., EGFR, HER2) and the PI3K/Akt pathway[3]. - Perform gene expression analysis to identify upregulated survival pathways. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally available selective estrogen receptor degrader (SERD).[5] It binds to the estrogen receptor (ER) and induces a conformational change that leads to the degradation of the receptor.[5] This prevents ER-mediated signaling and inhibits the growth of ER-expressing cancer cells.[5]
Q2: Why is the efficacy of this compound different across various ER+ cell lines?
A2: The variability in this compound efficacy can be attributed to several factors. Studies have shown that the maximal level of ERα degradation induced by this compound can be lower in some cell lines, such as CAMA-1 and T-47D, compared to MCF-7 cells.[1] This can result in a reduced antiproliferative effect.[1] Additionally, the intrinsic molecular characteristics and potential for acquired resistance in different cell lines can influence their response.[3]
Q3: How does the efficacy of this compound compare to fulvestrant?
A3: In many endocrine-sensitive models, this compound shows comparable efficacy to fulvestrant in inhibiting cell growth and reducing ER levels.[6] However, in some cell lines like CAMA-1 and T-47D, the maximal antiproliferative effect of this compound has been reported to be approximately 75% and 82% of that caused by fulvestrant, respectively.[1]
Q4: Can this compound overcome resistance to other endocrine therapies?
A4: this compound has been shown to inhibit the growth of cell lines resistant to estrogen deprivation and tamoxifen (B1202) that still express the estrogen receptor.[2][6] However, it exhibits cross-resistance in models of fulvestrant resistance.[2]
Q5: What are the known resistance mechanisms to this compound?
A5: Resistance to this compound can arise through various mechanisms, including the downregulation of ER expression and the acquisition of activating mutations in the ligand-binding domain of the ER gene (ESR1).[3][4] The presence of ESR1 mutations can lead to ligand-independent activation of the ER pathway.[3]
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed ER+ breast cancer cells (e.g., MCF-7, T-47D) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[7][8]
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (e.g., DMSO). Incubate for the desired treatment period (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[9]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot for ERα Degradation
-
Cell Lysis: After treatment with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[10][11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.[12][13]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[11]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[12]
-
Antibody Incubation: Incubate the membrane with a primary antibody against ERα overnight at 4°C.[10] Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., GAPDH or β-actin) to determine the extent of ERα degradation.
Quantitative Real-Time PCR (qRT-PCR) for ER Target Gene Expression
-
RNA Extraction: Following this compound treatment, extract total RNA from the cells using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform quantitative PCR using SYBR Green or TaqMan probes for ER target genes (e.g., PGR, TFF1) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method to determine the effect of this compound on ER transcriptional activity.[14][15]
Visualizations
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Circulating Biomarkers and Resistance to Endocrine Therapy in Metastatic Breast Cancers: Correlative Results from this compound Oral SERD Phase I Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. The oral selective oestrogen receptor degrader (SERD) this compound is comparable to fulvestrant in antagonising ER and circumventing endocrine resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Evaluation of estrogenic and anti-estrogenic activity of endocrine disruptors using breast cancer spheroids: a comparative study of T47D and MCF7 cell lines in 2D and 3D models [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 12. Western blot protocol | Abcam [abcam.com]
- 13. bosterbio.com [bosterbio.com]
- 14. Gene expression alterations associated with outcome in aromatase inhibitor-treated ER+ early-stage breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Estrogen Receptor-Regulated Gene Signatures in Invasive Breast Cancer Cells and Aggressive Breast Tumors - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists utilizing AZD9496 in preclinical animal models. The information is based on available published data and aims to address common questions that may arise during experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an oral nonsteroidal, small-molecule inhibitor of estrogen receptor alpha (ERα).[1][2] It functions as a potent and selective antagonist and downregulator of ERα.[1][2] This dual action involves competitively binding to ERα to block its function and inducing its degradation, thereby inhibiting the growth of ER-positive breast cancer cells.[1][2][3]
Q2: What level of anti-tumor activity can be expected with this compound monotherapy in preclinical models?
Significant dose-dependent tumor growth inhibition has been observed in various preclinical models. For instance, in an estrogen-dependent MCF-7 xenograft model, oral administration of this compound resulted in substantial tumor growth inhibition, with as much as 96% inhibition at a dose of 50 mg/kg.[1] Tumor regressions have also been noted in long-term estrogen-deprived breast cancer models.[1][2]
Q3: Are there any reported toxicities or adverse effects of this compound in animal models?
The available preclinical data suggest that this compound is generally well-tolerated at efficacious doses. In a study using an MCF-7 xenograft model, no significant toxicity or weight loss was observed at a dose of 50 mg/kg relative to the vehicle control group.[1][3] Another study in a rat model indicated a low level of uterine agonism, but this was not considered a deterrent for clinical development.[1] However, detailed public toxicology studies in animal models are limited. In a Phase I human trial, dose-limiting toxicities included diarrhea and abnormal hepatic function, which were reversible.[4][5] Researchers should, therefore, implement standard monitoring protocols for animal well-being, including regular body weight measurements and observation for any clinical signs of distress.
Q4: How can I monitor the pharmacodynamic effects of this compound in my animal model?
A key pharmacodynamic marker for this compound activity is the downregulation of progesterone (B1679170) receptor (PR) protein levels, a downstream target of ERα signaling.[1] A dose-dependent decrease in PR protein levels in tumor tissue is indicative of target engagement and pathway inhibition.[1][2] Additionally, monitoring ERα protein levels can confirm the drug's downregulating effect.[1]
Q5: What are the recommended vehicles and routes of administration for this compound in animal studies?
In published preclinical studies, this compound has been administered orally (p.o.) via gavage.[1][3][6] A common vehicle used for this compound is a mixture of PEG/Captisol.[1][3]
Q6: Can this compound be used in combination with other anti-cancer agents?
Yes, preclinical studies have demonstrated enhanced anti-tumor effects when this compound is combined with inhibitors of the PI3K pathway and CDK4/6 inhibitors.[1][2] Combining this compound with these agents has been shown to lead to further growth-inhibitory effects compared to monotherapy alone.[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Action |
| Lack of significant tumor growth inhibition | Insufficient drug exposure. | Verify dosing accuracy and formulation. Consider a dose-escalation study to determine the optimal dose for your specific model. |
| Model insensitivity. | Confirm that your tumor model is ER-positive and dependent on ER signaling for growth. | |
| High variability in tumor response | Inconsistent drug administration. | Ensure consistent oral gavage technique to minimize variability in drug delivery. |
| Heterogeneity of the tumor model. | Increase the number of animals per group to improve statistical power. | |
| Animal weight loss or signs of distress | Potential off-target effects or high dosage. | Although preclinical studies report good tolerability, it is crucial to monitor animal health closely. If weight loss exceeds institutional guidelines, consider reducing the dose or the frequency of administration. |
| Vehicle-related toxicity. | Run a vehicle-only control group to assess any effects of the delivery vehicle on animal well-being. |
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound in MCF-7 Xenograft Model
| Dose of this compound (mg/kg, p.o., daily) | Tumor Growth Inhibition (%) | Reference |
| 50 | 96 | [1] |
| 10 | >90 (based on PR reduction) | [3] |
| 5 | Significant inhibition | [1] |
| 0.5 | Significant inhibition | [2] |
Note: The level of tumor growth inhibition can vary depending on the specific animal model and experimental conditions.
Experimental Protocols
MCF-7 Xenograft Model for Efficacy Studies
-
Animal Model: Severe combined immunodeficient (SCID) or similar immunocompromised mice are used.[1]
-
Cell Implantation: MCF-7 cells are implanted subcutaneously into the flank of the mice. Estrogen pellets are often implanted to support tumor growth.[1]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Animals are then randomized into treatment and control groups.[1]
-
Drug Administration: this compound is prepared in a suitable vehicle (e.g., PEG/Captisol) and administered orally by gavage at the desired dose and schedule (typically daily).[1][3]
-
Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight and general health are also monitored.[1]
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumors are then excised for pharmacodynamic analysis (e.g., Western blotting for PR and ERα levels).[1]
Visualizations
Caption: Estrogen Receptor (ER) Signaling Pathway and Inhibition by this compound.
Caption: Typical Experimental Workflow for an In Vivo Efficacy Study.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound: An Oral Estrogen Receptor Inhibitor That Blocks the Growth of ER-Positive and ESR1-Mutant Breast Tumors in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A First-in-Human Study of the New Oral Selective Estrogen Receptor Degrader this compound for ER+/HER2- Advanced Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative Efficacy of this compound and Fulvestrant on the Growth of Pituitary Adenoma via Blocking JAK2/STAT5B Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing AZD9496 Efficacy in Combination Therapies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the selective estrogen receptor degrader (SERD), AZD9496. The information is designed to address specific issues that may be encountered during preclinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from other endocrine therapies like fulvestrant (B1683766)?
This compound is an orally bioavailable, nonsteroidal selective estrogen receptor (ER) antagonist and degrader.[1][2] Unlike fulvestrant, which is administered via intramuscular injection and has limitations in bioavailability, this compound is designed for oral administration, potentially allowing for more flexible dosing and sustained target engagement.[3][4][5] Preclinical studies have shown that this compound can effectively antagonize and degrade ERα, including clinically relevant ESR1 mutants.[1][2]
Q2: In which preclinical models has this compound demonstrated efficacy?
This compound has shown significant tumor growth inhibition in various preclinical models, including:
-
Estrogen-dependent MCF-7 xenografts: Significant tumor growth inhibition was observed at doses as low as 0.5 mg/kg.[2]
-
ESR1-mutant patient-derived xenograft (PDX) models: this compound has demonstrated efficacy in models with ESR1 mutations like D538G, which are a known resistance mechanism to some endocrine therapies.[1][2]
-
Long-term estrogen-deprived models: Tumor regressions have been observed, suggesting activity in models of aromatase inhibitor resistance.[2][6]
Q3: What are the known mechanisms of resistance to this compound?
Resistance to this compound can arise from several mechanisms, including:
-
Activation of alternative signaling pathways: Upregulation of pathways like PI3K/AKT/mTOR and CDK4/6 can bypass ER blockade.[1]
-
Incomplete ER degradation: While potent, this compound may not completely eliminate ER protein, potentially allowing for residual signaling.[4]
-
Cross-resistance with other SERDs: Models resistant to fulvestrant have shown cross-resistance to this compound.[4][5]
Troubleshooting Guides
Problem 1: Suboptimal tumor growth inhibition with this compound monotherapy in a xenograft model.
-
Possible Cause 1: Model-specific differences in ER signaling.
-
Troubleshooting Tip: Characterize the ER dependency of your model. Some ER-positive models may have co-activated growth factor receptor pathways that limit the efficacy of ER-targeted monotherapy. Consider combination therapy with inhibitors of pathways like PI3K or CDK4/6.[1] Preclinical data shows that combining this compound with a PI3K inhibitor (AZD8835), a dual mTORC1/2 inhibitor (AZD2014), or a CDK4/6 inhibitor (palbociclib) can lead to tumor regression, whereas monotherapy may only result in stasis.[1]
-
-
Possible Cause 2: Presence of underlying resistance mechanisms.
-
Troubleshooting Tip: Screen for known resistance markers, such as ESR1 mutations or activation of bypass signaling pathways. In a patient-derived xenograft model with a D538G ESR1 mutation, both this compound and fulvestrant demonstrated anti-tumor activity.[3] However, the degree of ER degradation and anti-tumor effect can be model-dependent.[3]
-
-
Possible Cause 3: Pharmacokinetic/pharmacodynamic (PK/PD) issues.
Problem 2: Development of acquired resistance to this compound in a long-term study.
-
Possible Cause 1: Clonal evolution and selection of resistant cells.
-
Troubleshooting Tip: Analyze post-treatment tumor samples to identify molecular changes. This could include the emergence of new ESR1 mutations or alterations in other cancer-related genes.
-
-
Possible Cause 2: Upregulation of compensatory signaling pathways.
-
Troubleshooting Tip: Perform pathway analysis (e.g., RNA-seq, proteomics) on resistant tumors to identify upregulated survival pathways. Treatment with CDK4/6 inhibitors has been shown to increase levels of cyclin D1, which can promote ER activity.[8] Combining this compound with an inhibitor of the identified compensatory pathway could restore sensitivity.
-
Data Presentation
Table 1: Preclinical Efficacy of this compound Monotherapy and Combination Therapies in MCF-7 Xenografts
| Treatment Group | Dose | Tumor Growth Inhibition | Reference |
| This compound | 5 mg/kg | ~70% | [1] |
| Fulvestrant | 5 mg/mouse | 59% | [1] |
| Tamoxifen | 10 mg/kg | 28% | [1] |
| This compound + AZD2014 (mTORC1/2i) | Not specified | Tumor Regression | [1] |
| This compound + AZD8835 (PI3Kα/δi) | Not specified | Tumor Regression | [1] |
| This compound + Palbociclib (CDK4/6i) | Not specified | Tumor Regression | [1] |
Table 2: In Vitro Activity of this compound against Wild-Type and Mutant ERα
| ERα Ligand Binding Domain | This compound Binding (IC50, nmol/L) | Fulvestrant Binding (IC50, nmol/L) | Reference |
| Wild-Type | 0.28 | 0.23 | [1] |
| D538G Mutant | 0.81 | 0.61 | [1] |
| Y537S Mutant | 0.65 | 0.44 | [1] |
Experimental Protocols
MCF-7 Xenograft Model for Efficacy Studies
-
Cell Culture: MCF-7 cells are cultured in appropriate media supplemented with fetal bovine serum.
-
Animal Model: Female severe combined immunodeficient (SCID) or nude mice are used.
-
Tumor Implantation: MCF-7 cells are implanted subcutaneously into the flank of the mice. Estrogen supplementation is typically required for tumor growth.
-
Treatment: Once tumors reach a specified volume (e.g., 150-250 mm³), mice are randomized into treatment groups. This compound is administered orally, typically once daily.[1] Fulvestrant is administered subcutaneously or intramuscularly.[1]
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint Analysis: At the end of the study, tumors are excised for pharmacodynamic analysis, such as Western blotting for ERα and progesterone (B1679170) receptor (PR) levels.[1]
Western Blot Analysis for ERα and PR Downregulation
-
Tumor Lysis: Excised tumor tissue is homogenized in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against ERα, PR, and a loading control (e.g., vinculin or GAPDH).
-
Detection: After incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system.[1]
-
Quantification: Densitometry is used to quantify the protein levels relative to the loading control.
Visualizations
Caption: this compound mechanism and resistance pathways.
Caption: Xenograft study workflow for this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound: An Oral Estrogen Receptor Inhibitor That Blocks the Growth of ER-Positive and ESR1-Mutant Breast Tumors in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The oral selective oestrogen receptor degrader (SERD) this compound is comparable to fulvestrant in antagonising ER and circumventing endocrine resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. A First-in-Human Study of the New Oral Selective Estrogen Receptor Degrader this compound for ER+/HER2- Advanced Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effective combination therapies in preclinical endocrine resistant breast cancer models harboring ER mutations - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting AZD9496 stability in long-term experiments
Welcome to the technical support center for AZD9496. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the stability and handling of this compound in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound and its stock solutions?
A1: Proper storage is crucial for maintaining the stability of this compound. For long-term storage, the solid compound should be kept at -20°C for up to one month or at -80°C for up to six months, protected from light and stored under a nitrogen atmosphere.[1] Stock solutions, typically prepared in DMSO, should also be stored at -80°C for up to six months or at -20°C for up to one month.[1] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[1]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound.[2] It is important to use fresh, high-quality DMSO, as moisture-absorbing DMSO can reduce the solubility of the compound.[2]
Q3: My this compound solution in cell culture media appears cloudy or has a precipitate. What should I do?
A3: Precipitation of this compound in aqueous solutions like cell culture media is a common issue due to its low water solubility. This can be caused by several factors, including high final concentration, rapid dilution, or low media temperature. To troubleshoot this, ensure the final concentration does not exceed the compound's solubility limit in your specific media. It is also recommended to pre-warm the media to 37°C before adding the this compound stock solution. Adding the stock solution dropwise while gently vortexing can also help prevent precipitation.
Q4: How many freeze-thaw cycles can a stock solution of this compound tolerate?
A4: While there is no specific data on the maximum number of freeze-thaw cycles for this compound, it is a general best practice to avoid repeated cycles to maintain the integrity of the compound.[1] Each freeze-thaw cycle can potentially lead to degradation or precipitation. Therefore, it is strongly advised to aliquot stock solutions into single-use volumes.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Results in Long-Term In Vitro Experiments
Symptoms:
-
Decreased compound efficacy over time.
-
High variability between replicate experiments.
-
Changes in cell morphology not attributable to the expected biological effects.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Compound Degradation | Prepare fresh working solutions from a frozen stock aliquot for each experiment. Avoid storing diluted this compound in aqueous media for extended periods. If degradation is suspected, the purity of the stock solution can be checked using High-Performance Liquid Chromatography (HPLC). A shift in the retention time or the appearance of new peaks may indicate degradation. |
| Precipitation in Media | Visually inspect the culture media for any signs of precipitation before and during the experiment. If precipitation is observed, refer to the troubleshooting guide for precipitation (Issue 2). Consider performing a solubility test in your specific cell culture medium to determine the maximum soluble concentration. |
| Cell Line Instability | Ensure the stability and health of your cell line. Regularly check for mycoplasma contamination and authenticate the cell line. Passage number can also affect experimental outcomes, so it is advisable to use cells within a consistent and low passage range. |
Issue 2: Visible Precipitation of this compound in Cell Culture Media
Symptoms:
-
Cloudiness or turbidity in the media upon addition of this compound.
-
Visible particles or crystals at the bottom of the culture vessel.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| High Final Concentration | The intended concentration of this compound may exceed its solubility limit in the aqueous environment of the cell culture medium. Determine the maximum soluble concentration by preparing a serial dilution and observing for precipitation. |
| "Solvent Shock" | Rapidly adding a concentrated DMSO stock to the media can cause the compound to "crash out" of the solution. To avoid this, pre-warm the media to 37°C and add the stock solution slowly while gently mixing. |
| Low Media Temperature | The solubility of many compounds decreases at lower temperatures. Always use pre-warmed (37°C) media when preparing your final working solution. |
| Interaction with Media Components | This compound may interact with certain components in the media, leading to the formation of insoluble complexes. If possible, try a different formulation of the basal media. |
Data Summary
Table 1: Storage and Stability of this compound
| Form | Storage Temperature | Duration | Special Conditions |
| Solid | -20°C | Up to 1 month | Protect from light, store under nitrogen[1] |
| -80°C | Up to 6 months | Protect from light, store under nitrogen[1] | |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles[1] |
| -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles[1] |
Table 2: Solubility of this compound
| Solvent | Solubility |
| DMSO | ≥ 104.5 mg/mL (236.17 mM)[3] |
| Water | < 0.1 mg/mL (insoluble)[3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound solid compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Calculate the required amount of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Add the calculated volume of DMSO to the this compound solid.
-
Vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquot the stock solution into sterile, single-use microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage, protected from light.[1]
-
Protocol 2: In Vitro Cell-Based Assay with MCF-7 Cells
-
Cell Culture:
-
Culture MCF-7 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL bovine insulin, and 1% penicillin-streptomycin.[4]
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
-
Treatment:
-
Seed MCF-7 cells in appropriate culture plates and allow them to adhere overnight.
-
On the day of treatment, prepare fresh working solutions of this compound by diluting the DMSO stock solution in pre-warmed complete media. Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.1% to avoid solvent-induced toxicity.
-
Remove the old media from the cells and replace it with the media containing the desired concentrations of this compound.
-
Incubate the cells for the desired duration of the experiment.
-
-
Endpoint Analysis:
-
Assess cell viability, proliferation, or other relevant endpoints using appropriate assays (e.g., MTT, CellTiter-Glo, Western blotting for protein expression).
-
Visualizations
References
- 1. Targeting the PI3K/Akt/mTOR pathway in estrogen-receptor positive HER2 negative advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Estrogen signaling crosstalk: implications for endocrine resistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Progesterone Receptor (PR) Detection After AZD9496 Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the detection of progesterone (B1679170) receptor (PR) changes following treatment with AZD9496. This compound is an oral selective estrogen receptor degrader (SERD) that has been shown to block the growth of ER-positive breast tumors.[1][2][3] A key pharmacodynamic biomarker of its activity is the dose-dependent decrease in PR protein levels.[1][2][4][5] This guide offers frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it affect Progesterone Receptor (PR) expression?
A1: this compound is an oral estrogen receptor (ER) inhibitor that antagonizes and degrades the estrogen receptor.[1][6][7] Progesterone receptor expression is often regulated by ER signaling.[4] By inhibiting the ER pathway, this compound leads to a subsequent downregulation of PR levels.[4][5] This reduction in PR protein can be used as a biomarker to confirm the on-target activity of this compound in preclinical models.[2][4]
Q2: What are the common methods to detect and quantify changes in PR levels after this compound treatment?
A2: The most common methods for detecting and quantifying PR changes are:
-
Immunohistochemistry (IHC): Allows for the visualization and semi-quantitative assessment of PR protein expression within the context of tissue architecture.[8][9][10]
-
Western Blotting: Enables the quantification of total PR protein levels in cell or tissue lysates.[11]
-
Quantitative Real-Time PCR (qRT-PCR): Measures the levels of PR messenger RNA (mRNA), providing insight into changes at the transcriptional level.[12][13][14]
Q3: What are the expected outcomes for PR expression following this compound treatment?
A3: Treatment with this compound is expected to cause a dose-dependent decrease in PR protein levels in ER-positive models.[1][2][5] This effect demonstrates the potent antagonist activity of the compound.[2][5]
Q4: Why is it important to use both positive and negative controls in PR detection experiments?
A4: Positive and negative controls are crucial for validating the accuracy and specificity of the experimental results.
-
Positive controls (e.g., tissue known to express PR, such as certain breast carcinomas) confirm that the detection method is working correctly.[15]
-
Negative controls (e.g., tissue known not to express PR, or omitting the primary antibody) help to identify any non-specific staining or background signal.[15]
Q5: How can I interpret PR staining results in Immunohistochemistry (IHC)?
A5: PR staining is typically assessed by a qualified pathologist who evaluates both the percentage of positively stained tumor nuclei and the intensity of the staining.[8][10] A common scoring system is the Allred score, which combines both parameters.[10] For a tumor to be considered PR-positive, at least 1% of the tumor cell nuclei must show positive staining.[10][16]
Troubleshooting Guides
Immunohistochemistry (IHC)
| Problem | Potential Cause | Recommended Solution |
| Weak or No Signal | - Primary antibody concentration too low- Improper sample fixation- Inefficient antigen retrieval | - Increase primary antibody concentration or incubation time.- Ensure fixation time is between 6 and 72 hours in 10% neutral buffered formalin.[10]- Optimize antigen retrieval method (heat-induced or enzymatic). |
| High Background Staining | - Primary antibody concentration too high- Inadequate blocking- Insufficient washing | - Decrease primary antibody concentration.- Ensure adequate blocking with a suitable blocking agent.- Increase the number and duration of wash steps. |
| Non-specific Staining | - Cross-reactivity of the primary or secondary antibody- Presence of endogenous peroxidases or phosphatases | - Use a more specific primary antibody.- Include appropriate blocking steps for endogenous enzymes (e.g., hydrogen peroxide for peroxidases).[9] |
Western Blotting
| Problem | Potential Cause | Recommended Solution |
| Weak or No Signal | - Low concentration of target protein in the sample- Inefficient protein transfer- Inactive primary or secondary antibody | - Increase the amount of protein loaded per well.[17]- Verify transfer efficiency using Ponceau S staining.- Use fresh, properly stored antibodies and consider titrating the primary antibody concentration. |
| High Background | - Primary or secondary antibody concentration too high- Insufficient blocking- Membrane allowed to dry out | - Reduce antibody concentrations.[18]- Optimize blocking conditions (e.g., increase blocking time, change blocking agent).[18]- Ensure the membrane remains hydrated throughout the procedure.[18] |
| Multiple or Non-specific Bands | - Primary antibody is not specific enough- Protein degradation- Too much protein loaded | - Use a different, more specific primary antibody.[19]- Add protease inhibitors to the lysis buffer.- Reduce the amount of protein loaded per lane.[18] |
Quantitative Real-Time PCR (qRT-PCR)
| Problem | Potential Cause | Recommended Solution |
| No or Low Amplification | - Poor RNA quality or quantity- Inefficient reverse transcription- PCR inhibitors present | - Assess RNA integrity and use a sufficient amount for cDNA synthesis.- Optimize the reverse transcription reaction.- Purify RNA to remove potential inhibitors. |
| High Cq Values | - Low target gene expression- Suboptimal primer/probe design | - Increase the amount of cDNA in the reaction.- Redesign and validate primers/probes for optimal efficiency. |
| Non-specific Amplification | - Primer-dimer formation- Suboptimal annealing temperature | - Perform a melt curve analysis to check for non-specific products.- Optimize the annealing temperature in the PCR protocol. |
Quantitative Data Summary
| Model | Treatment | Dosage | Effect on PR Levels | Reference |
| MCF-7 Xenograft | This compound | 5 mg/kg | 98% inhibition of PR | [4] |
| Rat | This compound | 5 and 25 mg/kg | Dose-dependent decrease in PR protein levels | [1] |
| MCF-7 Xenograft | This compound | 0.5 mg/kg | Significant tumor growth inhibition and dose-dependent decrease in PR protein levels | [2] |
Experimental Protocols
Immunohistochemistry (IHC) for Progesterone Receptor
-
Sample Preparation:
-
Fix tissue sections in 10% neutral buffered formalin for 6-72 hours.[10]
-
Embed tissues in paraffin (B1166041) and cut 4-5 µm sections onto positively charged slides.[8]
-
Deparaffinize sections in xylene and rehydrate through a graded series of ethanol.[9]
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) using an appropriate buffer (e.g., citrate (B86180) buffer, pH 6.0 or EDTA buffer, pH 9.0).[9] The optimal heating time and temperature should be validated.
-
-
Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.[9]
-
Block non-specific binding sites with a suitable blocking serum.
-
Incubate with a validated primary antibody against progesterone receptor at the optimal concentration and time.
-
Wash slides thoroughly.
-
Incubate with a labeled secondary antibody (e.g., HRP-conjugated).
-
Develop the signal with a suitable chromogen (e.g., DAB).[8]
-
Counterstain with hematoxylin.[8]
-
-
Analysis:
-
Dehydrate, clear, and mount the slides.
-
A qualified pathologist should evaluate the staining for percentage of positive cells and intensity.
-
Western Blotting for Progesterone Receptor
-
Sample Preparation:
-
Lyse cells or tissues in a suitable lysis buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
-
Electrophoresis and Transfer:
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Verify transfer efficiency with Ponceau S staining.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for at least 1 hour at room temperature.[18]
-
Incubate the membrane with the primary PR antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection and Analysis:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using an imaging system.
-
Quantify band intensity using densitometry software and normalize to a loading control (e.g., ß-actin or GAPDH).
-
Quantitative Real-Time PCR (qRT-PCR) for Progesterone Receptor mRNA
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from cells or tissues using a validated method.
-
Assess RNA quality and quantity.
-
Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit.
-
-
qRT-PCR:
-
Prepare a reaction mix containing cDNA, forward and reverse primers for the PR gene, a fluorescent probe or SYBR Green, and PCR master mix.
-
Run the reaction on a real-time PCR instrument using an optimized thermal cycling protocol.
-
Include a no-template control to check for contamination.
-
-
Data Analysis:
-
Determine the cycle threshold (Cq) values for the PR gene and a reference gene (e.g., ACTB, GAPDH).
-
Calculate the relative expression of PR mRNA using the ΔΔCt method.[6]
-
Visualizations
Caption: this compound mechanism of action leading to decreased PR expression.
Caption: Workflow for detecting PR changes after this compound treatment.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound: An Oral Estrogen Receptor Inhibitor That Blocks the Growth of ER-Positive and ESR1-Mutant Breast Tumors in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of a Novel Binding Motif to (E)-3-(3,5-Difluoro-4-((1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenyl)acrylic Acid (this compound), a Potent and Orally Bioavailable Selective Estrogen Receptor Downregulator and Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The oral selective oestrogen receptor degrader (SERD) this compound is comparable to fulvestrant in antagonising ER and circumventing endocrine resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The oral selective oestrogen receptor degrader (SERD) this compound is comparable to fulvestrant in antagonising ER and circumventing endocrine resistance. [repository.cam.ac.uk]
- 8. genomeme.ca [genomeme.ca]
- 9. Progesterone Receptor (PR) Antibody Reagent for Immunohistochemistry,Primary Antibodies & Reagents Manufacturers -Talentdiagnostics [talentdiagnostics.com]
- 10. Pathologists' Guideline Recommendations for Immunohistochemical Testing of Estrogen and Progesterone Receptors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Progesterone Receptor Signaling Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 12. Progesterone receptor isoform analysis by quantitative real-time polymerase chain reaction in formalin-fixed, paraffin-embedded canine mammary dysplasias and tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. oncotypeiq.com [oncotypeiq.com]
- 14. Quantitative Real Time PCR assessment of hormonal receptors and HER2 status on fine-needle aspiration pre-operatory specimens from a prospectively accrued cohort of women with suspect breast malignant lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biocare.net [biocare.net]
- 16. Estrogen and Progesterone Receptor Testing in Breast Cancer: American Society of Clinical Oncology/College of American Pathologists Guideline Update in: Archives of Pathology & Laboratory Medicine Volume 144: Issue 5 | Archives of Pathology & Laboratory Medicine [aplm.kglmeridian.com]
- 17. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 18. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 19. academic.oup.com [academic.oup.com]
AZD9496 Preclinical to Clinical Translation: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the challenges in translating preclinical data of AZD9496 to clinical settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its intended mechanism of action?
This compound is an orally bioavailable, nonsteroidal, small-molecule inhibitor of estrogen receptor alpha (ERα).[1][2] It was designed as a selective estrogen receptor degrader (SERD). Its mechanism of action involves binding to ERα, which induces a conformational change leading to the degradation of the receptor via the 26S proteasome pathway.[3] This degradation blocks downstream estrogen signaling, which is a key driver for the growth of ER-positive (ER+) breast cancers.[3][4]
Q2: What were the key promising findings from preclinical studies?
Preclinical studies demonstrated that this compound was a potent antagonist and degrader of ERα.[2] Key findings included:
-
Inhibition of Cell Growth: It effectively inhibited the growth of various ER+ breast cancer cell lines.[5]
-
Tumor Growth Inhibition in Xenografts: In mouse xenograft models using the MCF-7 cell line, this compound showed significant, dose-dependent tumor growth inhibition at doses as low as 0.5 mg/kg.[2][3] This was correlated with a potent decrease in the progesterone (B1679170) receptor (PR), a key biomarker of ER pathway antagonism.[3]
-
Activity in Resistant Models: this compound demonstrated efficacy in models of acquired resistance to other endocrine therapies, such as long-term estrogen-deprived (LTED) models (mimicking aromatase inhibitor resistance) and tamoxifen-resistant models.[3][6]
-
Efficacy Against ESR1 Mutations: The compound was effective against clinically relevant ESR1 mutations (like D538G and Y537S), which are a known mechanism of resistance to aromatase inhibitors.[2][3]
Q3: Why did the promising preclinical efficacy not translate into a clear clinical advantage?
While preclinical data were strong, the translation to a superior clinical profile was challenging. A key clinical study (a presurgical, window-of-opportunity trial) compared this compound with the established SERD, fulvestrant (B1683766).[7][8] The results showed that while this compound successfully reduced the levels of its biological targets (ER, PR, and the proliferation marker Ki-67), it was not superior to fulvestrant in doing so at the dose tested.[7][8] The plasma concentration of this compound was also noted to be lower than predicted from preclinical models.[9]
Q4: What were the main safety and tolerability findings in the Phase I clinical trial?
In the first-in-human Phase I study, this compound was found to have an acceptable safety profile. The most common causally related adverse events (AEs) were generally low-grade and included diarrhea (35.6%), fatigue (31.1%), and nausea (22.2%).[1] Dose-limiting toxicities (DLTs) were observed at higher doses and included abnormal hepatic function and diarrhea, all of which were reversible.[1] No new or unexpected safety findings were identified in subsequent studies.[7]
Q5: Why was the clinical development of this compound discontinued (B1498344)?
AstraZeneca discontinued the clinical development of this compound for strategic reasons, primarily because a successor oral SERD, AZD9833 (camizestrant), showed a more promising profile.[10] A key differentiating factor was the extent of ER degradation; this compound was found to only partially degrade estrogen receptors in many cell lines, whereas AZD9833 achieved ER degradation equivalent to fulvestrant across all tested cell lines.[10][11]
Q6: What are the known mechanisms of resistance to this compound?
Preclinical models indicated that while this compound could overcome resistance to tamoxifen (B1202) and estrogen deprivation, it exhibited cross-resistance in fulvestrant-resistant models.[5][6] This suggests that mechanisms of resistance that develop against fulvestrant could also confer resistance to this compound, potentially involving alterations in the ER pathway that prevent effective degradation by either agent. In the clinical setting, analysis of circulating tumor DNA (ctDNA) showed that patients with persistently elevated ESR1 mutations during treatment had worse progression-free survival, indicating that failure to suppress these mutant clones is a key challenge.[12]
Troubleshooting Guides
Issue 1: Inconsistent Estrogen Receptor (ERα) Degradation in Cell Culture
| Potential Cause | Troubleshooting Steps |
| Cell Line Specificity | Preclinical data suggests this compound only partially degrades ER in some cell lines.[10] Consider using a well-characterized, sensitive cell line like MCF-7 for initial validation. Compare results against a positive control like fulvestrant. |
| Proteasome Inhibition | ER degradation by this compound is dependent on the 26S proteasome.[3] Ensure that other compounds in your media are not inadvertently inhibiting proteasome function. As a control, co-treatment with a proteasome inhibitor like MG132 should block this compound-induced ER degradation.[13] |
| Compound Degradation | Ensure the stock solution of this compound is fresh and has been stored correctly. This compound was typically dissolved in DMSO for in vitro studies.[6] |
| Assay Timing | The half-life of ERα in MCF-7 cells treated with 100 nmol/L this compound was found to be approximately 0.75 hours, down from a baseline of 3 hours.[3] Assess ER levels at multiple early time points (e.g., 1, 2, 4, 8 hours) to capture the degradation kinetics accurately. |
Issue 2: High Variability in Tumor Growth Inhibition in Xenograft Models
| Potential Cause | Troubleshooting Steps |
| Animal Model and Estrogen Supplementation | For estrogen-dependent models like MCF-7 xenografts, consistent circulating estrogen levels are critical. Ensure uniform implantation of estrogen pellets and monitor for any pellet failure.[3] |
| Drug Formulation and Administration | This compound was administered orally (p.o.) once daily (q.d.) in preclinical studies, often using PEG/captisol as a vehicle.[3] Ensure consistent formulation and accurate oral gavage technique to minimize variability in drug exposure. |
| Pharmacokinetic/Pharmacodynamic (PK/PD) Mismatch | The steady-state exposure in patients at 250 mg BID was comparable to a 5 mg/kg dose in the MCF-7 xenograft model, which was the minimal dose for significant tumor growth inhibition.[1] Lower doses in preclinical models may yield more variable results. Consider dose-response studies starting from 5 mg/kg. |
| Tumor Heterogeneity | If using patient-derived xenograft (PDX) models, inherent tumor heterogeneity can lead to variable responses. Increase the number of animals per group to ensure statistical power. |
Data Summary Tables
Table 1: Comparison of Preclinical vs. Clinical Biomarker Modulation
| Parameter | Preclinical Finding (MCF-7 Xenograft Model) | Clinical Finding (Window-of-Opportunity Study) | Citation(s) |
| ERα Reduction | Significant downregulation observed in resistant models. | 24% reduction in ER H-score (vs. 36% for fulvestrant). | [3][7][8] |
| PR Reduction | Dose-dependent decrease; 94% decrease with 25 mg/kg this compound. | 33.3% reduction in PR H-score (vs. 68.7% for fulvestrant). | [3][7] |
| Ki-67 Reduction | Not typically reported as a primary endpoint in the initial preclinical papers. | 39.9% reduction in Ki-67 levels (vs. 75.4% for fulvestrant). | [7][8] |
Table 2: Preclinical Efficacy of this compound in Xenograft Models
| Model | Treatment Dose (Oral) | Tumor Growth Inhibition (TGI) | Citation(s) |
| MCF-7 (Estrogen-Dependent) | 5 mg/kg/day | >100% (regression) | [3] |
| MCF-7 (Estrogen-Dependent) | 25 mg/kg/day | >100% (regression) | [3] |
| WHIM20 (ESR1 Y537S PDX) | 25 mg/kg/day | 66% | [3] |
| HCC-1428 (Estrogen-Deprived) | 25 mg/kg/day | >100% (regression) | [3] |
Table 3: Common Adverse Events from Phase I Clinical Trial
| Adverse Event | Percentage of Patients (Causally Related) | Grade ≥3 Events | Citation(s) |
| Diarrhea | 35.6% | Yes (part of DLTs at 400/600 mg BID) | [1] |
| Fatigue | 31.1% | Not specified as a DLT | [1] |
| Nausea | 22.2% | Not specified as a DLT | [1] |
| Abnormal Hepatic Function | Not specified | Yes (DLT at 150 mg BID) | [1] |
Detailed Experimental Protocols
1. MCF-7 Xenograft Tumor Growth Inhibition Study
-
Animal Model: Male Severe Combined Immunodeficient (SCID) mice.
-
Cell Implantation: MCF-7 cells are implanted subcutaneously.
-
Estrogen Supplementation: An estrogen pellet is implanted to support the growth of the estrogen-dependent tumors.
-
Tumor Establishment: Tumors are allowed to grow to a mean volume of approximately 200-300 mm³.
-
Randomization: Mice are randomized into treatment groups.
-
Treatment Formulation: this compound is formulated in a vehicle such as PEG/captisol.
-
Dosing: The compound is administered orally (p.o.) once daily (q.d.) at specified doses (e.g., 5 mg/kg, 25 mg/kg). A vehicle-only group serves as the control.
-
Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight is monitored as a measure of general toxicity.
-
Endpoint: The study concludes when tumors in the control group reach a predetermined size. Tumors are then harvested for pharmacodynamic analysis (e.g., Western blot).
-
Data Analysis: Mean tumor volumes for each group are plotted over time. Tumor growth inhibition is calculated.
(Protocol synthesized from descriptions in[3])
2. Western Blot Analysis for ER Pathway Biomarkers from Tumor Tissue
-
Sample Preparation: Harvested tumor tissue is snap-frozen and later homogenized in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the tumor lysate is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are loaded onto a polyacrylamide gel and separated by size via electrophoresis.
-
Protein Transfer: Proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against the proteins of interest (e.g., Progesterone Receptor (PR), Vinculin as a loading control).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The signal is detected using a chemiluminescent substrate.
-
Quantification: Band intensity is quantified using densitometry software. Target protein levels are normalized to the loading control (Vinculin).
(Protocol synthesized from descriptions in[3])
Visualizations
Caption: Estrogen Receptor (ER) signaling pathway and the mechanism of action for this compound.
Caption: Workflow of this compound development highlighting preclinical success and clinical challenges.
Caption: Known and potential mechanisms of sensitivity and resistance to this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound: An Oral Estrogen Receptor Inhibitor That Blocks the Growth of ER-Positive and ESR1-Mutant Breast Tumors in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The oral selective oestrogen receptor degrader (SERD) this compound is comparable to fulvestrant in antagonising ER and circumventing endocrine resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The oral selective oestrogen receptor degrader (SERD) this compound is comparable to fulvestrant in antagonising ER and circumventing endocrine resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. A Randomized, Open-label, Presurgical, Window-of-Opportunity Study Comparing the Pharmacodynamic Effects of the Novel Oral SERD this compound with Fulvestrant in Patients with Newly Diagnosed ER+ HER2- Primary Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. fiercebiotech.com [fiercebiotech.com]
- 11. The Next-Generation Oral Selective Estrogen Receptor Degrader Camizestrant (AZD9833) Suppresses ER+ Breast Cancer Growth and Overcomes Endocrine and CDK4/6 Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Circulating Biomarkers and Resistance to Endocrine Therapy in Metastatic Breast Cancers: Correlative Results from this compound Oral SERD Phase I Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
Technical Support Center: Improving the Reproducibility of AZD9496 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of experiments involving AZD9496, an oral selective estrogen receptor degrader (SERD).
I. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during in vitro and in vivo experiments with this compound.
1. Solubility and Compound Handling
-
Question: I am observing precipitation of this compound when preparing my stock solution or diluting it in cell culture media. How can I improve its solubility?
-
Answer: this compound is practically insoluble in water. For in vitro experiments, it is highly soluble in DMSO (≥ 104.5 mg/mL) and Ethanol (88 mg/mL).[1][2] To avoid precipitation:
-
Stock Solution: Prepare a high-concentration stock solution in fresh, high-purity DMSO.[3] Moisture-absorbing DMSO can reduce solubility, so use a new, unopened vial if possible.[3] Store stock solutions in aliquots at -80°C to avoid repeated freeze-thaw cycles.[2]
-
Working Solution: When diluting the DMSO stock into aqueous solutions like cell culture media, ensure the final DMSO concentration is low (typically ≤ 0.1%) to prevent solvent-induced toxicity and compound precipitation.[4] Add the stock solution to the pre-warmed media drop-wise while gently vortexing to ensure rapid dispersal.[5] If precipitation persists, sonication can aid dissolution.[6] For in vivo studies, specific formulations using co-solvents like PEG300, Tween-80, and saline, or SBE-β-CD in saline have been used.[2]
-
-
Question: How should I store this compound powder and stock solutions?
-
Answer:
2. In Vitro Cell-Based Assays
-
Question: My cell viability assay results with this compound are inconsistent or show a weaker-than-expected effect. What could be the cause?
-
Answer: Inconsistent results in cell viability assays can stem from several factors:
-
Cell Line Specificity: The anti-proliferative effect of this compound can vary between different cell lines. For example, while highly effective in MCF-7 cells, the maximal anti-proliferative effect in CAMA-1 and T47D cells has been reported to be less than that of fulvestrant (B1683766).[7]
-
Assay Type and Timing: The choice of viability assay (e.g., MTT, CellTiter-Glo) and the incubation time can significantly impact results. Ensure the assay duration is sufficient to observe the cytostatic or cytotoxic effects of this compound.[8]
-
Estrogen Deprivation: For experiments investigating the direct antagonist and degradation effects of this compound, it is crucial to culture cells in hormone-depleted media (e.g., phenol (B47542) red-free media with charcoal-stripped serum) to eliminate the confounding effects of estrogens present in standard media.
-
Compound Stability in Media: While generally stable, prolonged incubation in media at 37°C could lead to some degradation. It is advisable not to store drug solutions diluted in cell culture media for extended periods.[9]
-
-
Question: I am not observing significant ERα degradation in my Western blot after this compound treatment. What should I check?
-
Answer:
-
Antibody Selection: Ensure you are using a validated antibody that specifically recognizes ERα.
-
Treatment Duration and Concentration: ERα degradation is a time- and concentration-dependent process. A typical starting point is treatment with 100 nM this compound for 24 hours.[7]
-
Cell Line Differences: The extent of ERα degradation can be cell line-dependent. While this compound causes equivalent ERα degradation to fulvestrant in MCF-7 cells, it may be less effective in other cell lines like CAMA-1 and T47D.[7]
-
Proteasome Inhibition Control: As a positive control to confirm that the degradation is proteasome-mediated, you can co-treat cells with a proteasome inhibitor (e.g., MG132). This should block this compound-induced ERα degradation.[10]
-
Loading Controls: Always use a reliable loading control (e.g., Vinculin, GAPDH) to ensure equal protein loading.[7]
-
3. In Vivo Xenograft Studies
-
Question: What is a recommended starting dose and administration route for this compound in mouse xenograft models?
-
Answer: this compound is orally bioavailable.[6] Significant tumor growth inhibition has been observed at doses as low as 0.5 mg/kg administered daily by oral gavage in MCF-7 xenograft models.[11] Doses ranging from 0.1 mg/kg to 50 mg/kg have been used in various preclinical models.[7][12]
-
Question: I am observing signs of toxicity in my animal models. What should I do?
-
Answer: In a phase I clinical trial, the most common causally related adverse events were diarrhea, fatigue, and nausea.[7] While preclinical studies report no significant toxicity or weight loss at effective doses, it is crucial to monitor animal health closely.[7] If signs of toxicity (e.g., significant weight loss, lethargy, ruffled fur) are observed, consider reducing the dose or the frequency of administration.
-
Question: My in vivo results show less tumor growth inhibition than expected compared to published data. What are the potential reasons?
-
Answer:
-
Pharmacokinetics: this compound has a relatively high clearance and a terminal half-life of 5-6 hours in mice.[7] Ensure consistent daily dosing to maintain adequate drug exposure.
-
Tumor Model: The efficacy of this compound can vary depending on the specific xenograft model, including the cell line of origin and whether it is a patient-derived xenograft (PDX) model.[7][13]
-
Resistance Mechanisms: Acquired resistance to endocrine therapies, including SERDs, can develop. This can involve the loss of ER expression or the activation of alternative signaling pathways.[7][14]
-
II. Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | IC50/EC50 (nM) | Reference |
| ERα Binding | - | 0.82 | [2][6] |
| ERα Downregulation | MCF-7 | 0.14 | [2][6] |
| ERα Antagonism | MCF-7 | 0.28 | [2][6] |
| Cell Growth Inhibition | MCF-7 | 0.04 | [2] |
| Cell Viability | GT1-1 | ~50 | [1] |
| Cell Viability | GH3 | ~100 | [1] |
Table 2: Comparative In Vivo Efficacy of this compound and Fulvestrant
| Model | Treatment | Dose | Tumor Growth Inhibition | Reference |
| MCF-7 Xenograft | This compound | 50 mg/kg, p.o., q.d. | 96% | [7] |
| CTC-174 (ESR1 mutant PDX) | This compound | 25 mg/kg, p.o., q.d. | 66% | [7] |
| CTC-174 (ESR1 mutant PDX) | Fulvestrant | 5 mg/mouse, s.c. | 59% | [7] |
| GT1-1 Xenograft | This compound | 0.1 mg/kg, p.o., q.d. | >60% | [1] |
| GT1-1 Xenograft | This compound | 5 mg/kg, p.o., q.d. | Significant suppression | [12] |
| GT1-1 Xenograft | Fulvestrant | 20 mg/mouse, i.m., 2x/week | Significant suppression | [12] |
III. Experimental Protocols
1. Cell Viability Assay (e.g., CCK-8)
-
Cell Seeding: Seed cells (e.g., MCF-7, T47D, GT1-1) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Hormone Deprivation: For at least 24-48 hours prior to treatment, culture cells in phenol red-free medium supplemented with charcoal-stripped fetal bovine serum to deplete endogenous hormones.
-
Compound Preparation: Prepare a serial dilution of this compound from a DMSO stock solution in the hormone-depleted cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. Include a vehicle control (DMSO only).
-
Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72, or 96 hours) at 37°C in a humidified incubator with 5% CO2.[1]
-
Assay: Add the cell viability reagent (e.g., CCK-8) to each well according to the manufacturer's instructions and incubate for the recommended time (e.g., 1-4 hours).
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
2. Western Blot for ERα Degradation
-
Cell Culture and Treatment: Plate cells (e.g., MCF-7) and grow to 70-80% confluency. Treat with this compound (e.g., 100 nM) or vehicle (DMSO) for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Separate the protein samples on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against ERα (and a loading control like Vinculin or GAPDH) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps as in step 9.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantification: Quantify the band intensities using densitometry software and normalize the ERα signal to the loading control.
IV. Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound as a selective estrogen receptor degrader (SERD).
Caption: Crosstalk between ER, PI3K/AKT/mTOR, and CDK4/6 signaling pathways in breast cancer.
Caption: Inhibition of the JAK2/STAT5B pathway by this compound through ERα suppression.
Caption: General experimental workflow for in vitro and in vivo studies with this compound.
References
- 1. Comparative Efficacy of this compound and Fulvestrant on the Growth of Pituitary Adenoma via Blocking JAK2/STAT5B Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | Estrogen Receptor/ERR | TargetMol [targetmol.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound: An Oral Estrogen Receptor Inhibitor That Blocks the Growth of ER-Positive and ESR1 -Mutant Breast Tumors in Preclinical Models: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 11. This compound: An Oral Estrogen Receptor Inhibitor That Blocks the Growth of ER-Positive and ESR1-Mutant Breast Tumors in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparative Efficacy of this compound and Fulvestrant on the Growth of Pituitary Adenoma via Blocking JAK2/STAT5B Pathway [jcancer.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Molecular Mechanisms of Anti-Estrogen Therapy Resistance and Novel Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
AZD9496 vs. Fulvestrant: A Comparative Analysis of Estrogen Receptor Degradation Efficiency
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the estrogen receptor (ER) degradation efficiency of two selective estrogen receptor degraders (SERDs), AZD9496 and fulvestrant (B1683766). The information presented is supported by experimental data from preclinical studies to assist researchers in understanding the nuances of these two compounds.
Mechanism of Action: Targeting the Estrogen Receptor
Both this compound and fulvestrant are classified as SERDs, a class of drugs that not only antagonize the estrogen receptor but also induce its degradation.[1] This dual mechanism of action is crucial in the treatment of ER-positive breast cancers, which rely on estrogen signaling for their growth and proliferation.[1]
Fulvestrant, a steroidal analogue of estradiol, binds competitively to the estrogen receptor.[2][3] This binding disrupts receptor dimerization, prevents its nuclear localization, and ultimately leads to an unstable ER complex that is targeted for proteasomal degradation.[2][4] this compound is an orally bioavailable, nonsteroidal SERD designed to achieve the same outcome of ER antagonism and degradation.[5][6] Upon binding to the ER, this compound induces a conformational change that results in the receptor's destruction.[5]
Comparative ER Degradation Efficiency
The efficiency of ER degradation by this compound and fulvestrant has been evaluated in various preclinical models, primarily in breast cancer cell lines. While both compounds are potent ER degraders, their relative efficacy can be model-dependent.
| Parameter | This compound | Fulvestrant | Cell Line(s) | Reference(s) |
| ERα Binding IC50 | 0.82 nM | - | MCF-7 | [6] |
| ERα Downregulation IC50 | 0.14 nM | - | MCF-7 | [6] |
| ERα Antagonism IC50 | 0.28 nM | - | MCF-7 | [6] |
| ERα Degradation (qualitative) | Equal to fulvestrant | Equal to this compound | MCF-7 | [4] |
| ERα Degradation (qualitative) | 54% of fulvestrant-induced degradation | - | CAMA-1, T47D | [4] |
| ERα Half-life (t1/2) | 0.75 hours (at 100 nM) | 0.6 hours (at 100 nM) | MCF-7 | [7] |
| Effect on Progesterone (B1679170) Receptor (PR) levels | 94% decrease | 63% decrease | In vivo model | [7] |
IC50: Half-maximal inhibitory concentration.
In the widely studied ER-positive breast cancer cell line MCF-7, this compound and fulvestrant have been shown to induce equal levels of ERα degradation.[4] However, in other ER-positive cell lines such as CAMA-1 and T47D, this compound was reported to be less effective, achieving only 54% of the ERα degradation observed with fulvestrant.[4]
Kinetic studies in MCF-7 cells have provided further insight into the degradation rates. The half-life of ERα was reduced to 0.75 hours in the presence of 100 nM this compound, and to 0.6 hours with 100 nM fulvestrant, suggesting a slightly faster degradation rate for fulvestrant under these conditions.[7]
The degradation of ER has a direct impact on the expression of downstream target genes, such as the progesterone receptor (PR). In an in vivo preclinical model, this compound demonstrated a more profound downstream effect, with a 94% decrease in PR levels compared to a 63% decrease with fulvestrant.[7]
Experimental Protocols
The evaluation of ER degradation is commonly performed using a variety of molecular biology techniques. Below are detailed methodologies for key experiments cited in the comparison of this compound and fulvestrant.
Western Blotting for ERα Degradation
This technique is used to detect and quantify the amount of ERα protein in cell lysates after treatment with the compounds.
-
Cell Culture and Treatment: ER-positive breast cancer cells (e.g., MCF-7) are cultured in appropriate media. Cells are then treated with varying concentrations of this compound, fulvestrant, or a vehicle control for a specified duration (e.g., 6, 24, or 48 hours).
-
Protein Extraction: After treatment, cells are washed with phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to prevent protein degradation.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading of protein for each sample.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for ERα. After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that allows for detection.
-
Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified using densitometry software. A loading control protein (e.g., β-actin or GAPDH) is also probed to normalize for any variations in protein loading.
Cycloheximide (CHX) Chase Assay
This assay is used to determine the half-life of a protein by inhibiting new protein synthesis.
-
Cell Culture and Treatment: Cells are cultured and treated with either this compound or fulvestrant as described for the western blot.
-
Inhibition of Protein Synthesis: Cycloheximide (CHX), a protein synthesis inhibitor, is added to the cell culture medium.
-
Time-Course Collection: Cell samples are collected at various time points after the addition of CHX (e.g., 0, 1, 2, 4, 6 hours).
-
Protein Analysis: The amount of the target protein (ERα) remaining at each time point is analyzed by western blotting. The rate of disappearance of the protein band is used to calculate its half-life.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a mass spectrometry-based technique for quantitative proteomics that allows for the comparison of protein abundance between different cell populations.
-
Metabolic Labeling: Two populations of cells are cultured in media containing either "light" (normal) or "heavy" (isotope-labeled) essential amino acids (e.g., arginine and lysine).
-
Cell Treatment: Once the "heavy" amino acids are fully incorporated into the proteome of one cell population, these cells are treated with the experimental compound (e.g., this compound or fulvestrant), while the "light" cells are treated with a control.
-
Sample Pooling and Protein Digestion: The "light" and "heavy" cell populations are mixed, and the proteins are extracted and digested into peptides, typically using the enzyme trypsin.
-
Mass Spectrometry and Data Analysis: The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer can distinguish between the "light" and "heavy" peptides, and the ratio of their signal intensities provides a precise quantification of the relative abundance of each protein between the two samples.
Conclusion
Both this compound and fulvestrant are potent selective estrogen receptor degraders that effectively reduce ERα protein levels, a key therapeutic strategy in ER-positive breast cancer. While their ER degradation capabilities are comparable in some preclinical models, differences in efficiency have been observed in others, with fulvestrant showing slightly faster degradation kinetics in one study and this compound demonstrating a more potent effect on downstream signaling in another. The choice between these compounds in a research or clinical setting may depend on the specific context, including the cellular background and desired therapeutic outcome. The experimental protocols outlined in this guide provide a framework for the continued investigation and comparison of these and other ER-targeting therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life [en.bio-protocol.org]
- 5. In-Cell Western (ICW) Protocol | Rockland [rockland.com]
- 6. researchgate.net [researchgate.net]
- 7. Cycloheximide Chase Analysis of Protein Degradation in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle in ER+ Breast Cancer Models: AZD9496 vs. Tamoxifen
In the landscape of endocrine therapies for estrogen receptor-positive (ER+) breast cancer, two prominent therapeutic strategies involve selective estrogen receptor modulators (SERMs) and selective estrogen receptor degraders (SERDs). This guide provides a detailed in vivo comparison of the efficacy of AZD9496, a novel oral SERD, and tamoxifen (B1202), a long-standing SERM, based on preclinical data.
This compound is an oral nonsteroidal, small-molecule inhibitor of estrogen receptor alpha (ERα) that acts as a potent antagonist and degrader of ERα.[1][2] In contrast, tamoxifen competitively inhibits estrogen binding to its receptor, acting as an antagonist in breast tissue but exhibiting partial agonist activity in other tissues.[3][4] This fundamental difference in their mechanism of action underpins the observed differences in their in vivo efficacy, particularly in models of endocrine-sensitive and resistant breast cancer.
In Vivo Efficacy: A Comparative Analysis
Preclinical studies in xenograft models of ER+ breast cancer have demonstrated the potent anti-tumor activity of this compound. A key study directly comparing this compound and tamoxifen in an estrogen-dependent MCF-7 human breast cancer xenograft model revealed significant differences in tumor growth inhibition. In this model, daily oral administration of this compound at 5 mg/kg resulted in greater tumor growth inhibition compared to tamoxifen administered orally at 10 mg/kg daily.[3]
Furthermore, in a patient-derived xenograft model harboring a D538G ESR1 mutation, a common mechanism of acquired resistance to endocrine therapy, this compound demonstrated significant efficacy.[4] Treatment with this compound (25 mg/kg) led to a 66% tumor growth inhibition, which was substantially greater than the 28% inhibition observed with tamoxifen.[3] This suggests that this compound may be more effective than tamoxifen in tumors that have developed resistance through ESR1 mutations.
Quantitative Efficacy Data
| Parameter | This compound | Tamoxifen | Reference |
| MCF-7 Xenograft Model | |||
| Dose | 5 mg/kg, oral, daily | 10 mg/kg, oral, daily | [3] |
| Tumor Growth Inhibition | Greater than tamoxifen | - | [3] |
| ESR1-Mutant PDX Model (D538G) | |||
| Dose | 25 mg/kg, oral, daily | Not specified in direct comparison | [3] |
| Tumor Growth Inhibition | 66% | 28% | [3] |
| Uterine Agonist Activity (Rat Model) | |||
| Effect on Uterine Weight | Significant increase vs. vehicle, but significantly lower than tamoxifen | Significant increase vs. vehicle | [3] |
Experimental Protocols
MCF-7 Xenograft Model
-
Animal Model: Male Severe Combined Immunodeficient (SCID) mice were used.[3]
-
Tumor Implantation: MCF-7 human breast cancer cells were implanted subcutaneously. To support the growth of these estrogen-dependent cells, mice were supplemented with estrogen pellets.[3]
-
Drug Administration: Once tumors reached a predetermined size, mice were randomized into treatment groups. This compound was administered orally once daily at a dose of 5 mg/kg. Tamoxifen was administered orally once daily at a dose of 10 mg/kg. A vehicle control group (PEG/captisol) was also included.[3][5]
-
Efficacy Assessment: Tumor growth was monitored regularly by caliper measurements to calculate tumor volume. At the end of the study, tumors were excised and analyzed for pharmacodynamic markers, such as the expression of progesterone (B1679170) receptor (PR), an estrogen-regulated gene.[3][5]
Rat Uterine Wet Weight Assay
-
Animal Model: Immature female Han Wistar rats were used to assess the estrogenic (agonist) effects of the compounds on the uterus.[6]
-
Drug Administration: this compound and tamoxifen were administered orally once daily for three consecutive days at doses of 5 and 25 mg/kg.[6]
-
Efficacy Assessment: On the fourth day, the animals were euthanized, and their uteri were excised and weighed. An increase in uterine weight compared to the vehicle control indicates an estrogenic effect.
Visualizing the Comparison
To better understand the experimental process and the underlying biological mechanisms, the following diagrams are provided.
Caption: In vivo experimental workflow for comparing this compound and tamoxifen.
Caption: Comparative signaling pathways of Tamoxifen and this compound.
Conclusion
The preclinical in vivo data strongly suggest that this compound, a selective estrogen receptor degrader, exhibits more potent anti-tumor activity than tamoxifen, a selective estrogen receptor modulator, in both estrogen-dependent and ESR1-mutant breast cancer models.[3] The ability of this compound to induce the degradation of the estrogen receptor provides a more complete blockade of ER signaling, which may translate to improved efficacy and the potential to overcome certain forms of endocrine resistance. While both drugs show some level of uterine agonist activity, this compound appears to have a lesser effect than tamoxifen in this regard.[3] These findings highlight the potential of next-generation endocrine therapies like this compound to improve outcomes for patients with ER+ breast cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound: An Oral Estrogen Receptor Inhibitor That Blocks the Growth of ER-Positive and ESR1-Mutant Breast Tumors in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The oral selective oestrogen receptor degrader (SERD) this compound is comparable to fulvestrant in antagonising ER and circumventing endocrine resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
AZD9496: A Potent Oral SERD Overcoming Endocrine Resistance in Preclinical Models
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-tumor activity of AZD9496, an oral selective estrogen receptor degrader (SERD), with the established SERD fulvestrant (B1683766) in preclinical models of endocrine-resistant breast cancer. The data presented herein, supported by detailed experimental protocols and pathway visualizations, demonstrates the potential of this compound as a promising therapeutic agent for patients with advanced estrogen receptor-positive (ER+) breast cancer.
Executive Summary
Endocrine therapies are the cornerstone of treatment for ER+ breast cancer; however, a significant number of patients develop resistance. This compound is a novel, orally bioavailable SERD designed to overcome the limitations of existing therapies, including the intramuscular administration and incomplete ER degradation associated with fulvestrant. Preclinical studies have demonstrated that this compound effectively inhibits the growth of endocrine-sensitive and -resistant breast cancer models, including those harboring ESR1 mutations. This guide synthesizes the key findings from these studies, offering a direct comparison of this compound and fulvestrant's efficacy and mechanism of action.
Data Presentation: Head-to-Head Comparison
The following tables summarize the quantitative data from preclinical studies, highlighting the comparative efficacy of this compound and fulvestrant in various endocrine-resistant models.
Table 1: In Vitro Activity of this compound vs. Fulvestrant in ER+ Breast Cancer Cell Lines
| Compound | Target/Assay | Cell Line | IC50 (nM) | Citation |
| This compound | ERα Binding | Wild-Type | 0.82 | [1] |
| ERα Downregulation | MCF-7 | 0.14 | [1][2] | |
| ERα Antagonism | MCF-7 | 0.28 | [1] | |
| Fulvestrant | ERα Binding | Wild-Type | ~1 | [3] |
| ERα Downregulation | MCF-7 | ~0.3 | [3] | |
| ERα Antagonism | MCF-7 | ~0.5 | [3] |
Table 2: In Vivo Anti-Tumor Efficacy of this compound vs. Fulvestrant in Endocrine-Resistant Xenograft Models
| Model | Treatment | Dose & Schedule | Tumor Growth Inhibition (%) | Citation |
| MCF-7 Tamoxifen-Resistant Xenograft | This compound | 5 mg/kg, oral, daily | Significant delay in tumor growth | [4] |
| This compound | 50 mg/kg, oral, daily | Significant delay in tumor growth | [4] | |
| Fulvestrant | 5 mg/mouse, s.c., weekly | Significant delay in tumor growth | [4] | |
| ESR1-Mutant (D538G) Patient-Derived Xenograft | This compound | 25 mg/kg, oral, daily | 66% | [3] |
| Fulvestrant | 5 mg/mouse, s.c. | 59% | [3] | |
| Tamoxifen (B1202) | 10 mg/kg, oral, daily | 28% | [3] |
Table 3: Pharmacodynamic Effect of this compound vs. Fulvestrant on ER Pathway Biomarkers in Xenograft Models
| Model | Treatment | Biomarker | Modulation | Citation |
| MCF-7 Tamoxifen-Resistant Xenograft | This compound (50 mg/kg) | ER Protein Levels | Significant Reduction | [4] |
| Fulvestrant (5 mg) | ER Protein Levels | Significant Reduction | [4] | |
| ESR1-Mutant (D538G) PDX | This compound (25 mg/kg) | Progesterone Receptor (PR) Levels | 94% Decrease | [3] |
| Fulvestrant (5 mg/mouse) | Progesterone Receptor (PR) Levels | 63% Decrease | [3] |
Signaling Pathways and Mechanism of Action
Endocrine resistance in ER+ breast cancer is a complex process often driven by the activation of alternative signaling pathways that promote ER activity independent of its natural ligand, estrogen. These "escape pathways" can lead to ligand-independent ER phosphorylation and activation, rendering therapies like tamoxifen ineffective. This compound, as a potent SERD, directly targets the ER for degradation, thereby blocking both ligand-dependent and -independent signaling.
Caption: ER signaling can be activated ligand-independently via growth factor pathways.
This compound effectively counteracts these resistance mechanisms by inducing the degradation of the ER protein. This process is mediated by the proteasome, a cellular machinery responsible for protein degradation.
Caption: this compound binds to ER, leading to its proteasomal degradation.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the inhibitory effect of compounds on the proliferation of breast cancer cell lines.
Caption: Workflow for assessing cell viability using the MTT assay.
Protocol:
-
Cell Seeding: Seed breast cancer cells (e.g., MCF-7, T47D, or their endocrine-resistant derivatives) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound and fulvestrant in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
In Vivo Xenograft Model of Endocrine Resistance
This protocol describes the establishment and use of a tamoxifen-resistant MCF-7 xenograft model to evaluate the anti-tumor efficacy of this compound and fulvestrant.
Caption: Workflow for in vivo efficacy studies in endocrine-resistant models.
Protocol:
-
Cell Implantation: Subcutaneously inject 5 x 10^6 tamoxifen-resistant MCF-7 cells mixed with Matrigel into the flank of female ovariectomized nude mice supplemented with an estrogen pellet.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements twice weekly.
-
Randomization: When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups.
-
Treatment Administration: Administer this compound orally (e.g., 5-50 mg/kg, daily) and fulvestrant subcutaneously (e.g., 5 mg/mouse, weekly). A vehicle control group should be included.
-
Efficacy Evaluation: Measure tumor volumes and body weights twice weekly to assess anti-tumor efficacy and toxicity.
-
Study Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specified treatment duration.
-
Tissue Collection: At the end of the study, tumors are excised for pharmacodynamic analysis, such as Western blotting for ER and PR levels.
Western Blot Analysis of ERα Degradation
This protocol is used to quantify the degradation of the estrogen receptor alpha (ERα) protein in response to treatment with this compound and fulvestrant.
Protocol:
-
Cell Lysis: Treat endocrine-resistant breast cancer cells with this compound, fulvestrant, or vehicle for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 4-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against ERα (e.g., at a 1:1000 dilution) overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., at a 1:5000 dilution) for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Quantification: Quantify the band intensities using densitometry software and normalize the ERα signal to the loading control.
Conclusion
The preclinical data presented in this guide strongly support the potent anti-tumor activity of this compound in endocrine-resistant breast cancer models. This compound demonstrates superior or comparable efficacy to fulvestrant in inhibiting tumor growth and degrading the estrogen receptor, particularly in models with acquired resistance and ESR1 mutations. Its oral bioavailability represents a significant advantage over the intramuscular administration of fulvestrant. These findings provide a solid rationale for the continued clinical development of this compound as a valuable therapeutic option for patients with advanced ER+ breast cancer that has become resistant to standard endocrine therapies.
References
A Head-to-Head Battle in Breast Cancer Treatment: AZD9496 vs. Fulvestrant in Gene Expression Regulation
For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of the oral selective estrogen receptor degrader (SERD) AZD9496 and the established intramuscular SERD fulvestrant (B1683766), with a focus on their impact on gene expression in preclinical breast cancer models. This report synthesizes available experimental data to provide a clear comparison of their mechanisms and efficacy at the molecular level.
Both this compound and fulvestrant are potent antagonists of the estrogen receptor (ER), a key driver in the majority of breast cancers. Their primary mechanism of action involves not only blocking the receptor but also targeting it for degradation, thereby shutting down estrogen-dependent signaling pathways that promote tumor growth. While fulvestrant has been a clinical mainstay, the development of orally bioavailable SERDs like this compound aims to improve upon its pharmacokinetic limitations. This comparison delves into how their effects on gene expression compare, providing insights into their respective potencies and potential clinical implications.
Comparative Analysis of Gene Expression Changes
Studies in various estrogen receptor-positive (ER+) breast cancer models, including the widely used MCF-7 cell line and its xenograft derivatives, have demonstrated that both this compound and fulvestrant effectively suppress the transcription of estrogen-responsive genes.[1][2] The downregulation of classic ER target genes such as the progesterone (B1679170) receptor (PGR) and trefoil factor 1 (TFF1, also known as pS2) is a hallmark of their activity.[1][3]
While both drugs exhibit a similar overall pattern of gene modulation, some studies suggest differences in the magnitude and scope of their effects. For instance, in tamoxifen-resistant MCF-7 xenografts, both this compound and fulvestrant were found to significantly modulate a panel of 45 ER-regulated genes. Notably, both drugs led to the downregulation of RET, TFF1, TFF3, and PGR, and the upregulation of KCNN4.[3] However, in some contexts, this compound has been reported to induce a more potent downregulation of ER target genes, which may be attributed to its distinct pharmacokinetic profile as an oral agent.[4]
A key study utilizing a Human Transcriptome Array on MCF-7 xenograft tumors treated with this compound and fulvestrant revealed a broad downregulation of estrogen-responsive genes by both agents, confirming their on-target activity in vivo.[4]
Below is a summary of the reported effects of this compound and fulvestrant on key ER-regulated genes.
| Gene | Drug | Model System | Observed Effect on Expression | Reference |
| PGR (Progesterone Receptor) | This compound | MCF-7 Xenograft (Tamoxifen-Resistant) | Downregulation | [3] |
| Fulvestrant | MCF-7 Xenograft (Tamoxifen-Resistant) | Downregulation | [3] | |
| TFF1 (pS2) | This compound | MCF-7 Xenograft (Tamoxifen-Resistant) | Downregulation | [3] |
| Fulvestrant | MCF-7 Xenograft (Tamoxifen-Resistant) | Downregulation | [3] | |
| RET | This compound | MCF-7 Xenograft (Tamoxifen-Resistant) | Downregulation | [3] |
| Fulvestrant | MCF-7 Xenograft (Tamoxifen-Resistant) | Downregulation | [3] | |
| TFF3 | This compound | MCF-7 Xenograft (Tamoxifen-Resistant) | Downregulation | [3] |
| Fulvestrant | MCF-7 Xenograft (Tamoxifen-Resistant) | Downregulation | [3] | |
| KCNN4 | This compound | MCF-7 Xenograft (Tamoxifen-Resistant) | Upregulation | [3] |
| Fulvestrant | MCF-7 Xenograft (Tamoxifen-Resistant) | Upregulation | [3] | |
| Estrogen-Responsive Genes (various) | This compound | MCF-7 Xenograft | Downregulation | [4] |
| Fulvestrant | MCF-7 Xenograft | Downregulation | [4] |
Signaling Pathway and Mechanism of Action
This compound and fulvestrant share a common mechanism of action targeting the estrogen receptor signaling pathway. As SERDs, they bind to the ERα, inducing a conformational change that inhibits its normal function and promotes its degradation by the proteasome. This dual action effectively ablates the cellular pool of ERα, thereby preventing the transcription of estrogen-responsive genes that are critical for the proliferation and survival of ER+ breast cancer cells.
Experimental Protocols
The following methodologies are representative of the key experiments cited in the comparative analysis of this compound and fulvestrant.
In Vivo Xenograft Studies for Gene Expression Analysis
-
Animal Model: Female BALB/c nude mice are typically used.
-
Cell Line and Implantation: MCF-7 human breast cancer cells are implanted subcutaneously. Tumor growth is often supported by the implantation of an estrogen pellet.
-
Drug Administration:
-
Treatment Duration: Short-term treatment is often employed for gene expression studies, typically lasting for 3 to 10 days.[3][4]
-
Sample Collection: Tumors are harvested at a specified time point after the final dose (e.g., 24 hours) and flash-frozen or stored in a stabilizing solution for subsequent RNA extraction.[4]
-
Gene Expression Analysis:
-
Microarray: Total RNA is extracted from tumor tissue, and its quality is assessed. The RNA is then processed and hybridized to a microarray platform, such as the Human Transcriptome Array 2.0, to analyze global gene expression changes.[4]
-
RNA Profiling: For a targeted approach, RNA is extracted and subjected to analysis of a specific panel of genes, for example, using quantitative real-time PCR (qRT-PCR) or a custom gene expression panel.[3]
-
Experimental Workflow for In Vivo Gene Expression Analysis
Conclusion
Both this compound and fulvestrant demonstrate robust activity in suppressing estrogen receptor-driven gene expression, a critical factor in their anti-tumor efficacy. As an oral SERD, this compound presents a promising alternative to intramuscular fulvestrant, with preclinical data suggesting at least comparable, and in some instances, more potent effects on the downregulation of key ER target genes. The choice between these agents in future clinical applications may be guided by their differing pharmacokinetic profiles, patient convenience, and further head-to-head clinical trial data. The ongoing development of oral SERDs represents a significant advancement in endocrine therapy for ER+ breast cancer, with the potential to improve patient outcomes.
References
- 1. Comparative Efficacy of this compound and Fulvestrant on the Growth of Pituitary Adenoma via Blocking JAK2/STAT5B Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fulvestrant as a reference antiestrogen and estrogen receptor (ER) degrader in preclinical studies: treatment dosage, efficacy, and implications on development of new ER-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The oral selective oestrogen receptor degrader (SERD) this compound is comparable to fulvestrant in antagonising ER and circumventing endocrine resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
assessing the superiority of AZD9496 over current endocrine therapies
A Comparative Analysis of AZD9496 and Current Endocrine Therapies in ER-Positive Breast Cancer
Introduction
This compound is an investigational, orally bioavailable, nonsteroidal selective estrogen receptor degrader (SERD) designed to antagonize and downregulate the estrogen receptor α (ERα).[1][2][3] It represents a potential advancement over existing endocrine therapies for ER-positive breast cancer, particularly in overcoming resistance mechanisms and offering a more convenient oral administration route compared to the intramuscular injections required for fulvestrant (B1683766).[1][4] This guide provides a detailed comparison of this compound with current standard-of-care endocrine therapies, namely fulvestrant and tamoxifen (B1202), based on available preclinical and clinical data.
Mechanism of Action
Endocrine therapies for ER-positive breast cancer primarily function by disrupting the ER signaling pathway. However, their mechanisms differ significantly.
-
This compound and Fulvestrant (SERDs): These agents bind to ERα, inducing a conformational change that leads to the degradation of the receptor via the 26S proteasomal pathway.[1][3] This dual action of antagonism and degradation effectively blocks ER-mediated signaling.[5][6]
-
Tamoxifen (SERM): As a selective estrogen receptor modulator, tamoxifen acts as an antagonist in breast tissue but can have partial agonist effects in other tissues, such as the endometrium.[1][7] It competes with estrogen for binding to ERα, thereby inhibiting downstream signaling, but it does not induce significant receptor degradation.[1]
Signaling Pathway Diagram
Caption: Mechanism of action of this compound, Fulvestrant, and Tamoxifen on the ER signaling pathway.
Preclinical Efficacy
A substantial body of preclinical research has compared the in vitro and in vivo activity of this compound with fulvestrant and tamoxifen across various breast cancer models.
In Vitro Studies
In cell-based assays, this compound has demonstrated potent ERα antagonism and degradation.[2] Its activity is comparable to fulvestrant in inhibiting the growth of endocrine-sensitive breast cancer cell lines, and both SERDs are generally more potent than tamoxifen or estrogen deprivation alone.[8] Notably, this compound retains activity in models of acquired resistance to tamoxifen and estrogen deprivation.[5][8]
| Parameter | This compound | Fulvestrant | Tamoxifen | Reference |
| ERα Binding (IC50) | 0.82 nM | - | - | [2] |
| ERα Downregulation (IC50) | 0.14 nM | - | - | [2] |
| ERα Antagonism (IC50) | 0.28 nM | - | - | [2] |
| MCF-7 Cell Growth Inhibition | Potent | Similar to this compound | Less potent than SERDs | [8] |
| T47D Cell Growth Inhibition | Potent | Similar to this compound | Less potent than SERDs | [8] |
In Vivo Xenograft Studies
In vivo studies using xenograft models have consistently shown the anti-tumor activity of this compound. In the estrogen-dependent MCF-7 xenograft model, significant tumor growth inhibition was observed at doses as low as 0.5 mg/kg.[1] When compared directly, orally administered this compound showed tumor growth inhibition comparable to or greater than fulvestrant.[1]
| Model | Treatment | Dosage | Tumor Growth Inhibition | Progesterone Receptor (PR) Reduction | Reference |
| MCF-7 Xenograft | This compound | 25 mg/kg (oral, daily) | 66% | 94% | [1] |
| Fulvestrant | 5 mg/mouse (s.c., 3x weekly) | 59% | 63% | [1] | |
| Tamoxifen | 10 mg/kg (oral, daily) | 28% | - (PR levels increased) | [1] | |
| MCF7 TamR Xenograft | This compound | 50 mg/kg | Delayed tumor progression | Reduced ER levels | [8] |
| Fulvestrant | 5 mg/mouse | Delayed tumor progression | Reduced ER levels | [8] | |
| Tamoxifen | - | Less effective | - | [8] |
This compound is also effective against models with ESR1 mutations, which are a known mechanism of acquired resistance to aromatase inhibitors.[1] In a patient-derived xenograft (PDX) model harboring a D538G ESR1 mutation, this compound inhibited tumor growth.[1]
Clinical Data Comparison
Clinical studies have sought to translate the promising preclinical findings into patient benefits. The primary clinical comparison has been with fulvestrant.
Presurgical "Window-of-Opportunity" Study (NCT03236974)
This randomized, open-label study compared the pharmacodynamic effects of this compound versus fulvestrant in postmenopausal women with newly diagnosed, treatment-naïve ER+/HER2- primary breast cancer.[9][10]
| Parameter | This compound (250 mg twice daily) | Fulvestrant (500 mg) | P-value (this compound superiority) | Reference |
| ER H-Score Reduction | 24% | 36% | 0.86 | [9][10] |
| PR H-Score Reduction | 33.3% | 68.7% | 0.97 | [9][10] |
| Ki-67 Level Reduction | 39.9% | 75.4% | 0.98 | [9][10] |
Phase I Study (NCT02248090)
A first-in-human, dose-escalation and expansion study evaluated the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of this compound in heavily pretreated women with ER+/HER2- advanced breast cancer.[11][12]
-
Tolerability: The most common causally related adverse events were diarrhea, fatigue, and nausea.[11][12]
-
Activity: One patient had a confirmed partial response, and six patients experienced prolonged disease stabilization (progression-free survival >52 weeks), including three with an ESR1 mutation.[9][11]
Experimental Protocols
In Vivo Xenograft Tumor Growth Inhibition Study
-
Model: Ovariectomized nude mice are implanted with ER-positive breast cancer cells (e.g., MCF-7). Estrogen pellets are typically implanted to stimulate tumor growth.[6]
-
Treatment: Once tumors reach a specified volume (e.g., 3 mm in diameter), mice are randomized into treatment arms.[13]
-
This compound: Administered orally (p.o.) by gavage, typically once daily (q.d.). Doses can range from 0.1 mg/kg to 50 mg/kg.[1][8][13]
-
Fulvestrant: Administered subcutaneously (s.c.) or intramuscularly (i.m.).[1][13]
-
Tamoxifen: Administered orally by gavage.[1]
-
Control: Vehicle control is administered via the same route as the test articles.
-
-
Monitoring: Tumor volume is measured regularly (e.g., weekly) with calipers.[8]
-
Endpoint: The study concludes when tumors reach a predetermined maximum size or after a fixed duration. Tumors are then often excised for biomarker analysis (e.g., Western blot for ER and PR levels).[13]
Caption: General experimental workflow for in vivo xenograft studies.
Presurgical Window-of-Opportunity Biomarker Study
-
Patient Population: Postmenopausal women with newly diagnosed, operable ER+/HER2- primary breast cancer.[14]
-
Biopsy: A baseline tumor biopsy is taken at diagnosis for biomarker analysis (ER, PR, Ki-67).[15]
-
Randomization: Patients are randomized to receive either this compound (e.g., 250 mg twice daily) or fulvestrant (500 mg i.m.).[14]
-
Treatment Window: Patients receive the assigned treatment for a short duration before scheduled surgery (e.g., 5-14 days).[14]
-
Second Biopsy: A second tumor sample is obtained during the definitive surgery.[14]
-
Analysis: Biomarker levels (ER, PR, Ki-67) in the post-treatment surgical sample are compared to the pre-treatment diagnostic biopsy to assess the pharmacodynamic effect of the drug.[9]
Summary and Conclusion
This compound is a potent, oral SERD that has demonstrated significant anti-tumor activity in preclinical models of ER-positive breast cancer, including those with acquired resistance. Its oral bioavailability is a key potential advantage over the intramuscular administration of fulvestrant.[1][11]
-
Superiority over Tamoxifen: Preclinical data suggest this compound is superior to tamoxifen in inhibiting the growth of ER-positive cell lines and xenografts, particularly in its ability to degrade the estrogen receptor.[1]
-
Comparison with Fulvestrant: Preclinically, this compound shows efficacy that is at least comparable, and in some contexts superior, to fulvestrant.[1] However, a clinical head-to-head pharmacodynamic study did not demonstrate superiority for this compound at the dose tested, indicating that dose and schedule are critical factors for optimizing its clinical activity.[9][10]
While this compound has shown promise, particularly for patients with ESR1 mutations and as a more convenient oral therapy, further clinical trials are necessary to definitively establish its superiority over current endocrine therapies in improving patient outcomes such as progression-free and overall survival. The development of oral SERDs like this compound remains a high priority in endocrine therapy research.[11]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Facebook [cancer.gov]
- 4. This compound: An Oral Estrogen Receptor Inhibitor That Blocks the Growth of ER-Positive and ESR1-Mutant Breast Tumors in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The oral selective oestrogen receptor degrader (SERD) this compound is comparable to fulvestrant in antagonising ER and circumventing endocrine resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The oral selective oestrogen receptor degrader (SERD) this compound is comparable to fulvestrant in antagonising ER and circumventing endocrine resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. A Randomized, Open-label, Presurgical, Window-of-Opportunity Study Comparing the Pharmacodynamic Effects of the Novel Oral SERD this compound with Fulvestrant in Patients with Newly Diagnosed ER+ HER2- Primary Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. A First-in-Human Study of the New Oral Selective Estrogen Receptor Degrader this compound for ER+/HER2- Advanced Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparative Efficacy of this compound and Fulvestrant on the Growth of Pituitary Adenoma via Blocking JAK2/STAT5B Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. hra.nhs.uk [hra.nhs.uk]
Validating AZD9496's Potency Against Diverse ESR1 Mutations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of AZD9496 (camizestrant), a next-generation oral selective estrogen receptor degrader (SERD), against other SERDs in preclinical models of estrogen receptor-positive (ER+) breast cancer harboring various ESR1 mutations. The emergence of these mutations is a key mechanism of acquired resistance to endocrine therapies, making the development of potent and broadly active SERDs a critical area of research.
Comparative Efficacy of SERDs Against ESR1 Mutations
This compound has demonstrated potent, dose-dependent anti-tumor activity in preclinical models, including those with clinically relevant ESR1 mutations that confer resistance to standard endocrine therapies.[1][2][3] This section summarizes the in vitro activity of this compound in comparison to other SERDs against wild-type (WT) and mutant estrogen receptors.
| Compound | Target | IC50 (nM) |
| This compound | ERα WT LBD Binding | 0.2 |
| ERα D538G LBD Binding | 0.5 | |
| ERα Y537S LBD Binding | 0.6 | |
| MCF-7 Cell Growth (WT) | 0.04 | |
| MCF-7 Y537S Cell Growth | ~0.4 (significantly more potent than fulvestrant) | |
| Fulvestrant (B1683766) | ERα WT LBD Binding | 1.6 |
| ERα D538G LBD Binding | 3.3 | |
| ERα Y537S LBD Binding | 3.8 | |
| MCF-7 Cell Growth (WT) | 0.1 | |
| MCF-7 Y537S Cell Growth | ~0.4 (requires higher concentrations for inhibition) | |
| Elacestrant (B1663853) | ERα WT | Potent inhibition |
| ESR1 Mutant Models | Effective growth inhibition | |
| Giredestrant (B1649318) | ERα WT | Potent antagonist and degrader |
| ESR1 Y537S Mutant PDX Model | Induces tumor regression | |
| Amcenestrant (B610687) | ERα WT | Potent antagonist and degrader |
| ESR1 Mutant Tumors | Demonstrates antitumor activity |
Note: IC50 values are sourced from multiple preclinical studies and may vary based on experimental conditions. Data for elacestrant, giredestrant, and amcenestrant against specific mutations are less consistently reported in a comparative format.
Preclinical evidence suggests that while fulvestrant's potency is reduced against certain ESR1 mutations, this compound maintains significant activity.[1] For instance, in cell proliferation assays, higher concentrations of fulvestrant are required to inhibit the growth of cells expressing the Y537S mutation compared to wild-type cells. In contrast, this compound demonstrates superior potency against this and other resistant mutations.[4] Studies on other oral SERDs like elacestrant and giredestrant also show their efficacy in ESR1-mutant models, highlighting the therapeutic potential of this drug class.[5][6][7]
Experimental Protocols
This section details the methodologies for key experiments used to validate the activity of this compound and other SERDs against ESR1 mutations.
Cell Viability Assay (MTT/Resazurin-based)
This assay determines the concentration of a drug required to inhibit the proliferation of cancer cells by 50% (IC50).
Materials:
-
ER+ breast cancer cell lines (e.g., MCF-7, T47D) with wild-type or engineered ESR1 mutations.
-
Complete growth medium (e.g., DMEM with 10% FBS).
-
SERDs (this compound, fulvestrant, etc.) dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin (B115843) sodium salt.
-
Solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the SERDs. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 3-5 days at 37°C in a 5% CO2 incubator.
-
Addition of Viability Reagent:
-
MTT: Add MTT solution to each well and incubate for 2-4 hours. Then, add solubilization solution to dissolve the formazan (B1609692) crystals.
-
Resazurin: Add resazurin solution and incubate for 1-4 hours.
-
-
Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Western Blot Analysis for ERα Degradation
This technique is used to quantify the degradation of the estrogen receptor alpha (ERα) protein following treatment with SERDs.
Materials:
-
ER+ breast cancer cell lines (e.g., T47D, MCF-7).
-
SERDs for treatment.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-ERα, anti-β-actin (loading control).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Treatment and Lysis: Treat cells with SERDs for the desired time, then lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the ERα signal to the loading control to determine the extent of degradation.
In Vivo Xenograft Models
Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models are used to evaluate the anti-tumor efficacy of SERDs in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice).
-
ER+ breast cancer cells (e.g., MCF-7 with engineered ESR1 mutations) or patient tumor fragments.
-
Matrigel (for cell line injection).
-
Estrogen pellets for hormone-dependent models.
-
SERDs formulated for oral gavage or injection.
-
Calipers for tumor measurement.
Procedure:
-
Tumor Implantation:
-
CDX: Subcutaneously inject a suspension of cancer cells mixed with Matrigel into the flank of the mice.
-
PDX: Surgically implant a small fragment of a patient's tumor subcutaneously.
-
-
Hormone Supplementation: For estrogen-dependent models, implant a slow-release estrogen pellet.
-
Tumor Growth and Treatment: Allow tumors to reach a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups. Administer the SERDs and vehicle control according to the desired schedule.
-
Tumor Measurement: Measure tumor volume with calipers 2-3 times per week.
-
Endpoint and Analysis: At the end of the study (based on tumor size or a predetermined time point), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting for biomarker modulation).
Signaling Pathways and Mechanisms of Action
The estrogen receptor signaling pathway plays a crucial role in the proliferation of ER+ breast cancer. ESR1 mutations lead to a constitutively active receptor, driving estrogen-independent tumor growth and resistance to aromatase inhibitors.
Caption: ER signaling in wild-type, ESR1 mutant cells, and the mechanism of SERDs.
Selective Estrogen Receptor Degraders (SERDs) like this compound work by binding to both wild-type and mutant estrogen receptors. This binding induces a conformational change in the receptor, targeting it for proteasomal degradation. By eliminating the ERα protein, SERDs effectively shut down both estrogen-dependent and -independent signaling pathways, thereby inhibiting the growth of resistant tumors.
Experimental Workflow
The validation of a novel SERD's activity against ESR1 mutations follows a structured preclinical workflow, from in vitro characterization to in vivo efficacy studies.
Caption: A typical experimental workflow for validating a SERD's activity.
This comprehensive approach ensures a thorough evaluation of a compound's potential to overcome endocrine resistance driven by ESR1 mutations, paving the way for clinical development and ultimately providing new therapeutic options for patients with advanced breast cancer.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound: An Oral Estrogen Receptor Inhibitor That Blocks the Growth of ER-Positive and ESR1-Mutant Breast Tumors in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activating ESR1 mutations differentially impact the efficacy of ER antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Giredestrant reverses progesterone hypersensitivity driven by estrogen receptor mutations in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ESR1 Gene Mutations and Liquid Biopsy in ER-Positive Breast Cancers: A Small Step Forward, a Giant Leap for Personalization of Endocrine Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Resistance Between AZD9496 and Other SERDs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the oral Selective Estrogen Receptor Degrader (SERD) AZD9496 with other SERDs, primarily fulvestrant (B1683766), focusing on the critical aspect of cross-resistance in breast cancer models. The information presented is supported by experimental data from preclinical studies to aid in understanding the nuances of their mechanisms of action and clinical potential.
Executive Summary
This compound is an oral SERD designed to overcome the limitations of fulvestrant, which is administered via intramuscular injection and possesses suboptimal pharmacokinetic properties. Both this compound and fulvestrant function by binding to the estrogen receptor (ER), leading to its degradation and subsequent inhibition of ER signaling. Preclinical studies have demonstrated that this compound is comparable to fulvestrant in its ability to antagonize and degrade ER in both endocrine-sensitive and resistant breast cancer models.[1][2][3] However, a key finding is the evidence of cross-resistance between the two agents.[1][4] Fulvestrant-resistant models have shown resistance to this compound, suggesting that the mechanisms of resistance to these SERDs may overlap.[1][4] This guide delves into the quantitative data and experimental methodologies from these pivotal cross-resistance studies.
Quantitative Data Comparison
The following tables summarize the key quantitative data from comparative studies of this compound and fulvestrant.
Table 1: In Vitro Activity of this compound vs. Fulvestrant in ER-Positive Breast Cancer Cells [2]
| Parameter | This compound (IC50, nmol/L) | Fulvestrant (IC50, nmol/L) | Cell Line | Notes |
| ERα Binding | 0.82 | 0.8 | MCF-7 | Competitive binding assay. |
| ERα Downregulation | 0.14 | 0.06 | MCF-7 | Measured by Western blot. |
| ERα Antagonism | 0.04 | 0.04 | MCF-7 | ERE-luciferase reporter assay. |
| Cell Proliferation | 0.04 | Not specified | MCF-7 | - |
| ERα Binding (Y537S mutant) | 2.1 | 1.8 | - | In vitro binding to mutant LBDs. |
| ERα Binding (D538G mutant) | 1.5 | 1.2 | - | In vitro binding to mutant LBDs. |
Table 2: In Vivo Efficacy of this compound vs. Fulvestrant in Breast Cancer Xenograft Models [2]
| Model | Treatment | Dosing | Tumor Growth Inhibition (%) | Notes |
| MCF-7 Xenograft | This compound | 5 mg/kg, oral, daily | >75% | Compared to vehicle control. |
| Fulvestrant | 5 mg/mouse, s.c., 3x/week | ~60% | Compared to vehicle control. | |
| Tamoxifen | 10 mg/kg, oral, daily | ~30% | Compared to vehicle control. | |
| ESR1-mutant PDX | This compound | 25 mg/kg, oral, daily | 66% | Patient-derived xenograft with D538G mutation. |
| Fulvestrant | 5 mg/mouse, s.c. | 59% | Patient-derived xenograft with D538G mutation. | |
| Tamoxifen | Not specified | 28% | Patient-derived xenograft with D538G mutation. | |
| Estrogen-Deprived | This compound | Not specified | Tumor Regressions | HCC-1428 LTED model. |
| Fulvestrant | Not specified | Tumor Regressions | HCC-1428 LTED model. | |
| Tamoxifen-Resistant | This compound | Not specified | Delayed Tumor Growth | MCF-7 TamR model. |
| Fulvestrant | Not specified | Delayed Tumor Growth | MCF-7 TamR model. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are outlined below.
Cell Viability Assay
To assess the anti-proliferative effects of this compound and other SERDs, a standard cell viability assay is performed.
-
Cell Culture: ER-positive breast cancer cell lines (e.g., MCF-7, T47D) and their endocrine-resistant derivatives are cultured in phenol (B47542) red-free medium supplemented with charcoal-stripped fetal bovine serum to remove exogenous estrogens.
-
Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound, fulvestrant, or other comparators.
-
Incubation: Cells are incubated for a period of 5-7 days.
-
Viability Assessment: Cell viability is measured using a commercially available reagent such as PrestoBlue or MTT. The fluorescence or absorbance is read using a plate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.
Western Blot Analysis for ERα Degradation
This protocol is used to quantify the degradation of the estrogen receptor alpha (ERα) protein following treatment with SERDs.
-
Cell Lysis: Cells are treated with this compound or fulvestrant for a specified time (e.g., 24 hours). After treatment, cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with a primary antibody against ERα overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. A loading control, such as β-actin or GAPDH, is used to normalize the ERα protein levels.
-
Quantification: The intensity of the protein bands is quantified using densitometry software.
In Vivo Xenograft Studies
Xenograft models are crucial for evaluating the in vivo efficacy of SERDs in both endocrine-sensitive and resistant settings.
-
Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are used. For studies involving estrogen-dependent tumors, mice are typically ovariectomized and supplemented with estradiol (B170435) pellets.
-
Tumor Implantation: ER-positive breast cancer cells (e.g., MCF-7) or fragments from patient-derived xenografts (PDXs) are subcutaneously implanted into the flank of the mice. For endocrine-resistant models, tamoxifen-resistant or estrogen-deprived cell lines are used.[1]
-
Treatment: Once tumors reach a palpable size (e.g., 150-200 mm³), mice are randomized into treatment groups. This compound is administered orally, while fulvestrant is given via subcutaneous or intramuscular injection.[2]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Pharmacodynamic Analysis: At the end of the study, tumors are excised for pharmacodynamic biomarker analysis, such as Western blotting for ERα and its downstream targets (e.g., progesterone (B1679170) receptor).
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the vehicle control group. Statistical significance is determined using appropriate statistical tests.
Signaling Pathways and Resistance Mechanisms
The primary mechanism of action for SERDs like this compound and fulvestrant is the degradation of the estrogen receptor, which disrupts ER-mediated signaling. However, resistance can emerge through various mechanisms.
Estrogen Receptor Signaling Pathway
The following diagram illustrates the canonical ER signaling pathway and the points of intervention for SERDs.
Caption: Simplified Estrogen Receptor signaling pathway and SERD intervention.
Experimental Workflow for Cross-Resistance Study
This diagram outlines a typical experimental workflow to investigate cross-resistance between this compound and fulvestrant.
Caption: Workflow for evaluating cross-resistance to this compound in fulvestrant-resistant models.
Logical Relationship of SERD Action and Resistance
This diagram illustrates the logical flow from SERD administration to the potential outcomes of sensitivity and resistance.
Caption: Logical flow of SERD action leading to tumor inhibition or resistance.
Conclusion
The available preclinical data indicate that while this compound offers the advantage of oral bioavailability, it exhibits a similar efficacy and resistance profile to fulvestrant. The observed cross-resistance between these two SERDs is a critical consideration for clinical development and patient stratification.[1][4] Tumors that have developed resistance to fulvestrant are likely to be resistant to this compound, suggesting that alternative therapeutic strategies targeting different pathways may be necessary for this patient population. Further research into the specific molecular mechanisms driving this cross-resistance is warranted to develop novel therapies that can overcome this challenge.
References
- 1. The oral selective oestrogen receptor degrader (SERD) this compound is comparable to fulvestrant in antagonising ER and circumventing endocrine resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
Crystallographic Validation of AZD9496's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selective estrogen receptor degrader (SERD) AZD9496 with other oral SERDs, focusing on the crystallographic validation of its mechanism of action. The information presented is supported by experimental data to offer an objective analysis for research and drug development professionals.
Mechanism of Action of this compound
This compound is an orally bioavailable, non-steroidal SERD designed to target the estrogen receptor-alpha (ERα), a key driver in the majority of breast cancers.[1] Its mechanism of action involves a dual approach: it competitively binds to the ligand-binding domain (LBD) of ERα, acting as a pure antagonist, and it induces the subsequent degradation of the ERα protein.[1][2] This degradation is mediated by the proteasome pathway, effectively depleting the cancer cells of the receptor that fuels their growth and proliferation. This dual action makes this compound a potent inhibitor of ERα signaling.
The crystallographic structure of this compound in complex with the ERα LBD provides a detailed molecular understanding of its antagonist activity. The binding of this compound induces a conformational change in the receptor that prevents its dimerization and interaction with coactivator proteins, which are essential for transcriptional activation. This structural insight confirms that this compound locks the receptor in an inactive state, thereby inhibiting the transcription of estrogen-responsive genes.
Comparative Performance Data
The following tables summarize the in vitro potency and crystallographic data for this compound and a selection of other oral SERDs, providing a basis for performance comparison.
Table 1: In Vitro Potency of Oral Selective Estrogen Receptor Degraders (SERDs)
| Compound | ERα Binding Affinity (IC50/Ki, nM) | ERα Degradation (EC50/IC50, nM) | MCF-7 Cell Proliferation Inhibition (EC50/IC50, nM) |
| This compound | 0.82 (IC50)[2], 0.33 (Kd) | 0.14 (IC50)[2][3] | 0.04 (EC50)[4] |
| Elacestrant (RAD1901) | 48 (IC50 for ERα)[5] | 0.6 (EC50)[5] | 0.004 (EC50)[5] |
| Giredestrant (GDC-9545) | 0.05 (IC50, antagonist)[6] | Data not specified | Superior to fulvestrant[6] |
| Brilanestrant (GDC-0810) | 6.1 (IC50 for ERα)[7][8][9] | 0.7 (EC50)[7][8][9] | 2.5 (IC50)[7][8][9] |
| Fulvestrant (ICI 182,780) | 0.94 (IC50)[10] | Degradation confirmed, specific EC50 not consistently reported | 0.29 (IC50)[10] |
Table 2: Crystallographic Data for Oral SERDs Bound to ERα Ligand-Binding Domain
| Compound | PDB ID | Resolution (Å) |
| This compound | 5ACC | 1.88 |
| Elacestrant (RAD1901) | 7TE7 | 1.85 |
| Giredestrant (GDC-9545) | 7MSA | 2.24 |
| Fulvestrant | 6WOK | 2.31 |
| Brilanestrant (GDC-0810) | Not Publicly Available | - |
Experimental Protocols
Crystallography of this compound in Complex with ERα Ligand-Binding Domain
The following protocol is a summarized representation based on the methodologies described in the associated publications.
1. Protein Expression and Purification: The human ERα ligand-binding domain (amino acids 302-552) was expressed in E. coli. The protein was purified using a series of chromatography steps, including affinity and size-exclusion chromatography, to ensure high purity.
2. Crystallization: The purified ERα LBD was concentrated and incubated with a molar excess of this compound. Crystallization was achieved using the vapor diffusion method, where the protein-ligand complex was mixed with a reservoir solution containing precipitants. Crystals typically appeared within a few days to a week.
3. Data Collection and Processing: X-ray diffraction data were collected from cryo-cooled crystals at a synchrotron source. The diffraction images were processed and scaled using specialized software to determine the unit cell parameters and space group, and to integrate the reflection intensities.
4. Structure Determination and Refinement: The crystal structure was solved by molecular replacement using a previously determined ERα structure as a search model. The initial model was then refined against the experimental diffraction data. Manual model building and the addition of the ligand and water molecules were performed in iterative cycles until the model converged with good stereochemistry and agreement with the electron density maps. The final structure was validated and deposited in the Protein Data Bank (PDB) with the accession code 5ACC.
MCF-7 Cell Proliferation Assay
1. Cell Culture: MCF-7 human breast cancer cells, which are ER-positive, were cultured in a suitable medium supplemented with fetal bovine serum and antibiotics.
2. Assay Setup: Cells were seeded in 96-well plates and allowed to attach overnight. The medium was then replaced with a steroid-depleted medium to minimize the influence of endogenous estrogens.
3. Compound Treatment: Cells were treated with a serial dilution of the test compounds (this compound or other SERDs) for a specified period, typically 5-7 days. A vehicle control (e.g., DMSO) and a positive control (e.g., estradiol) were included.
4. Proliferation Measurement: Cell proliferation was assessed using a colorimetric or fluorometric assay that measures cell viability, such as the WST-1 or CellTiter-Glo assay. The absorbance or fluorescence was read using a plate reader.
5. Data Analysis: The results were expressed as a percentage of the vehicle control, and the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) was calculated by fitting the data to a dose-response curve.
Visualizations
Caption: Mechanism of action of this compound in an estrogen receptor-positive cancer cell.
Caption: Experimental workflow for the crystallographic validation of this compound.
References
- 1. Facebook [cancer.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Comparative Efficacy of this compound and Fulvestrant on the Growth of Pituitary Adenoma via Blocking JAK2/STAT5B Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medkoo.com [medkoo.com]
- 10. selleckchem.com [selleckchem.com]
A Preclinical Head-to-Head: A Comparative Analysis of AZD9496 and AZD9833 (Camizestrant) in ER-Positive Breast Cancer Models
For researchers, scientists, and drug development professionals, this guide provides a comprehensive side-by-side analysis of the preclinical data for two selective estrogen receptor degraders (SERDs), AZD9496 and AZD9833 (camizestrant). This document summarizes key in vitro and in vivo efficacy, and pharmacokinetic parameters, supported by detailed experimental methodologies and visual representations of their mechanism of action.
Introduction
Selective estrogen receptor degraders (SERDs) represent a critical therapeutic strategy for estrogen receptor (ER)-positive breast cancer. By binding to the ER, SERDs not only antagonize its function but also induce its degradation, thereby inhibiting ER-mediated signaling and tumor growth. This guide focuses on the preclinical profiles of two orally bioavailable SERDs developed by AstraZeneca: this compound, a first-generation compound, and AZD9833 (camizestrant), a next-generation SERD.
Data Presentation
In Vitro Potency and Activity
The following table summarizes the in vitro potency of this compound and AZD9833 in key assays assessing their interaction with and effect on the estrogen receptor alpha (ERα).
| Parameter | This compound | AZD9833 (Camizestrant) |
| ERα Binding IC50 | 0.82 nM[1] | Not explicitly reported, but described as a highly potent SERD[2] |
| ERα Downregulation IC50 | 0.14 nM[1] | EC50 < 1 nM (in MCF-7 cells)[3] |
| ERα Antagonism IC50 | 0.28 nM[1] | EC50 < 1 nM (in MCF-7 cells)[3] |
| MCF-7 Cell Anti-Proliferation EC50 | 0.04 nM[1] | High potency demonstrated in MCF-7 and CAMA-1 cells[2] |
In Vivo Efficacy in Xenograft Models
The table below outlines the in vivo anti-tumor activity of this compound and AZD9833 in various breast cancer xenograft models.
| Model | Compound | Dose | Tumor Growth Inhibition (TGI) / Effect |
| MCF-7 Xenograft | This compound | 5 mg/kg, daily | Significant tumor growth inhibition[4] |
| MCF-7 Xenograft | This compound | 50 mg/kg, daily | 96% TGI[4] |
| ESR1-mutant PDX (D538G) | This compound | 25 mg/kg, daily | 66% TGI[5] |
| ESR1wt PDX | AZD9833 (Camizestrant) | 3 mg/kg, daily | Maximal anti-tumor effect[6][7] |
| ESR1m PDX (D538G) | AZD9833 (Camizestrant) | 10 mg/kg, daily | Maximal anti-tumor effect[6][7] |
| Fulvestrant-resistant ESR1wt and ESR1m PDX | AZD9833 (Camizestrant) | Not specified | Strong antitumor activity[3][8] |
Preclinical Pharmacokinetics
A summary of the key pharmacokinetic parameters for this compound and AZD9833 in preclinical species is provided below.
| Parameter | This compound | AZD9833 (Camizestrant) |
| Oral Bioavailability | Rat: 63%, Mouse: 91%, Dog: 74%[5] | High bioavailability observed in preclinical species[3][9] |
| Lipophilicity | Not explicitly reported | Low lipophilicity (logD <3)[3][9] |
| Volume of Distribution | Generally low[5] | High (6-13 L/kg) in preclinical species[3][9] |
| Clearance | Generally low, higher in mouse[5] | Variable across species, nonlinear in dog[9] |
Experimental Protocols
ERα Binding Assay (for this compound)
A competitive binding assay was utilized to determine the IC50 of this compound for ERα. The general protocol involves:
-
Incubation of recombinant human ERα with a fixed concentration of a radiolabeled estrogen, such as ³H-estradiol.
-
Addition of increasing concentrations of the test compound (this compound) to compete with the radioligand for binding to the receptor.
-
Separation of the receptor-bound from free radioligand.
-
Quantification of the bound radioactivity.
-
The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is then calculated.
ERα Degradation Assay (Western Blot)
The ability of the SERDs to induce ERα degradation was assessed by Western blot analysis in ER-positive breast cancer cell lines (e.g., MCF-7, CAMA-1). A general protocol is as follows:
-
Cell Culture and Treatment: Cells are cultured in appropriate media and then treated with various concentrations of the test compound (this compound or AZD9833) for a specified duration (e.g., 48 hours).
-
Cell Lysis: Cells are harvested and lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for ERα. A secondary antibody conjugated to an enzyme (e.g., HRP) is then used for detection.
-
Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified. The level of ERα is normalized to a loading control (e.g., GAPDH or vinculin).
Cell Proliferation Assay
The anti-proliferative effects of the compounds were determined in ER-positive breast cancer cell lines like MCF-7. A typical protocol involves:
-
Cell Seeding: Cells are seeded in multi-well plates at a specific density.
-
Compound Treatment: After allowing the cells to attach, they are treated with a range of concentrations of the test compound.
-
Incubation: The cells are incubated for a period of several days (e.g., 7 days).
-
Viability Assessment: Cell viability or proliferation is measured using various methods, such as the Sytox Green assay or by direct cell counting.
-
Data Analysis: The EC50 value, the concentration of the compound that causes a 50% reduction in cell proliferation, is calculated from the dose-response curve.
In Vivo Xenograft Studies
The in vivo efficacy of the SERDs was evaluated in immunodeficient mice bearing breast cancer xenografts. A general experimental workflow is described below:
-
Cell Line or Patient-Derived Xenograft (PDX) Implantation: ER-positive breast cancer cells (e.g., MCF-7) or patient-derived tumor fragments are implanted into the mice, typically subcutaneously or in the mammary fat pad.
-
Tumor Growth and Randomization: Once the tumors reach a palpable size, the animals are randomized into treatment and control groups.
-
Drug Administration: The test compounds are administered orally at specified doses and schedules. The vehicle used for the control group is also administered.
-
Tumor Volume Measurement: Tumor size is measured regularly (e.g., twice weekly) using calipers, and the tumor volume is calculated.
-
Pharmacodynamic Analysis: At the end of the study, tumors may be excised for biomarker analysis (e.g., ERα and progesterone (B1679170) receptor levels by Western blot or immunohistochemistry) to confirm target engagement.
Preclinical Pharmacokinetic Analysis
To determine the pharmacokinetic properties of the compounds, they are administered to various animal species (e.g., rats, mice, dogs) via different routes (e.g., oral, intravenous). The general procedure includes:
-
Dosing: A single dose of the compound is administered to the animals.
-
Blood Sampling: Blood samples are collected at various time points after dosing.
-
Plasma Preparation and Analysis: Plasma is separated from the blood samples, and the concentration of the drug is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Parameter Calculation: Key pharmacokinetic parameters such as oral bioavailability (F%), volume of distribution (Vd), and clearance (CL) are calculated from the plasma concentration-time data.
Mandatory Visualization
Signaling Pathway of Estrogen Receptor and Mechanism of Action of SERDs
Caption: Mechanism of action of SERDs (this compound/AZD9833) versus estrogen signaling.
Experimental Workflow for In Vivo Xenograft Studies
Caption: Workflow for preclinical in vivo efficacy studies in xenograft models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetic and pharmacodynamic analysis of fulvestrant in preclinical models of breast cancer to assess the importance of its estrogen receptor-α degrader activity in antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Next-Generation Oral Selective Estrogen Receptor Degrader Camizestrant (AZD9833) Suppresses ER+ Breast Cancer Growth and Overcomes Endocrine and CDK4/6 Inhibitor Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to AZD9496 and Fulvestrant in Estrogen Receptor-Positive Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective clinical and preclinical comparison between AZD9496, an investigational oral Selective Estrogen Receptor Degrader (SERD), and fulvestrant (B1683766), an established SERD administered via intramuscular injection. Both agents are designed to target the estrogen receptor (ER), a key driver in the majority of breast cancers. The primary goal is to evaluate the clinical benefit of this compound relative to fulvestrant, supported by experimental data.
Introduction and Mechanism of Action
Fulvestrant is the first-in-class SERD approved for the treatment of hormone receptor (HR)-positive metastatic breast cancer.[1] It acts as an ER antagonist, binding competitively to estrogen receptors. This binding induces a conformational change in the receptor, inhibiting dimerization and leading to its proteasomal degradation, thereby downregulating the ER signaling pathway.[2][3]
This compound is a novel, orally bioavailable, nonsteroidal SERD developed to overcome the pharmacokinetic limitations of fulvestrant, such as its intramuscular route of administration and low bioavailability.[4][5][6] Like fulvestrant, this compound binds to the ER, inducing its degradation and blocking ER-mediated signaling in cancer cells.[5][7] Preclinical studies demonstrated its potential to inhibit the growth of ER-positive and ESR1-mutant breast tumors.[7][8]
Both drugs share a core mechanism: disrupting estrogen-driven tumor growth by eliminating the ER protein.
Comparative Pharmacokinetics
A significant distinction between this compound and fulvestrant lies in their pharmacokinetic profiles. This compound was designed for oral administration, offering high bioavailability. In contrast, fulvestrant requires intramuscular injection, which results in slow absorption and low bioavailability.[4][6][9]
| Parameter | This compound | Fulvestrant | Citation(s) |
| Route of Administration | Oral | Intramuscular Injection | [7][10] |
| Bioavailability (F%) | High (63% rat, 91% mouse, 74% dog) | Very Low | [6][7] |
| Time to Peak Plasma (Tmax) | ~2 hours (in preclinical models) | ~5-7 days | [1][11] |
| Elimination Half-life (t½) | ~17 hours (in preclinical models) | ~40-50 days | [1][11][12] |
| Metabolism | Hepatic pathways | Primarily hepatic, non-cytochrome P450 routes are important | [12] |
| Excretion | Feces | Almost entirely via feces | [1][12] |
| Plasma Protein Binding | High | 99% | [1] |
Preclinical Efficacy Comparison
Preclinical studies in various breast cancer models provided the initial rationale for the clinical development of this compound.
In Vitro Studies
-
ER Binding and Degradation: Both compounds induce ERα degradation in ER+ breast cancer cell lines like MCF-7.[13] this compound demonstrated picomolar binding affinity to both ERα and ERβ isoforms and effectively downregulated wild-type and mutant ER in vitro.[7] However, some studies noted that in cell lines such as CAMA-1 and T47D, the maximal level of ERα degradation by this compound was only 54% of that induced by fulvestrant.[14]
-
Anti-proliferative Effects: In MCF-7 and CAMA-1 cells, fulvestrant and another SERD (AZD9833) showed equivalent maximal anti-proliferative effects, whereas this compound's effect was significantly inferior.[13]
-
Partial Agonism: Unlike fulvestrant, this compound demonstrated partial ER agonist activity in some preclinical models, such as by inducing progesterone (B1679170) receptor (PR) expression in the Ishikawa endometrial cancer cell line and increasing uterine weight in juvenile rats.[14]
In Vivo Xenograft Studies
In animal models, this compound showed potent, dose-dependent anti-tumor activity.[6][7]
-
Endocrine-Sensitive Models: In estrogen-dependent MCF-7 xenografts, this compound at doses as low as 0.5 mg/kg caused significant tumor growth inhibition.[8]
-
Endocrine-Resistant Models: this compound inhibited tumor growth in models of acquired resistance, including those with clinically relevant ESR1 mutations (e.g., D538G).[6][8] In one such patient-derived xenograft model, this compound and fulvestrant inhibited tumor growth by 66% and 59%, respectively.[6]
-
Comparative Efficacy: While some studies suggested this compound had superior or comparable efficacy to fulvestrant, particularly due to its better bioavailability, others found its anti-tumor effects to be poorer than a supraclinical dose of fulvestrant in certain models.[15][16] Studies using clinically relevant doses of fulvestrant (25 mg/kg) found its anti-tumor efficacy was comparable to oral SERDs like this compound.[17]
Clinical Pharmacodynamics: The Head-to-Head Study
Despite promising preclinical data, the ultimate test of this compound's potential benefit over fulvestrant came from a randomized, open-label, presurgical "window-of-opportunity" study in postmenopausal women with newly diagnosed, treatment-naïve ER+/HER2- primary breast cancer (NCT03236974).[18][19] This study directly compared the pharmacodynamic effects of the two drugs on key biomarkers in tumor tissue.
Patients received either oral this compound (250 mg twice daily) for 5-14 days or a single 500 mg dose of fulvestrant.[19] The primary endpoint was the change in ER expression.
| Biomarker | This compound (Mean Reduction) | Fulvestrant (Mean Reduction) | P-value (this compound vs. Fulvestrant) | Citation(s) |
| ER H-Score | 24.0% | 36.0% | 0.86 | [18][19] |
| PR H-Score | 33.3% | 68.7% | 0.97 | [18][19] |
| Ki-67 Levels | 39.9% | 75.4% | 0.98 | [18][19] |
The clinical results were definitive: This compound was not superior to fulvestrant at the dose tested in reducing the expression of ER, PR, or the proliferation marker Ki-67.[18][19] While the oral SERD did demonstrate target engagement by affecting these biological markers, it failed to show an improved pharmacodynamic profile compared to the established injectable agent.[18]
Experimental Protocols
The following are generalized methodologies for key experiments cited in the comparison of this compound and fulvestrant.
A. Cell Proliferation Assay
-
Cell Seeding: ER+ breast cancer cells (e.g., MCF-7, T47D) are seeded in 96-well plates at a density of 3,000-5,000 cells per well in phenol (B47542) red-free medium supplemented with charcoal-stripped serum to remove estrogens.
-
Treatment: After 24 hours, cells are treated with a dose range of this compound, fulvestrant, or vehicle control.
-
Incubation: Plates are incubated for 5-7 days.
-
Quantification: Cell viability is assessed using reagents like CellTiter-Glo® (Promega) or by fixing and staining cells with crystal violet.
-
Analysis: Absorbance or luminescence is measured, and data are normalized to vehicle-treated controls to calculate IC50 values (the concentration required to inhibit growth by 50%).
B. Western Blot for ER Degradation
-
Cell Culture and Lysis: Cells are grown and treated with this compound, fulvestrant, or control for a specified time (e.g., 24 hours). Cells are then washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by size on a polyacrylamide gel.
-
Transfer: Proteins are transferred from the gel to a PVDF membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then incubated overnight with a primary antibody specific for ERα. An antibody against a loading control (e.g., β-actin or Vinculin) is also used.
-
Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Band intensities are quantified using densitometry software, and ERα levels are normalized to the loading control.
C. Immunohistochemistry (IHC) for Biomarker Analysis
-
Sample Preparation: Pre- and post-treatment tumor biopsy samples are fixed in formalin and embedded in paraffin (B1166041) (FFPE).
-
Sectioning: 4-5 µm sections are cut from the FFPE blocks and mounted on glass slides.
-
Antigen Retrieval: Slides are deparaffinized, rehydrated, and subjected to heat-induced epitope retrieval (e.g., in a citrate (B86180) buffer).
-
Staining: Sections are incubated with primary antibodies against ER, PR, or Ki-67, followed by incubation with a secondary antibody and a detection system (e.g., DAB chromogen).
-
Scoring: Stained slides are scanned and analyzed. For ER and PR, an H-score (Histoscore) is calculated, which combines the percentage of positive cells and their staining intensity (0-300 scale). For Ki-67, the percentage of positively stained tumor cell nuclei is determined.
Conclusion
This compound was developed as an oral SERD to offer a more convenient and potentially more effective alternative to the injectable fulvestrant. Preclinically, it demonstrated potent ER antagonism and degradation, with anti-tumor activity in both endocrine-sensitive and resistant models.[4][20] However, some preclinical studies also revealed potential liabilities, including incomplete ER degradation in certain cell lines and partial agonist activity.[13][14]
Crucially, the anticipated clinical benefit of improved bioavailability did not translate to superior target modulation in a head-to-head clinical study. The window-of-opportunity trial showed that this compound was not more effective than fulvestrant at reducing ER, PR, or Ki-67 levels in primary breast tumors.[18][19] This finding underscores the challenge of translating preclinical advantages into clinical superiority and highlights that for SERDs, factors beyond oral bioavailability, such as the specific conformational change induced in the ER protein and the potential for off-target or agonist effects, are critical determinants of clinical efficacy. Fulvestrant remains a benchmark agent for targeting the estrogen receptor.
References
- 1. Application and Pharmacology of Fulvestrant_Chemicalbook [chemicalbook.com]
- 2. The history and mechanism of action of fulvestrant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fulvestrant: an oestrogen receptor antagonist with a novel mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The oral selective oestrogen receptor degrader (SERD) this compound is comparable to fulvestrant in antagonising ER and circumventing endocrine resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound: An Oral Estrogen Receptor Inhibitor That Blocks the Growth of ER-Positive and ESR1-Mutant Breast Tumors in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic and pharmacodynamic analysis of fulvestrant in preclinical models of breast cancer to assess the importance of its estrogen receptor-α degrader activity in antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fulvestrant Injection: MedlinePlus Drug Information [medlineplus.gov]
- 11. oncotarget.com [oncotarget.com]
- 12. Fulvestrant - Wikipedia [en.wikipedia.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Comparative Efficacy of this compound and Fulvestrant on the Growth of Pituitary Adenoma via Blocking JAK2/STAT5B Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparative Efficacy of this compound and Fulvestrant on the Growth of Pituitary Adenoma via Blocking JAK2/STAT5B Pathway [jcancer.org]
- 17. Fulvestrant as a reference antiestrogen and estrogen receptor (ER) degrader in preclinical studies: treatment dosage, efficacy, and implications on development of new ER-targeting agents - Wang - Translational Cancer Research [tcr.amegroups.org]
- 18. A Randomized, Open-label, Presurgical, Window-of-Opportunity Study Comparing the Pharmacodynamic Effects of the Novel Oral SERD this compound with Fulvestrant in Patients with Newly Diagnosed ER+ HER2- Primary Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. The oral selective oestrogen receptor degrader (SERD) this compound is comparable to fulvestrant in antagonising ER and circumventing endocrine resistance - PMC [pmc.ncbi.nlm.nih.gov]
Downstream Signaling Effects of AZD9496 Versus Other SERMs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the downstream signaling effects of AZD9496, a novel oral selective estrogen receptor degrader (SERD), with other prominent selective estrogen receptor modulators (SERMs) and the SERD fulvestrant (B1683766). The information herein is supported by experimental data to aid in the objective evaluation of these compounds for research and development purposes.
Comparative Analysis of Downstream Signaling Modulation
This compound is an oral nonsteroidal small-molecule inhibitor of estrogen receptor alpha (ERα) that acts as a potent antagonist and downregulator of ERα.[1][2] Its mechanism of action as a SERD results in distinct downstream signaling consequences compared to SERMs, which exhibit mixed agonist/antagonist activity. This section presents a comparative overview of their effects on key signaling pathways and markers of proliferation.
Effects on Estrogen Receptor and Progesterone (B1679170) Receptor Levels
A primary mechanism of action for SERDs is the degradation of the ERα protein. This leads to a subsequent reduction in the expression of ER-target genes, such as the progesterone receptor (PR).
| Compound | Target | Effect on ERα Protein Levels | Effect on PR Protein Levels | Cell/Tumor Model | Reference |
| This compound | SERD | Significant downregulation | Dose-dependent decrease | MCF-7 xenografts | [2] |
| Fulvestrant | SERD | Significant downregulation | Dose-dependent decrease | MCF-7 xenografts | [2] |
| Tamoxifen | SERM | Stabilization of ERα protein | Lesser reduction compared to SERDs | MCF-7 cells | [2] |
Data presented is based on preclinical studies and may not be directly comparable across different experimental systems.
Impact on Cell Proliferation and Apoptosis
The ultimate goal of ER-targeted therapies is to inhibit the proliferation of cancer cells and induce apoptosis. The differing mechanisms of SERDs and SERMs can lead to varied efficacy in this regard.
| Compound | IC50/EC50 (nM) | Assay | Cell Line | Reference |
| This compound | 0.28 (ERα antagonism) | ERα antagonism assay | In vitro | [3] |
| This compound | 0.14 (ERα downregulation) | ERα downregulation assay | In vitro | [3] |
| Tamoxifen (4-OHT) | 19,350 (24h) | Cell Viability | MCF-7 | |
| Endoxifen | 5,910 | MTT Cell Viability | MCF-7 |
IC50/EC50 values are highly dependent on the specific assay conditions and cell line used.
Modulation of Key Signaling Pathways: PI3K/AKT and MAPK/ERK
The PI3K/AKT and MAPK/ERK pathways are critical for cell survival and proliferation and are known to crosstalk with ER signaling. The ability of SERMs and SERDs to modulate these pathways can influence their therapeutic efficacy and the development of resistance.
Direct Comparative Data (this compound vs. Fulvestrant)
A study comparing this compound and fulvestrant in pituitary adenoma models, which also express ER, demonstrated that both compounds significantly blocked the JAK2/STAT5B pathway.[1] While not a direct comparison of PI3K/AKT or MAPK/ERK, it highlights the ability of both SERDs to impact downstream signaling cascades.
Effects of Other SERMs (Non-Comparative)
| Compound | Effect on p-AKT | Effect on p-ERK | Cell Line | Reference |
| Bazedoxifene (B195308) | Inhibition | Inhibition | MDA-MB-231 (TNBC) | [4] |
| Raloxifene (B1678788) | Not specified | Inhibition (PMA-induced) | Human neutrophils | [5] |
| Tamoxifen | Activation | Activation | Tamoxifen-resistant cells |
It is critical to note that the data for bazedoxifene and raloxifene were not generated in a head-to-head comparison with this compound and were in different cell types, which may not be directly comparable to ER-positive breast cancer cells.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of this compound and other SERMs.
Western Blot Analysis for ERα Degradation and Phosphorylated Signaling Proteins
This protocol is designed to assess the degradation of ERα and the phosphorylation status of key downstream signaling proteins like AKT and ERK in breast cancer cells following treatment with SERMs or SERDs.
Materials:
-
ER-positive breast cancer cell lines (e.g., MCF-7, T47D)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (this compound, fulvestrant, tamoxifen, raloxifene, bazedoxifene) and vehicle control (DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-ERα, anti-p-AKT (Ser473), anti-total AKT, anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Replace with fresh medium containing the test compounds at desired concentrations or vehicle control. Incubate for the specified time.
-
Cell Lysis: Wash cells with ice-cold PBS and add supplemented RIPA lysis buffer. Scrape the cells and collect the lysate. Incubate on ice for 30 minutes and then centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Incubate the membrane with ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal and the loading control.
Quantitative Real-Time PCR (qRT-PCR) for ER Target Gene Expression
This protocol is for measuring the mRNA expression levels of ER target genes, such as PGR (progesterone receptor) and MYC, in response to treatment with SERMs or SERDs.
Materials:
-
Treated cells from the experimental setup described above
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
Reverse transcription kit
-
qPCR instrument
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for target genes (ESR1, PGR, MYC) and a housekeeping gene (e.g., ACTB, GAPDH)
Procedure:
-
RNA Extraction: Harvest cells and extract total RNA according to the manufacturer's protocol of the chosen kit. Assess RNA quality and quantity.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR:
-
Prepare the qPCR reaction mix containing the master mix, primers, and cDNA.
-
Perform the qPCR reaction using a thermal cycler with appropriate cycling conditions.
-
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene.
Visualizing Signaling Pathways and Mechanisms
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and the differential mechanisms of action of SERDs and SERMs.
Caption: Estrogen Receptor (ER) Signaling Pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nexus between PI3K/AKT and Estrogen Receptor Signaling in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Procedures for the Safe Disposal of AZD9496
Researchers and laboratory personnel must adhere to stringent disposal protocols for the investigational selective estrogen receptor degrader (SERD), AZD9496, to ensure personnel safety and environmental protection. Given its classification as a potential antineoplastic agent, all waste generated from the handling and use of this compound is considered hazardous pharmaceutical waste and must be managed according to institutional guidelines and national regulations.
Personal Protective Equipment (PPE) and Waste Segregation
Proper segregation of waste at the point of generation is critical. All materials that come into contact with this compound must be disposed of as hazardous waste. The following table summarizes the required PPE and the appropriate waste containers for different types of waste.
| Item | Personal Protective Equipment (PPE) | Waste Container Type |
| Unused or expired this compound | Double chemotherapy gloves, protective gown, safety goggles | Black RCRA hazardous waste container |
| Contaminated solid waste (e.g., gloves, absorbent pads, empty vials) | Double chemotherapy gloves, protective gown | Yellow trace chemotherapy waste container |
| Contaminated sharps (e.g., needles, syringes) | Double chemotherapy gloves, protective gown | Yellow sharps container for chemotherapy waste |
| Contaminated labware (e.g., glassware) | Double chemotherapy gloves, protective gown, safety goggles | Designated container for hazardous chemical waste |
Step-by-Step Disposal Protocol
The following procedure outlines the essential steps for the safe disposal of this compound and associated contaminated materials. This protocol is based on general guidelines for handling antineoplastic agents and should be adapted to comply with specific institutional and regulatory requirements.[1][2][3][4][5]
-
Preparation: Before beginning any work with this compound, ensure that all necessary PPE is readily available and that the designated waste containers are properly labeled and within reach in the designated work area, such as a ducted biosafety cabinet.[2]
-
Segregation of Waste:
-
Trace Chemotherapy Waste: All disposable items with minimal residual contamination, such as gloves, gowns, and empty vials, should be placed in a yellow trace chemotherapy waste container.[5]
-
Bulk Hazardous Waste: Unused or expired this compound, as well as grossly contaminated materials, must be disposed of in a black RCRA (Resource Conservation and Recovery Act) hazardous waste container.[1]
-
Sharps Waste: All contaminated sharps, including needles and syringes, must be immediately placed in a puncture-resistant yellow sharps container specifically designated for chemotherapy waste.[3]
-
-
Container Management:
-
Waste containers should be kept closed when not in use.
-
Do not overfill containers. Fill to the indicated line or approximately three-quarters full.
-
Ensure all containers are clearly labeled with "Hazardous Waste," the name of the chemical (this compound), and the accumulation start date.
-
-
Final Disposal:
Experimental Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for researchers handling this compound, from preparation to final disposal, emphasizing safety at each step.
Regulatory Context
The disposal of pharmaceutical waste, particularly antineoplastic agents, is governed by strict regulations to prevent environmental contamination and ensure public health. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[6][7] Healthcare facilities and research laboratories must comply with these federal and any additional state-level regulations for the management of hazardous pharmaceutical waste.[6][7][8] It is imperative that all personnel handling this compound are trained on these regulations and the specific disposal procedures established by their institution.[6]
References
- 1. web.uri.edu [web.uri.edu]
- 2. depts.washington.edu [depts.washington.edu]
- 3. pogo.ca [pogo.ca]
- 4. uwyo.edu [uwyo.edu]
- 5. Handling Antineoplastic or Investigational New Drugs [blink.ucsd.edu]
- 6. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 7. sdmedwaste.com [sdmedwaste.com]
- 8. dtsc.ca.gov [dtsc.ca.gov]
Essential Safety and Logistical Information for Handling AZD9496
This document provides crucial guidance for researchers, scientists, and drug development professionals on the safe handling, personal protective equipment (PPE), and disposal of AZD9496, a potent and selective oral estrogen receptor degrader (SERD). While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide is based on information from chemical suppliers and general laboratory safety protocols for handling hazardous compounds.
Personal Protective Equipment (PPE)
Given that this compound is a potent bioactive molecule, appropriate PPE is mandatory to prevent exposure. The following table outlines the recommended PPE for various procedures involving this compound.
| Procedure | Recommended Personal Protective Equipment |
| Weighing and Aliquoting Powder | - Gloves: Chemical-resistant gloves (e.g., nitrile) are required. Double gloving is recommended. - Eye Protection: Safety glasses with side shields or goggles are essential. - Respiratory Protection: A fit-tested N95 or higher-rated respirator should be used to avoid inhalation of the powder. - Lab Coat: A dedicated lab coat, preferably disposable, should be worn. |
| Preparing Solutions | - Gloves: Chemical-resistant gloves (e.g., nitrile). - Eye Protection: Safety glasses with side shields or goggles. - Lab Coat: A standard lab coat should be worn. |
| Cell Culture and In Vitro Assays | - Gloves: Sterile, chemical-resistant gloves. - Eye Protection: Safety glasses. - Lab Coat: A dedicated cell culture lab coat. |
| Animal Handling (Dosing) | - Gloves: Chemical-resistant gloves. - Eye Protection: Safety glasses or goggles. - Lab Coat: A dedicated lab coat for animal work. |
| Waste Disposal | - Gloves: Heavy-duty, chemical-resistant gloves. - Eye Protection: Safety goggles or a face shield. - Lab Coat: A disposable or dedicated lab coat. |
Operational Plans: Handling and Storage
Proper handling and storage are critical to maintain the integrity of this compound and to ensure the safety of laboratory personnel.
Storage:
-
Solid Form: Store at 4°C, protected from light, and under a nitrogen atmosphere.
-
Stock Solutions:
-
Store at -80°C for up to 6 months.
-
Store at -20°C for up to 1 month.
-
-
Always protect from light and store under nitrogen.
Solubility Data: Quantitative data on the solubility of this compound in common laboratory solvents is summarized below.
| Solvent | Solubility | Concentration | Notes |
| DMSO | ≥ 2.5 mg/mL | 5.65 mM | A clear solution can be obtained.[1] |
| 10% DMSO + 90% (20% SBE-β-CD in saline) | 2.5 mg/mL | 5.65 mM | This preparation results in a suspended solution and may require ultrasonic treatment.[2] |
Experimental Protocol: Preparation of a Stock Solution
This protocol provides a step-by-step guide for preparing a stock solution of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Calibrated analytical balance
-
Fume hood
-
Appropriate PPE (see table above)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Preparation: Don the appropriate PPE and perform all work in a certified chemical fume hood.
-
Weighing: Carefully weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Dissolving: Add the appropriate volume of DMSO to the powder to achieve the desired concentration. For example, to prepare a 10 mM stock solution, add 226 µL of DMSO for every 1 mg of this compound (Molecular Weight: 442.47 g/mol ).
-
Vortexing: Vortex the solution until the compound is completely dissolved. Gentle warming may be applied if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C as recommended.
Disposal Plan
All materials contaminated with this compound, including unused compound, solutions, and contaminated labware (e.g., pipette tips, tubes, gloves), must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in the regular trash.
Workflow for Safe Handling of this compound
The following diagram illustrates the key steps for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
